1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl-
Description
The exact mass of the compound 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111164. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(5-ethyl-1H-indol-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-4-10-5-6-13-12(7-10)11(8-14-13)9-15(2)3/h5-8,14H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMXJWREAVYBQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC=C2CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296715 | |
| Record name | 5-Ethylgramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74367-51-4 | |
| Record name | 74367-51-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Ethylgramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl-
An In-depth Technical Guide to the Synthesis of 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl-
Introduction
1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl-, commonly known as 5-ethylgramine, is a substituted indole derivative of significant interest to researchers in medicinal chemistry and drug development. The indole scaffold is a foundational structure in numerous biologically active compounds and pharmaceuticals.[1] Gramine and its derivatives are particularly valuable as synthetic intermediates. The dimethylaminomethyl group at the C3 position acts as a competent leaving group, facilitating nucleophilic substitution to introduce a wide variety of functional groups and build more complex molecules, such as substituted tryptophans and tryptamines.
This guide provides a comprehensive, technically-grounded overview of a robust and efficient synthetic route to 5-ethylgramine. As a senior application scientist, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, the rationale behind procedural choices, and the self-validating protocols required for reproducible, high-yield synthesis. We will explore a logical two-module synthetic strategy: the construction of the 5-ethyl-1H-indole core, followed by the regioselective introduction of the dimethylaminomethyl side chain.
Overall Synthetic Strategy
A retrosynthetic analysis of the target molecule reveals a straightforward and logical approach. The primary disconnection is at the C3-carbon bond, cleaving the dimethylaminomethyl group. This points to a Mannich-type reaction on a 5-ethyl-1H-indole precursor. The 5-ethyl-1H-indole itself can be efficiently constructed from commercially available starting materials using the venerable Fischer indole synthesis.
This leads to a convergent two-stage synthesis detailed in this guide:
-
Module 1: Synthesis of the 5-ethyl-1H-indole core via Fischer Indolization.
-
Module 2: C3-functionalization of the indole core via the Mannich reaction to yield the final product.
Module 1: Synthesis of the 5-Ethyl-1H-indole Core via Fischer Indolization
The Fischer indole synthesis is a classic and highly versatile chemical reaction that converts an arylhydrazone into an indole core through acid-catalyzed cyclization.[2] It remains one of the most reliable and widely practiced methods for constructing substituted indoles.[3]
Principle and Mechanism
The reaction proceeds through several distinct, mechanistically significant steps:
-
Hydrazone Formation: The process begins with the condensation of an arylhydrazine (4-ethylphenylhydrazine) with a ketone or aldehyde to form the corresponding arylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[4][4]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes an acid-catalyzed[4][4]-sigmatropic rearrangement, analogous to a Claisen rearrangement, to form a di-imine intermediate.
-
Aromatization & Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack from the amino group onto the imine carbon, forming a five-membered ring.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions yields the stable, aromatic indole ring.
Causality Behind Experimental Choices
-
Reactants: 4-ethylphenylhydrazine hydrochloride is selected as the aryl source. For the carbonyl component, a simple ketone like acetone can be used, which will result in a 2-methyl substituted indole (5-ethyl-2-methyl-1H-indole). To obtain the unsubstituted indole at the C2 position, a more specialized carbonyl equivalent like pyruvaldehyde dimethyl acetal is required, followed by a subsequent decarboxylation step. For simplicity and accessibility, this guide will utilize a protocol that starts from a p-substituted aniline derivative and ethyl α-methyl acetoacetate, which is a common industrial approach.[5]
-
Catalyst: Strong Brønsted or Lewis acids are required to facilitate the rearrangement.[3] Polyphosphoric acid (PPA) is an excellent choice as it serves as both the acid catalyst and a dehydrating solvent, driving the reaction to completion at elevated temperatures.[2][6] A mixture of sulfuric acid and acetic acid is another effective alternative.[5] The choice of a potent catalyst is crucial to provide the activation energy for the key sigmatropic rearrangement.
Detailed Experimental Protocol: Synthesis of 5-Ethyl-1H-indole
This protocol is adapted from established procedures for synthesizing substituted indoles.[2][5]
Materials:
-
4-ethylaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl α-methylacetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid (CH₃COOH)
-
Ethanol
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of 4-Ethylphenylhydrazine:
-
In a flask cooled to 0-5°C, dissolve 4-ethylaniline (1.0 eq) in a mixture of concentrated HCl and water.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of sodium sulfite (2.2 eq) in water and cool it to 0°C.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution. After the addition, warm the mixture to 60-70°C for 1 hour.
-
Cool the mixture back to 0-5°C and acidify with concentrated HCl. The 4-ethylphenylhydrazine hydrochloride will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Fischer Indole Cyclization:
-
To a round-bottom flask, add the synthesized 4-ethylphenylhydrazine hydrochloride (1.0 eq) and ethyl α-methylacetoacetate (1.1 eq) in glacial acetic acid.
-
Heat the mixture at 80-90°C for 1 hour to ensure complete formation of the phenylhydrazone intermediate.
-
Carefully add concentrated sulfuric acid (2-3 eq) dropwise while cooling the flask in an ice bath.
-
After the addition, heat the reaction mixture to 100-110°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The resulting intermediate, ethyl 5-ethyl-2-methyl-1H-indole-3-carboxylate, is then hydrolyzed (e.g., with NaOH in ethanol/water) and subsequently decarboxylated (e.g., by heating in quinoline with copper powder) to yield 5-ethyl-1H-indole.
-
Purify the final product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Module 2: C3-Functionalization via the Mannich Reaction
The Mannich reaction is a classic method for the aminoalkylation of an acidic proton located on a carbon atom. For electron-rich heterocycles like indole, it proceeds as an electrophilic aromatic substitution at the nucleophilic C3 position. This reaction provides a direct and highly efficient route to gramine derivatives.
Principle and Mechanism
The reaction involves the generation of a highly electrophilic dimethylaminomethyl cation (an Eschenmoser salt precursor) in situ from the reaction of formaldehyde and dimethylamine under acidic conditions. The electron-rich indole C3 position then attacks this electrophile, and a subsequent deprotonation re-establishes the aromaticity of the indole ring, yielding the final product.
Causality Behind Experimental Choices
-
Reagents: Aqueous solutions of formaldehyde (37%) and dimethylamine (40%) are readily available and effective reagents.
-
Solvent and Catalyst: Glacial acetic acid is the ideal medium. It acts as a solvent for the indole and reagents, and its acidic nature catalyzes the formation of the crucial electrophilic iminium ion from formaldehyde and dimethylamine.
-
Temperature: The reaction is typically performed at low temperatures (0°C) initially to control the exothermic formation of the iminium ion, and then allowed to proceed at room temperature. This control prevents the formation of unwanted side products. This procedure is based on a highly analogous synthesis of 5-fluorogramine.[7]
Detailed Experimental Protocol: Synthesis of 5-Ethylgramine
This protocol is adapted from the established synthesis of substituted gramines.[7]
Materials:
-
5-Ethyl-1H-indole (from Module 1)
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Glacial Acetic Acid
-
Ice
-
Sodium hydroxide (NaOH) solution (2 M)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a solution of dimethylamine (1.7 eq) and formaldehyde (1.5 eq) in glacial acetic acid (5 mL) at 0°C under an argon atmosphere.
-
Indole Addition: To this cold solution, add a solution of 5-ethyl-1H-indole (1.0 eq) in a small amount of acetic acid dropwise.
-
Reaction: Stir the mixture at room temperature for 3-4 hours. The reaction should be monitored by TLC until the starting indole spot has been consumed.
-
Work-up: Pour the reaction mixture onto crushed ice (approx. 20 mL).
-
Basification: Adjust the pH of the aqueous solution to ~11 by the slow and careful addition of 2 M NaOH solution while cooling in an ice bath. A suspension or precipitate of the product should form.
-
Extraction: Extract the resulting suspension with diethyl ether or ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry with anhydrous MgSO₄, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude 5-ethylgramine by column chromatography on silica gel using a solvent system such as Chloroform/Methanol/Ammonium Hydroxide (e.g., 90:10:1) to afford the pure product.
Purification and Spectroscopic Characterization
The final product should be characterized to confirm its identity and purity.
| Parameter | Method | Expected Outcome |
| Purification | Column Chromatography | Separation from unreacted starting materials and polymeric side products. |
| Recrystallization | Can be attempted from a solvent system like acetone or ethyl acetate/hexane to obtain a crystalline solid. | |
| Identity | ¹H NMR | Characteristic signals for the indole protons, the ethyl group (triplet and quartet), the C3-methylene singlet, and the N,N-dimethyl singlet. |
| ¹³C NMR | Distinct signals for all unique carbon atoms in the molecule. | |
| Mass Spectrometry | A molecular ion peak [M]+ corresponding to the molecular weight of the product (C₁₃H₁₈N₂ = 202.30 g/mol ). | |
| Purity | HPLC | A single major peak indicating high purity.[8] |
Safety Precautions
All synthetic procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Acids: Concentrated hydrochloric acid, sulfuric acid, and glacial acetic acid are highly corrosive and can cause severe burns.[9] Handle with extreme care. Polyphosphoric acid is also corrosive and becomes very viscous; care should be taken during heating and quenching.
-
Formaldehyde: Formaldehyde is a known carcinogen and is toxic upon inhalation and skin contact.[10]
-
Dimethylamine: This reagent is flammable, corrosive, and has a strong, unpleasant odor.
-
Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.
All waste materials should be disposed of in accordance with institutional and local regulations.
Conclusion
The can be achieved through a reliable and efficient two-module strategy. The foundation of this synthesis is the construction of the 5-ethyl-1H-indole scaffold using the well-established Fischer indole synthesis. Subsequent C3-functionalization via a direct Mannich reaction provides the target compound in good yield. The causality-driven approach outlined in this guide, from the selection of catalysts to the control of reaction conditions, ensures a reproducible and scalable protocol suitable for research and drug development applications. The final product serves as a key intermediate for accessing a broader family of 5-ethyl-substituted indole alkaloids and potential pharmaceutical agents.
References
-
Loyola University Chicago. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Retrieved from [Link][1]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link][4]
-
Balcı, M. (2013). Synthesis of Indole Fused Heterocyclic Compounds. Middle East Technical University. Retrieved from [Link][11]
-
Google Patents. (n.d.). Process for preparation of 5-substituted indole derivatives. Retrieved from [5]
-
Remington's Educational Pharmacy. (n.d.). Indole Detection Reagent - Safety Data Sheet. Retrieved from [Link][10]
-
RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link][12]
-
ResearchGate. (2021). Efficient Synthesis of Poly(2-ethyl-3-methylindole). Retrieved from [Link][6]
-
SIELC Technologies. (2018). 1H-Indole-3-methanamine, N,N-dimethyl-. Retrieved from [Link][8]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link][13]
Sources
- 1. ecommons.luc.edu [ecommons.luc.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Indole synthesis [organic-chemistry.org]
- 5. KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. 1H-Indole-3-methanamine, N,N-dimethyl- | SIELC Technologies [sielc.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. edvotek.com [edvotek.com]
- 11. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 13. Fischer Indole Synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Physicochemical Properties of 5-Ethyl-DMT
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethyl-N,N-dimethyltryptamine (5-Ethyl-DMT) is a synthetic tryptamine derivative that has garnered interest within the scientific community for its specific interactions with serotonin receptors. As a substituted tryptamine, it belongs to a class of compounds known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties of 5-Ethyl-DMT, offering a foundational resource for researchers engaged in its study. The document details its chemical identity, structural characteristics, and available data on its physical and chemical properties. Furthermore, it outlines established methodologies for its synthesis, purification, and analytical characterization, drawing from established protocols for related tryptamine compounds. The guide also delves into the known pharmacological profile of 5-Ethyl-DMT, with a focus on its receptor binding affinities and functional activity. Finally, essential safety and handling information is provided to ensure its responsible use in a laboratory setting. This guide is intended to serve as a critical reference for professionals in drug discovery and development, providing the necessary technical information to facilitate further research into this intriguing molecule.
Chemical and Physical Properties
5-Ethyl-DMT is a tryptamine derivative characterized by an ethyl group substituted at the 5-position of the indole ring. Its fundamental properties are summarized below.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 2-(5-Ethyl-1H-indol-3-yl)-N,N-dimethylethanamine[1] |
| CAS Number | 171783-25-8[1] |
| Molecular Formula | C₁₄H₂₀N₂[1] |
| Molecular Weight | 216.33 g/mol [1] |
| Canonical SMILES | CCN1C=C(C2=CC=CC=C21)CCN(C)C |
| InChI Key | ZEHXYLDGQMEYAX-UHFFFAOYSA-N[1] |
Physicochemical Data
| Property | Predicted Value | Source |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | Not available | - |
| LogP (ALogP) | 3.5 | [2] |
| Aqueous Solubility (logS) | -3.9 (log(mol/L)) | [2] |
| Polar Surface Area (PSA) | 19.0 Ų | [2] |
Synthesis and Purification
The synthesis of 5-Ethyl-DMT can be achieved through established methods for the preparation of substituted tryptamines, most notably the Fischer indole synthesis. This section outlines a generalizable protocol.
Synthetic Workflow
The Fischer indole synthesis provides a robust route to the tryptamine core. The general workflow is depicted below.
Caption: General workflow for the synthesis of 5-Ethyl-DMT.
Experimental Protocol: Fischer Indole Synthesis
This protocol is adapted from established procedures for the synthesis of N,N-dimethyltryptamine analogues.[3]
Materials:
-
4-Ethylphenylhydrazine hydrochloride
-
4-(Dimethylamino)butyraldehyde diethyl acetal
-
Sulfuric acid (concentrated)
-
Water (deionized)
-
Acetonitrile
-
Sodium hydroxide solution (25%)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Fumaric acid (for salt formation)
-
Acetone
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-ethylphenylhydrazine hydrochloride and 1.05 equivalents of 4-(dimethylamino)butyraldehyde diethyl acetal in a 1:1 mixture of water and acetonitrile.
-
Acidification: Carefully add 1.1 equivalents of concentrated sulfuric acid dropwise to the stirred solution.
-
Reaction: Heat the mixture to a temperature between 100-140°C and maintain for a residence time of approximately 10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, basify with a 25% sodium hydroxide solution until the pH is >10.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude freebase of 5-Ethyl-DMT.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Salt Formation (Optional): For improved stability and handling, the purified freebase can be converted to its fumarate salt. Dissolve the freebase in acetone and add a solution of fumaric acid in acetone. The salt will precipitate and can be collected by filtration.
Spectroscopic Characterization
While specific spectra for 5-Ethyl-DMT are not widely published, the expected spectral characteristics can be inferred from related tryptamines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the dimethylamino group (a singlet), the ethylamine side chain (two triplets), and the aromatic protons of the indole ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the indole core, the ethyl substituent, and the N,N-dimethylethylamine side chain.
Mass Spectrometry (MS)
The mass spectrum of 5-Ethyl-DMT is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (216.33 g/mol ). A prominent fragment ion is anticipated at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ fragment, which is characteristic of N,N-dimethyltryptamines.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit a characteristic N-H stretching vibration for the indole ring around 3400 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic groups will be observed in the 2800-3100 cm⁻¹ region.
Analytical Methods
The analysis of 5-Ethyl-DMT can be performed using standard chromatographic techniques employed for tryptamine derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the identification of tryptamines.[4] A non-polar capillary column (e.g., HP-5MS) can be used for separation, with mass spectrometry providing definitive identification based on the fragmentation pattern.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with a C18 column is a suitable method for the separation and quantification of 5-Ethyl-DMT.[4] A mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed. Detection can be achieved using a diode-array detector (DAD) or a mass spectrometer (LC-MS).
Pharmacology
5-Ethyl-DMT is known to act as a serotonin receptor agonist.
Receptor Binding Profile
5-Ethyl-DMT has been identified as an agonist at the 5-HT₁A and 5-HT₁D serotonin receptors, exhibiting approximately 3-fold selectivity for the 5-HT₁D subtype.[1] Further comprehensive binding studies across a wider range of receptors are needed to fully elucidate its pharmacological profile.
Signaling Pathways
The activation of 5-HT₁A and 5-HT₁D receptors by 5-Ethyl-DMT is expected to initiate intracellular signaling cascades typically associated with these G-protein coupled receptors.
Caption: Simplified signaling pathway of 5-Ethyl-DMT.
Safety and Handling
As a tryptamine derivative with known psychoactive properties in related compounds, 5-Ethyl-DMT should be handled with appropriate caution in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.[5]
-
Handling: Avoid inhalation of dust or fumes. Handle in a well-ventilated area, preferably in a fume hood.[6] Avoid contact with skin and eyes.[5]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7] Protect from light.
-
Toxicity: The toxicological properties of 5-Ethyl-DMT have not been extensively studied. It should be treated as a potentially hazardous substance.[8]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.[6]
References
-
5-Ethyl-DMT. In: Wikipedia. Accessed January 20, 2026. [Link]
- Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines.
-
Dimethyltryptamine. In: Wikipedia. Accessed January 20, 2026. [Link]
- Sherwood, A. M., et al.
- Sherwood, A. M., et al.
- Analysis of N,N-dimethyltryptamine (DMT) and its metabolites using LC-MS/MS for forensic purposes.
-
5-Methoxytryptamine. In: Wikipedia. Accessed January 20, 2026. [Link]
- Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC.
- Sherwood, A. M., et al.
- Tittarelli, R., et al. Recreational Use, Analysis and Toxicity of Tryptamines. Current Neuropharmacology. 2015.
- Sherwood, A. M., et al. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use.
- N,N-Dimethyltryptamine (DMT)
-
N,N-Dimethyltryptamine. PubChem. Accessed January 20, 2026. [Link]
- Safety Data Sheet. Fisher Scientific. Accessed January 20, 2026.
- Kaplan, A., et al. Structural pharmacology and therapeutic potential of 5-methoxytryptamines.
-
5-Etil-DMT. In: Википедија. Accessed January 20, 2026. [Link]
- Simoens, B., et al. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. RSC Medicinal Chemistry. 2023.
- Ujváry, I. A narrative synthesis of research with 5-MeO-DMT. Journal of Psychopharmacology. 2021.
- Simoens, B., et al. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. RSC Medicinal Chemistry. 2023.
- Tryptamine Safety D
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. 5-Etil-DMT — Википедија [sr.wikipedia.org]
- 3. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. fishersci.com [fishersci.com]
- 6. dl.novachem.com.au [dl.novachem.com.au]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic Data of 5-Ethyl-N,N-dimethyltryptamine: An In-depth Technical Guide
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Ethyl-N,N-dimethyltryptamine (5-Et-DMT), a tryptamine derivative.[1] As a compound of interest to researchers in neuropharmacology and medicinal chemistry, a thorough understanding of its analytical characteristics is crucial. This document outlines the predicted mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy data for 5-Et-DMT. The methodologies presented are based on established analytical protocols for the characterization of tryptamines and related psychoactive compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational reference for the analytical characterization of this molecule. While empirical data for 5-Et-DMT is not widely published, the predictions herein are grounded in the fundamental principles of spectroscopy and data from analogous tryptamine structures.
Introduction to 5-Ethyl-N,N-dimethyltryptamine
5-Ethyl-N,N-dimethyltryptamine (5-Et-DMT) is a synthetic derivative of N,N-dimethyltryptamine (DMT), a naturally occurring psychedelic compound.[2][3] The structure of 5-Et-DMT features an ethyl group substituted at the 5-position of the indole ring of the DMT core structure. This modification is expected to influence its pharmacological profile and its interaction with serotonin receptors.[1] Accurate analytical characterization is the cornerstone of any scientific investigation into the properties and potential applications of such novel compounds. Spectroscopic techniques are indispensable tools for elucidating the molecular structure and ensuring the purity of synthesized compounds.[4][5] This guide will provide a detailed, albeit predictive, exploration of the key spectroscopic signatures of 5-Et-DMT.
Molecular Structure of 5-Ethyl-N,N-dimethyltryptamine
Caption: Molecular structure of 5-Ethyl-N,N-dimethyltryptamine.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.[6] For tryptamines, electron ionization (EI) is commonly employed in conjunction with gas chromatography (GC-MS).[7][8]
Predicted Mass Spectrum of 5-Et-DMT
The predicted mass spectrum of 5-Et-DMT will be characterized by a molecular ion peak (M⁺) and several key fragment ions. The molecular weight of 5-Et-DMT (C₁₄H₂₀N₂) is 216.32 g/mol .[1] The most characteristic fragmentation of tryptamines involves the cleavage of the C-C bond beta to the indole ring, leading to the formation of a stable immonium ion.
Table 1: Predicted Major Mass Spectral Fragments of 5-Et-DMT
| m/z | Predicted Fragment Ion | Proposed Structure |
| 216 | [M]⁺ | C₁₄H₂₀N₂⁺ |
| 201 | [M - CH₃]⁺ | C₁₃H₁₇N₂⁺ |
| 158 | [M - C₃H₈N]⁺ | C₁₁H₁₂N⁺ |
| 58 | [C₃H₈N]⁺ | [CH₂=N(CH₃)₂]⁺ |
Predicted Fragmentation Pathway
The primary fragmentation pathway for 5-Et-DMT is expected to be the alpha-cleavage of the amino side chain, resulting in the highly abundant and diagnostic immonium ion at m/z 58. Another significant fragmentation would be the loss of the dimethylaminoethyl side chain to produce the ion at m/z 158.
Caption: Predicted mass spectral fragmentation of 5-Et-DMT.
Experimental Protocol: GC-MS Analysis
A standard protocol for the GC-MS analysis of tryptamines would be applicable for 5-Et-DMT.[9][10]
-
Sample Preparation: Dissolve a small amount of the analyte in a suitable solvent such as methanol or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Instrumentation: An Agilent gas chromatograph coupled with a mass selective detector (or equivalent) can be used.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-1MS or equivalent (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-550 amu.
-
Source Temperature: 230 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of a compound by providing information about the chemical environment of individual atoms (¹H and ¹³C).[11]
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 5-Et-DMT will show distinct signals corresponding to the protons in the indole ring, the ethyl group, and the dimethylaminoethyl side chain. Chemical shifts are predicted based on the known values for similar tryptamine structures and the electronic effects of the substituents.[12][13]
Table 2: Predicted ¹H NMR Chemical Shifts for 5-Et-DMT (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | br s | 1H | N1-H |
| ~7.4 | d | 1H | H-4 |
| ~7.2 | s | 1H | H-2 |
| ~7.1 | d | 1H | H-7 |
| ~6.9 | dd | 1H | H-6 |
| ~2.9 | t | 2H | Ar-CH₂-CH₂-N |
| ~2.7 | q | 2H | Ar-CH₂-CH₃ |
| ~2.6 | t | 2H | Ar-CH₂-CH₂-N |
| ~2.3 | s | 6H | N(CH₃)₂ |
| ~1.3 | t | 3H | Ar-CH₂-CH₃ |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of 5-Et-DMT. The predicted chemical shifts are based on data for analogous tryptamines and established carbon NMR correlation tables.[14][15][16]
Table 3: Predicted ¹³C NMR Chemical Shifts for 5-Et-DMT (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~135 | C-7a |
| ~132 | C-5 |
| ~128 | C-3a |
| ~123 | C-2 |
| ~122 | C-6 |
| ~121 | C-4 |
| ~112 | C-3 |
| ~111 | C-7 |
| ~60 | Ar-CH₂-C H₂-N |
| ~45 | N(CH₃)₂ |
| ~29 | Ar-C H₂-CH₃ |
| ~24 | Ar-C H₂-CH₂-N |
| ~16 | Ar-CH₂-C H₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent) can be used.
-
Acquisition Parameters:
-
¹H NMR: Acquire spectra at 298 K using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[17] The IR spectrum of 5-Et-DMT is expected to show characteristic absorption bands for the N-H stretch of the indole ring, C-H stretches of the aromatic and aliphatic groups, and C-N stretches.
Predicted IR Absorption Bands
Table 4: Predicted Major IR Absorption Bands for 5-Et-DMT
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H stretch (indole) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Strong | Aliphatic C-H stretch |
| ~1600, ~1460 | Medium | Aromatic C=C skeletal vibrations |
| ~1200 | Medium | C-N stretch |
| ~800 | Strong | Aromatic C-H out-of-plane bend |
Experimental Protocol: FTIR Analysis
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid samples.[5][18]
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: A Thermo Fisher Nicolet iS5 FTIR spectrometer (or equivalent) equipped with a diamond ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Average 16-32 scans to obtain a high-quality spectrum.
-
Background: Collect a background spectrum of the clean ATR crystal before analyzing the sample.
-
Conclusion
This technical guide provides a predictive but scientifically grounded overview of the key spectroscopic data for 5-Ethyl-N,N-dimethyltryptamine. The predicted mass spectrum, NMR chemical shifts, and IR absorption bands are based on the well-established principles of spectroscopic analysis and data from structurally similar tryptamine compounds. The experimental protocols detailed herein offer a starting point for the empirical analysis and characterization of 5-Et-DMT. As with any novel compound, the definitive characterization will ultimately rely on the acquisition and interpretation of experimental data. This guide serves as a valuable resource for researchers embarking on the synthesis and analysis of 5-Et-DMT and its analogues, facilitating the unambiguous identification and structural elucidation of this and related compounds.
References
- [No Author]. (n.d.). Supplementary Material EXPERIMENTAL PART.
- [No Author]. (2025). Quantitative Analysis of Substituted N,N-Dimethyl-tryptamines in the Presence of Natural Type XII Alkaloids. ResearchGate.
- Brandt, S. D., et al. (n.d.). Analytical characterization of seventeen ring-substituted N,N-diallyltryptamines. PMC - NIH.
- Chadeayne, A. R., et al. (n.d.). DMT analogues: N-ethyl-N-propyltryptamine and N-allyl-N-methytryptamine as their hydrofumarate salts. IUCr Journals - International Union of Crystallography.
- Tittarelli, R., et al. (n.d.). Recreational Use, Analysis and Toxicity of Tryptamines. ResearchGate.
- [No Author]. (n.d.). Supporting Information. ScienceOpen.
- Simoens, A., et al. (n.d.). Detailed experimental procedures and spectra data for all compounds. The Royal Society of Chemistry.
- Gaujac, A., et al. (2018). Reaction of N,N-Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions. PMC.
- Nielsen, M. K., et al. (2024). Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine. PMC - NIH.
- [No Author]. (n.d.). 5-Ethyl-DMT. Wikipedia.
- Kavanagh, P., et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. ResearchGate.
- [No Author]. (n.d.). Substituted tryptamine. Wikipedia.
- [No Author]. (n.d.). 1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0001886). Human Metabolome Database.
- Musah, R. A., et al. (2020). Detection and Quantification of Psychoactive N,N‑Dimethyltryptamine in Ayahuasca Brews by Ambient Ionization High-Resolution Mass Spectrometry. Rabi Musah Research.
- [No Author]. (2016). 5-Acetoxy-N,N-dimethyltryptamine. SWGDrug.
- Luethi, D., et al. (n.d.). Representative exact mass data for a DMT reference standard and the presumptive DMT peak observed in pineal gland perfusate. ResearchGate.
- Fu, M., et al. (2024). Evaluation of ATR-FTIR, HPLC-DAD, GC-MS, and GC-IR for the Analysis of 145 Street Drug Samples From Drug Checking Services. PubMed.
- Zloh, M., et al. (2009). Characterisation of a proposed internet synthesis of N,N-dimethyltryptamine using liquid chromatography/electrospray ionisation tandem mass spectrometry. PubMed.
- [No Author]. (n.d.). Figure S25. 1 H NMR spectrum of 5′-DMT-N... ResearchGate.
- [No Author]. (2018). DMT(s) Analysis Compilation [1H-/13C-NMR/HPLC/LC-MS].
- [No Author]. (n.d.). A Comprehensive Guide to FTIR Analysis. Agilent.
- [No Author]. (n.d.). 13C | THF-d8 | NMR Chemical Shifts. NMRS.io.
- [No Author]. (n.d.). 13-C NMR Chemical Shift Table.pdf.
- [No Author]. (n.d.). N-Ethyl-N-methyl-5-methyltryptamine - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- [No Author]. (n.d.). N,N-Dimethyltryptamine. PubChem.
- Sisco, E., et al. (2022). Revealing the presence of tryptamine new psychoactive substances using fused “neutral loss” spectra derived from DART high-resolution mass spectrometry. Forensic Chemistry.
- Barker, S. A. (n.d.). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers.
- de Oliveira, T. G., et al. (n.d.). 1 H NMR spectrum of DMT isolated from M. tenui fl ora. ResearchGate.
- Simoens, A., et al. (2024). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. RSC Publishing.
- [No Author]. (n.d.). Analysis of N,N ‐dimethyltryptamine ( DMT ) and its metabolites using LC – MS / MS for forensic purposes | Request PDF. ResearchGate.
- de Oliveira, T. G., et al. (n.d.). GC-MS/MS (SRM mode) mass spectrum of DMT isolated from M. tenui fl ora (a) and mass fragmentation for ion m/z 130 (b). ResearchGate.
- Sherwood, A. M., et al. (n.d.). Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials. PubMed.
- Yu, A. M., et al. (n.d.). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. PMC - PubMed Central.
- Echeverría, J. (2012). What is bufotenine (5-OH-DMT) stability when analyzed by GC-MS? ResearchGate.
- [No Author]. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- [No Author]. (2023). Nondestructive Metabolomic Fingerprinting: FTIR, NIR and Raman Spectroscopy in Food Screening. MDPI.
- Brandt, S. D., et al. (n.d.). Investigations into the polymorphic properties of N,N-dimethyltryptamine by X-ray diffraction and differential scanning calorimetry.
- Han, J., et al. (2022). Evaluating Different Extraction Approaches for GC-MS Based Metabolomics Analysis of the Giant Pandas' Fur. MDPI.
Sources
- 1. 5-Ethyl-DMT - Wikipedia [en.wikipedia.org]
- 2. Substituted tryptamine - Wikipedia [en.wikipedia.org]
- 3. N,N-Dimethyltryptamine | C12H16N2 | CID 6089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. swgdrug.org [swgdrug.org]
- 10. Evaluating Different Extraction Approaches for GC-MS Based Metabolomics Analysis of the Giant Pandas’ Fur [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. journals.iucr.org [journals.iucr.org]
- 13. Reaction of N,N-Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nmrs.io [nmrs.io]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mdpi.com [mdpi.com]
- 18. Evaluation of ATR-FTIR, HPLC-DAD, GC-MS, and GC-IR for the Analysis of 145 Street Drug Samples From Drug Checking Services - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NMR and Mass Spectrometry of 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl-
This guide provides a detailed technical analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl-. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles of spectroscopic analysis with insights into the specific structural characteristics of this indole derivative. While direct experimental data for this specific molecule is not widely published, this guide offers a robust predictive analysis based on established spectroscopic trends for analogous structures.
Introduction: The Structural Significance of 5-substituted Indole-3-methanamines
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The title compound, 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl-, also known as 5-ethylgramine, belongs to a class of tryptamine-related compounds with potential applications in neuropharmacology. Accurate structural elucidation through NMR and mass spectrometry is paramount for confirming synthesis, identifying impurities, and understanding metabolic fate. This guide will detail the expected spectroscopic signatures of this molecule, providing a framework for its characterization.
Mass Spectrometry: Unveiling the Molecular Blueprint
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl-, this technique is crucial for confirming its molecular weight and deducing its structure through fragmentation analysis.
Expected Molecular Ion and Isotopic Pattern
The chemical formula for 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl- is C₁₄H₂₀N₂. The monoisotopic molecular weight is calculated to be 216.1626 g/mol . In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺˙ or the protonated molecule [M+H]⁺ would be observed at m/z 216 and 217, respectively. The presence of two nitrogen atoms dictates that the nominal molecular weight is an even number, consistent with the Nitrogen Rule[1].
Fragmentation Pathway Analysis
The fragmentation of indole alkaloids is well-documented and provides a roadmap for interpreting the mass spectrum of 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl-. The primary fragmentation is expected to occur via cleavage of the C-C bond beta to the indole ring, a favorable process due to the stability of the resulting indolyl-stabilized carbocation.
A key fragmentation pathway for N,N-dialkyltryptamines involves the formation of a stable iminium ion. For the title compound, the base peak is anticipated to be at m/z 58 , corresponding to the [CH₂=N(CH₃)₂]⁺ ion. This is a characteristic fragment for compounds containing a dimethylaminomethyl group.
Another significant fragmentation route involves cleavage at the benzylic position, leading to a resonance-stabilized indolyl-methyl cation. For 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl-, this would result in a fragment at m/z 158 . Further fragmentation of this ion could occur through the loss of ethene (C₂H₄) from the ethyl group, yielding a fragment at m/z 130 .
The following diagram illustrates the predicted fragmentation workflow:
Caption: Predicted Mass Spectrometry Fragmentation Workflow.
Experimental Protocol: High-Resolution Mass Spectrometry
To confirm the elemental composition and obtain high-resolution data, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an ESI source.
-
Ionization Mode: Operate in positive ion mode to observe the [M+H]⁺ ion.
-
Mass Analysis: Acquire full scan mass spectra over a range of m/z 50-500.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 217) for collision-induced dissociation (CID) to generate and analyze fragment ions. This will confirm the predicted fragmentation pathway.
| Predicted Ion | m/z | Identity |
| [M+H]⁺ | 217 | Protonated Molecule |
| [M-C₃H₈N]⁺ | 158 | Indolyl-methyl fragment |
| [C₃H₈N]⁺ | 58 | Dimethylaminomethyl iminium ion |
| [M-C₃H₈N-C₂H₄]⁺ | 130 | Fragment from loss of ethene |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule. The following sections predict the ¹H and ¹³C NMR spectra of 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl-.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of similar indole derivatives.[2]
-
Indole NH (1H): A broad singlet is expected around 8.0-8.5 ppm . The chemical shift of this proton is highly dependent on the solvent and concentration due to hydrogen bonding.
-
Aromatic Protons (3H):
-
H4: A doublet at approximately 7.5-7.6 ppm .
-
H6: A doublet of doublets around 7.0-7.1 ppm .
-
H7: A doublet around 7.2-7.3 ppm .
-
H2: A singlet or a narrow triplet (due to long-range coupling) around 7.1-7.2 ppm .
-
-
Methylene Protons (2H): A singlet for the CH₂ group at the 3-position is expected around 3.5-3.6 ppm .
-
N,N-dimethyl Protons (6H): A sharp singlet for the two methyl groups on the nitrogen atom will appear around 2.2-2.3 ppm .
-
Ethyl Group Protons (5H):
-
CH₂: A quartet at approximately 2.7-2.8 ppm .
-
CH₃: A triplet around 1.2-1.3 ppm .
-
The following diagram illustrates the predicted ¹H NMR workflow:
Caption: Predicted ¹H NMR Chemical Shift Regions.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment. The predicted chemical shifts are based on known substituent effects in indole rings.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | ~122 |
| C3 | ~112 |
| C3a | ~127 |
| C4 | ~118 |
| C5 | ~135 (due to ethyl substitution) |
| C6 | ~120 |
| C7 | ~111 |
| C7a | ~136 |
| Methylene (C8) | ~55 |
| N,N-dimethyl (C9, C10) | ~45 |
| Ethyl CH₂ | ~29 |
| Ethyl CH₃ | ~16 |
Experimental Protocol: NMR Spectroscopy
For unambiguous structural assignment, a suite of NMR experiments is recommended.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the aromatic ring and the ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connectivity of the substituents.
-
The following diagram illustrates the comprehensive NMR analysis workflow:
Caption: Comprehensive NMR Experimental Workflow.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR and mass spectrometry data for 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl-. By leveraging established principles of spectroscopy and data from analogous structures, researchers can confidently approach the characterization of this and similar indole derivatives. The experimental protocols outlined herein provide a robust framework for obtaining high-quality data for unambiguous structure elucidation, a critical step in the development of new chemical entities.
References
-
Glennon, R. A., et al. (1996). "Binding of O-alkyl derivatives of serotonin at human 5-HT1D beta receptors." Journal of Medicinal Chemistry, 39(1), 314–322. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Indole-3-ethanamine, α-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 1H-Indole-3-methanamine, N,N-dimethyl-. Retrieved from [Link]
-
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. 63(3), 723-728. [Link]
-
Wikipedia. (2025, November 26). 5-Ethyl-DMT. Retrieved from [Link]
Sources
The Pharmacological Profile of 5-Ethyl-DMT: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the pharmacological profile of 5-Ethyl-N,N-dimethyltryptamine (5-Ethyl-DMT), a synthetic tryptamine derivative. Due to a scarcity of direct experimental data on this specific molecule, this document synthesizes known information with structure-activity relationship (SAR) data from closely related 5-substituted tryptamines to project a detailed pharmacological profile. The primary focus is on its interactions with serotonin (5-HT) receptors, drawing from available binding affinity data and inferring functional activity, metabolic pathways, and potential physiological effects. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic compounds.
Introduction: The Landscape of 5-Substituted Tryptamines
The tryptamine scaffold is a cornerstone in the development of neurologically active compounds, with a rich history in both medicinal chemistry and ethnopharmacology. Modifications to the indole ring of the tryptamine structure, particularly at the 5-position, have been shown to significantly alter the pharmacological properties of the resulting molecules. These substitutions can modulate receptor affinity, selectivity, and functional activity, leading to a diverse array of compounds with varying psychoactive and therapeutic potentials.
5-Ethyl-DMT, a less-studied member of this family, presents an intriguing case for understanding the nuanced effects of alkyl substitutions at the 5-position. This guide will deconstruct its likely pharmacological characteristics by examining the established principles of 5-substituted tryptamine SAR and the limited direct data available for 5-Ethyl-DMT itself.
Chemical Identity
-
IUPAC Name: 2-(5-Ethyl-1H-indol-3-yl)-N,N-dimethylethanamine
-
Molecular Formula: C₁₄H₂₀N₂
-
Molar Mass: 216.32 g/mol
-
Structure:
Caption: Chemical structure of 5-Ethyl-DMT.
Receptor Binding Profile: A Focus on Serotonin Receptors
The primary molecular targets for tryptamines are serotonin (5-HT) receptors. The nature of the substituent at the 5-position of the indole ring plays a critical role in determining the affinity and selectivity for various 5-HT receptor subtypes.
Direct Evidence for 5-Ethyl-DMT
Direct experimental data for 5-Ethyl-DMT is limited but points towards a specific interaction with 5-HT₁ receptor subtypes. A key study by Glennon et al. (1996) identified 5-Ethyl-DMT as an agonist at both the 5-HT₁A and 5-HT₁D serotonin receptors.[1] The study also reported approximately a three-fold selectivity for the 5-HT₁D receptor over the 5-HT₁A receptor.[1]
Inferred Binding Affinity from Structure-Activity Relationships (SAR)
Based on broader SAR studies of 5-substituted tryptamines, we can project a more comprehensive, albeit hypothetical, binding profile for 5-Ethyl-DMT.
-
5-HT₁A Receptors: 5-substituted tryptamines generally exhibit high affinity for 5-HT₁A receptors.[1][2] The ethyl group at the 5-position is a relatively small, lipophilic group, which is generally well-tolerated by the 5-HT₁A receptor binding pocket. It is therefore highly probable that 5-Ethyl-DMT possesses significant affinity for this receptor subtype, aligning with the direct evidence.
-
5-HT₁D Receptors: The direct evidence of 5-HT₁D receptor agonism and selectivity is a defining characteristic of 5-Ethyl-DMT.[1] This is consistent with research into the design of 5-substituted tryptamines as potential anti-migraine agents targeting the 5-HT₁D receptor.
-
5-HT₂A Receptors: The affinity of 5-substituted tryptamines for the 5-HT₂A receptor, the primary target for classic psychedelics, can be variable. The nature of the 5-substituent influences this interaction significantly. While a 5-methoxy group (as in 5-MeO-DMT) generally confers high affinity, the impact of a 5-ethyl group is less well-documented. It is plausible that 5-Ethyl-DMT has a moderate affinity for the 5-HT₂A receptor.
-
5-HT₂C Receptors: Studies on 5-substituted tryptamines have indicated that they tend to have low affinity for the 5-HT₂C receptor.[1] It is therefore likely that 5-Ethyl-DMT follows this trend and exhibits weak binding at this receptor subtype.
Table 1: Projected Receptor Binding Profile of 5-Ethyl-DMT
| Receptor Subtype | Projected Affinity | Confidence Level | Rationale |
| 5-HT₁A | High | High | Direct evidence and strong SAR data for 5-substituted tryptamines. |
| 5-HT₁D | High | High | Direct evidence of agonism and selectivity. |
| 5-HT₂A | Moderate | Medium | SAR suggests variability; ethyl group effect is not well-defined. |
| 5-HT₂C | Low | High | Strong SAR data indicates low affinity for 5-substituted tryptamines. |
In Vitro and In Vivo Functional Activity
Functional activity, which describes the cellular response upon ligand binding (agonism, partial agonism, or antagonism), is a critical component of the pharmacological profile.
Inferred Functional Activity
-
5-HT₁A and 5-HT₁D Receptors: As 5-Ethyl-DMT has been identified as an agonist at these receptors, it is expected to activate their respective signaling pathways.[1] 5-HT₁ receptors are typically coupled to the G-protein Gᵢ/Gₒ, and their activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Caption: Postulated signaling pathway for 5-Ethyl-DMT at 5-HT₁A/₁D receptors.
-
5-HT₂A Receptors: Should 5-Ethyl-DMT possess agonist activity at the 5-HT₂A receptor, it would likely activate the Gq/₁₁ signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.
Caption: Hypothetical signaling pathway for 5-Ethyl-DMT at 5-HT₂A receptors.
Metabolism and Pharmacokinetics
The metabolic fate and pharmacokinetic properties of 5-Ethyl-DMT have not been empirically determined. However, we can infer its likely metabolic pathway based on the well-established metabolism of other N,N-dimethylated tryptamines.
Projected Metabolic Pathways
The primary route of metabolism for tryptamines is oxidative deamination catalyzed by monoamine oxidase (MAO), predominantly the MAO-A isoform. This process would convert 5-Ethyl-DMT to 5-ethyl-indole-3-acetaldehyde, which is then further oxidized to 5-ethyl-indole-3-acetic acid (5-Et-IAA), the major metabolite.
Minor metabolic pathways may include N-demethylation to form 5-ethyl-N-methyltryptamine (5-Ethyl-NMT) and N-oxidation to form 5-Ethyl-DMT N-oxide.
Caption: Postulated metabolic pathways of 5-Ethyl-DMT.
Inferred Pharmacokinetic Properties
Given its structural similarity to DMT, 5-Ethyl-DMT is likely to have a rapid onset of action and a short duration of effects when administered parenterally. It is expected to be orally inactive unless co-administered with a MAO inhibitor (MAOI). The ethyl substitution may slightly increase its lipophilicity compared to DMT, which could potentially influence its ability to cross the blood-brain barrier and its overall pharmacokinetic profile.
Experimental Protocols
The following are generalized protocols for key experiments that would be necessary to empirically determine the pharmacological profile of 5-Ethyl-DMT.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 5-Ethyl-DMT for various serotonin receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT₁A, 5-HT₁D, 5-HT₂A, 5-HT₂C).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: Select a suitable radioligand with high affinity and selectivity for the receptor subtype being studied (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]GR125743 for 5-HT₁D, [³H]ketanserin for 5-HT₂A).
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of 5-Ethyl-DMT.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of 5-Ethyl-DMT that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay (cAMP Assay for 5-HT₁A/₁D Receptors)
Objective: To determine the functional activity (EC₅₀ and Eₘₐₓ) of 5-Ethyl-DMT at 5-HT₁A and 5-HT₁D receptors.
Methodology:
-
Cell Culture: Culture cells stably expressing the human 5-HT₁A or 5-HT₁D receptor.
-
Assay Medium: Prepare an assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin Stimulation: Stimulate the cells with forskolin to increase basal cAMP levels.
-
Compound Treatment: Treat the cells with varying concentrations of 5-Ethyl-DMT.
-
Incubation: Incubate for a specified time at 37°C.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP levels using a suitable detection method (e.g., ELISA, HTRF).
-
Data Analysis: Plot the concentration-response curve and determine the EC₅₀ (the concentration of 5-Ethyl-DMT that produces 50% of the maximal response) and Eₘₐₓ (the maximal response) values.
Conclusion and Future Directions
The pharmacological profile of 5-Ethyl-DMT, as projected from the limited available data and extensive structure-activity relationship knowledge of related tryptamines, suggests a compound with high affinity and agonist activity at 5-HT₁A and 5-HT₁D receptors, with a notable selectivity for the latter. Its interaction with other serotonin receptor subtypes, particularly 5-HT₂A, remains to be definitively characterized but is likely to be moderate. The metabolic profile is expected to be dominated by MAO-A-mediated deamination.
To move beyond this inferred profile, further empirical research is essential. The experimental protocols outlined in this guide provide a roadmap for elucidating the precise binding affinities, functional activities, and pharmacokinetic properties of 5-Ethyl-DMT. Such studies will not only provide a more complete understanding of this specific molecule but also contribute to the broader knowledge of structure-activity relationships within the fascinating class of 5-substituted tryptamines.
References
-
Glennon, R. A., Hong, S. S., Bondarev, M., Law, H., Dukat, M., Rakhi, S., Power, P., Fan, E., Kinneau, D., Kamboj, R., Teitler, M., Herrick-Davis, K., & Smith, C. (1996). Binding of O-alkyl derivatives of serotonin at human 5-HT1D beta receptors. Journal of Medicinal Chemistry, 39(1), 314–322. [Link]
-
Abbas, A. I., Jones, A. J., & Williams, M. J. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. The Journal of Pharmacology and Experimental Therapeutics, 385(1), 1-13. [Link]
Sources
An In-depth Technical Guide to the Receptor Binding Affinity of 5-Ethyl-N,N-dimethyltryptamine
Abstract
This technical guide provides a comprehensive analysis of the receptor binding affinity of 5-Ethyl-N,N-dimethyltryptamine (5-Et-DMT), a synthetic tryptamine derivative. While empirical data for this compound is limited, this document consolidates the available information, placing it within the broader context of structure-activity relationships (SAR) for 5-substituted tryptamines. The primary focus is on its interaction with serotonin (5-HT) receptors, key targets for psychedelic and therapeutic compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic ligands. It details the known binding profile of 5-Et-DMT, offers a predictive assessment of its likely interactions with other critical receptors, and provides detailed methodologies for the experimental determination of these properties.
Introduction to 5-Ethyl-N,N-dimethyltryptamine
5-Ethyl-N,N-dimethyltryptamine, or 5-Et-DMT, is a member of the tryptamine class of compounds, which includes the classic psychedelic N,N-dimethyltryptamine (DMT) and the therapeutically investigated 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).[1][2] The core tryptamine scaffold is characterized by an indole ring connected to an ethylamine side chain. In the case of 5-Et-DMT, the indole ring is substituted at the 5-position with an ethyl group, and the terminal amine is dimethylated. This specific substitution pattern is crucial in defining its pharmacological profile. Understanding the receptor binding affinity of novel tryptamines like 5-Et-DMT is fundamental to elucidating their potential psychoactive and therapeutic effects.
The primary molecular targets for psychedelic tryptamines are the serotonin (5-hydroxytryptamine, 5-HT) receptors, a family of G protein-coupled receptors (GPCRs) that mediate a vast array of physiological and neurological processes.[2][3] Of these, the 5-HT2A receptor is most closely associated with the hallucinogenic effects of classic psychedelics.[4] However, interactions with other 5-HT receptor subtypes, such as 5-HT1A, 5-HT1D, and 5-HT2C, significantly modulate the overall pharmacological and behavioral outcomes.[1][2]
Known Receptor Binding Affinity of 5-Et-DMT
Direct experimental data on the receptor binding profile of 5-Et-DMT is sparse. However, a key study by Glennon and colleagues in 1996 provided initial characterization at two human serotonin receptor subtypes. This research identified 5-Et-DMT as an agonist at both the 5-HT1A and 5-HT1D receptors. Notably, the compound displayed a roughly threefold selectivity for the 5-HT1D receptor over the 5-HT1A receptor.
While the primary source for the precise Ki values from this study could not be directly accessed for this guide, the reported activity and selectivity provide a crucial anchor for understanding the pharmacology of 5-Et-DMT. The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant medications, and its activation can modulate the effects of 5-HT2A receptor agonists.[1] The 5-HT1D receptor is implicated in cranial vasoconstriction and is the target of triptan drugs used to treat migraines.
Table 1: Summary of Known Receptor Binding Data for 5-Ethyl-N,N-dimethyltryptamine
| Receptor | Reported Activity | Selectivity |
| 5-HT1A | Agonist | ~3-fold lower than 5-HT1D |
| 5-HT1D | Agonist | - |
Data derived from secondary citation of Glennon et al., 1996.
Structure-Activity Relationship (SAR) and Predicted Binding Profile
Given the limited direct data for 5-Et-DMT, we can infer its likely binding profile at other key serotonin receptors through an analysis of the structure-activity relationships of related 5-substituted N,N-dialkyltryptamines.
The Role of the 5-Substituent
The nature of the substituent at the 5-position of the indole ring significantly influences receptor affinity and functional activity. Electron-donating groups at this position, such as methoxy (as in 5-MeO-DMT) or ethyl, generally enhance affinity for several serotonin receptors compared to the unsubstituted parent compound, DMT.[5][6]
-
5-HT2A Receptor: This is the primary target for classic hallucinogens. Studies on a range of 5-substituted tryptamines have shown that small, lipophilic, and electron-donating groups at the 5-position are well-tolerated and can maintain or enhance 5-HT2A receptor affinity. For instance, 5-MeO-DMT exhibits high affinity for the 5-HT2A receptor.[1] It is therefore highly probable that 5-Et-DMT also possesses significant affinity for the 5-HT2A receptor, likely in the nanomolar range. Its functional activity at this receptor would be critical in determining its potential psychedelic effects.
-
5-HT1A Receptor: Research on 5-MeO-DMT derivatives has demonstrated that modifications to the N,N-dialkyl groups can modulate 5-HT1A affinity, but the 5-methoxy group itself confers high affinity.[3] The finding that 5-Et-DMT is a 5-HT1A agonist is consistent with the general SAR for 5-substituted tryptamines.
The N,N-Dimethyl Group
The N,N-dimethyl substitution on the ethylamine side chain is a common feature among potent serotonergic tryptamines. While larger N-alkyl groups can sometimes alter selectivity and efficacy, the N,N-dimethyl configuration is generally optimal for high affinity at 5-HT1A and 5-HT2A receptors.
Based on these SAR principles, a predicted, yet unconfirmed, binding profile for 5-Et-DMT can be postulated.
Table 2: Predicted Receptor Binding Profile of 5-Ethyl-N,N-dimethyltryptamine
| Receptor | Predicted Affinity | Rationale |
| 5-HT2A | Moderate to High | The 5-ethyl group is an electron-donating substituent, a feature known to be favorable for 5-HT2A affinity in tryptamines. |
| 5-HT2C | Moderate | Tryptamines often show affinity for the 5-HT2C receptor, which can modulate dopaminergic and serotonergic signaling. |
| SERT | Low to Moderate | Some tryptamines interact with the serotonin transporter (SERT), though typically with lower affinity than for the 5-HT receptors.[3] |
Experimental Methodologies for Determining Receptor Binding Affinity
To empirically determine the full receptor binding profile of 5-Et-DMT, standardized in vitro pharmacological assays are required. The following sections detail the protocols for key experiments.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[7] These assays typically involve incubating a source of the receptor (e.g., cell membranes from cells expressing the receptor) with a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity. The test compound is added at various concentrations to compete with the radioligand for binding to the receptor.
Protocol: Competitive Radioligand Binding Assay for 5-HT1A Receptor
-
Receptor Preparation: Membranes from CHO or HEK293 cells stably expressing the human 5-HT1A receptor are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist), used at a concentration near its Kd (typically 0.5-1.0 nM).
-
Non-specific Binding: Defined using 10 µM of a high-affinity, non-radiolabeled ligand such as 8-OH-DPAT or serotonin.
-
Procedure: a. In a 96-well plate, add assay buffer, the test compound (5-Et-DMT) at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), and the radioligand. b. Add the receptor membrane preparation to initiate the binding reaction. c. Incubate at room temperature for 60 minutes with gentle agitation to reach equilibrium. d. Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. e. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand. f. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol can be adapted for other receptors, such as the 5-HT1D and 5-HT2A receptors, by using appropriate radioligands (e.g., [³H]Serotonin for 5-HT1D, [³H]Ketanserin for 5-HT2A).
Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. Since 5-HT receptors are GPCRs, their activation leads to downstream signaling events that can be measured.
4.2.1. cAMP Assay (for Gi/Gs-coupled receptors like 5-HT1A)
The 5-HT1A receptor is coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Protocol: cAMP Accumulation Assay
-
Cell Culture: Use cells expressing the 5-HT1A receptor.
-
Procedure: a. Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. b. Stimulate the cells with forskolin to increase basal cAMP levels. c. Add the test compound (5-Et-DMT) at various concentrations. d. Incubate for a defined period (e.g., 30 minutes). e. Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: An agonist will cause a dose-dependent decrease in forskolin-stimulated cAMP levels. The potency (EC₅₀) and efficacy (Emax) of the compound can be determined.
4.2.2. Phosphoinositide (PI) Hydrolysis Assay (for Gq-coupled receptors like 5-HT2A)
The 5-HT2A receptor is coupled to the Gq protein, which activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). The accumulation of inositol phosphates can be measured.[8][9]
Protocol: PI Hydrolysis Assay
-
Cell Culture and Labeling: Culture cells expressing the 5-HT2A receptor and pre-label them by incubating overnight with [³H]myo-inositol.
-
Procedure: a. Wash the cells to remove unincorporated [³H]myo-inositol. b. Pre-incubate the cells in a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates. c. Add the test compound (5-Et-DMT) at various concentrations. d. Incubate for 60 minutes at 37°C. e. Stop the reaction and extract the inositol phosphates. f. Separate the inositol phosphates using anion-exchange chromatography and quantify the radioactivity by scintillation counting.
-
Data Analysis: An agonist will cause a dose-dependent increase in the accumulation of [³H]inositol phosphates. The potency (EC₅₀) and efficacy (Emax) can be determined.
Conclusion and Future Directions
The current body of knowledge on the receptor binding affinity of 5-Ethyl-N,N-dimethyltryptamine is nascent, with definitive data limited to its agonist activity at 5-HT1A and 5-HT1D receptors. Structure-activity relationship analysis of closely related tryptamines strongly suggests that 5-Et-DMT is also likely to be a potent ligand at the 5-HT2A receptor, a key determinant of psychedelic activity.
To fully elucidate the pharmacological profile of 5-Et-DMT, comprehensive in vitro studies are imperative. A systematic screening against a panel of serotonin receptors, as well as other CNS targets, using the methodologies outlined in this guide, would provide the necessary data to understand its potential effects. Subsequent functional assays would then be required to characterize its activity as an agonist, antagonist, or allosteric modulator at these sites. Such research would not only clarify the specific properties of 5-Et-DMT but also contribute to the broader understanding of the intricate structure-activity relationships that govern the pharmacology of tryptamines.
References
- Glennon, R. A., Hong, S. S., Bondarev, M., Law, H., Dukat, M., Rakhi, S., Power, P., Fan, E., Kinneau, D., Kamboj, R., Teitler, M., Herrick-Davis, K., & Smith, C. (1996). Binding of O-alkyl derivatives of serotonin at human 5-HT1D beta receptors. Journal of Medicinal Chemistry, 39(1), 314–322.
-
Gessner, P. K., Godse, D. D., Krull, A. H., & McMullan, J. M. (1968). Structure-activity relationships among 5-methoxy-n:n-dimethyltryptamine, 4-hydroxy-n:n-dimethyltryptamine (psilocin) and other substituted tryptamines. Life Sciences, 7(5), 267-77. [Link]
-
Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience, 12, 536. [Link]
-
Carbonaro, T. M., & Gatch, M. B. (2016). Neuropharmacology of N,N-Dimethyltryptamine. Brain Research Bulletin, 126(Pt 1), 74–88. [Link]
-
Smith, R. L., Canton, H., Barrett, R. J., & Sanders-Bush, E. (1998). Agonist properties of N,N-dimethyltryptamine at serotonin 5-HT2A and 5-HT2C receptors. Pharmacology, Biochemistry, and Behavior, 61(3), 323–330. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 21, 2026, from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 21, 2026, from [Link]
-
Parra, L. A., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Molecular Psychiatry. [Link]
-
Eersels, J., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]
-
Dean, S. J., et al. (2022). A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine. Frontiers in Pharmacology, 13, 954894. [Link]
-
Wikipedia. (2025, November 26). 5-Ethyl-DMT. In Wikipedia. [Link]
-
Canal, C. E., & Murnane, K. S. (2017). The serotonin 5-HT2A receptor and phosphoinositide hydrolysis in the stimulus effects of hallucinogens. Current Topics in Behavioral Neurosciences, 32, 185-212. [Link]
-
Younkin, J., et al. (2025). Dual Modulation of 5-HT2A Receptors and SERT by α-Ethyltryptamine and Its Optical Isomers. ACS Chemical Neuroscience. [Link]
-
Halberstadt, A. L., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 134, 107-116. [Link]
-
Pletscher, A., & Laubscher, A. (1960). Effect of α-alkylated tryptamine derivatives on 5-hydroxytryptamine metabolism in vivo. British Journal of Pharmacology and Chemotherapy, 15(1), 161–167. [Link]
-
Brimblecombe, R. W., et al. (1964). Some pharmacological effects of a series of tryptamine derivatives. British Journal of Pharmacology and Chemotherapy, 23, 43-54. [Link]
-
Wikipedia. (n.d.). Bretisilocin. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). 5-Methoxytryptamine. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). α-Ethyltryptamine. Retrieved January 21, 2026, from [Link]
-
Canal, C. E. (2018). Neuropharmacology of N,N-Dimethyltryptamine. The Behavioral Neurobiology of Psychedelic Drugs, 255-277. [Link]
-
Lu, R., et al. (2022). In silico study of dimethyltryptamine analogues against 5-HT1B receptor: Molecular docking, dynamic simulations and ADMET prediction. Journal of Herbmed Pharmacology, 11(2), 253-264. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
-
Parra, L. A., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Molecular Psychiatry. [Link]
-
Hoffman, A. J. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 7(4), 463–468. [Link]
-
Thapliyal, A., & Chandra, R. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57. [Link]
-
Dean, S. J., et al. (2022). A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine. Frontiers in Pharmacology, 13, 954894. [Link]
-
Sanders-Bush, E., & Breeding, M. (1991). Phosphoinositide hydrolysis linked 5-HT2 receptors in fibroblasts from choroid plexus. Brain Research, 552(2), 330-332. [Link]
-
Berg, K. A., et al. (2001). Deletion of the Serotonin 5-HT2C Receptor PDZ Recognition Motif Prevents Receptor Phosphorylation and Delays Resensitization of Receptor Responses. Journal of Biological Chemistry, 276(16), 12718–12724. [Link]
-
Hoffman, A. J. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Purinergic Signalling, 7(4), 463–468. [Link]
Sources
- 1. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 3. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. crb.wisc.edu [crb.wisc.edu]
- 8. Agonist properties of N,N-dimethyltryptamine at serotonin 5-HT2A and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fungifun.org [fungifun.org]
An In-Depth Technical Guide to the In Vitro Serotonergic Activity of 5-Ethyl-DMT
Abstract
This technical guide provides a comprehensive overview of the in vitro serotonergic activity of 5-Ethyl-N,N-dimethyltryptamine (5-Ethyl-DMT), a synthetic tryptamine derivative. The document is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic compounds. It consolidates the available data on the receptor binding profile and functional activity of 5-Ethyl-DMT, drawing from existing literature and established structure-activity relationships within the 5-substituted tryptamine class. Furthermore, this guide presents detailed, field-proven protocols for the in vitro characterization of novel compounds at key serotonin receptor subtypes, emphasizing experimental design, data interpretation, and the principles of scientific integrity.
Introduction: The Significance of 5-Substituted Tryptamines
The tryptamine scaffold, a core component of the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), has served as a foundational template for the discovery and development of a vast array of pharmacologically active compounds. Modifications to the indole ring of the tryptamine molecule, particularly at the 5-position, have been shown to significantly influence receptor affinity and functional activity across the diverse family of serotonin receptors. 5-Ethyl-DMT, a derivative of the well-known psychedelic N,N-dimethyltryptamine (DMT), represents an intriguing yet under-characterized molecule within this chemical space.[1][2] A thorough understanding of its in vitro serotonergic profile is crucial for elucidating its potential pharmacological effects and therapeutic applications.
Known In Vitro Serotonergic Profile of 5-Ethyl-DMT
To date, the publicly available in vitro pharmacological data for 5-Ethyl-DMT is limited. The primary characterization of this compound was reported in a 1996 study by Glennon and colleagues, which investigated the binding of a series of O-alkyl derivatives of serotonin at human 5-HT1Dβ receptors.[3]
Based on this work, 5-Ethyl-DMT is identified as an agonist at the 5-HT1A and 5-HT1D serotonin receptors.[3] Notably, it is reported to exhibit a roughly three-fold selectivity for the 5-HT1D receptor subtype over the 5-HT1A subtype.[3]
Table 1: Summary of Reported In Vitro Activity of 5-Ethyl-DMT
| Receptor Subtype | Reported Activity | Selectivity | Reference |
| 5-HT1A | Agonist | - | [3] |
| 5-HT1D | Agonist | ~3-fold vs. 5-HT1A | [3] |
Expected In Vitro Pharmacology Based on Structure-Activity Relationships (SAR)
In the absence of a comprehensive experimental profile for 5-Ethyl-DMT, we can infer its likely serotonergic activity based on the well-established SAR of 5-substituted tryptamines.[4] Research on a variety of analogues in this class provides a predictive framework for the interaction of 5-Ethyl-DMT with key serotonin receptor subtypes.
5-HT1A Receptor Affinity and Activity
Studies on a range of 5-substituted tryptamines consistently demonstrate that this structural motif confers high affinity for the 5-HT1A receptor.[4] It is therefore highly probable that 5-Ethyl-DMT possesses a significant binding affinity for this receptor, likely in the low nanomolar range. As the 5-HT1A receptor is coupled to the Gi/o signaling pathway, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reported agonist activity of 5-Ethyl-DMT at this receptor aligns with this expected mechanism.
5-HT2A Receptor Affinity and Activity
The 5-HT2A receptor is a key target for many psychedelic tryptamines.[5] The nature of the substituent at the 5-position of the indole ring plays a critical role in modulating affinity and functional activity at this receptor. While direct experimental data for 5-Ethyl-DMT at the 5-HT2A receptor is lacking, studies on structurally related compounds suggest that it is likely to exhibit some degree of affinity. The functional consequence of this binding, whether agonistic, partial agonistic, or antagonistic, would require empirical determination. The 5-HT2A receptor is coupled to the Gq signaling pathway, and its activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium.[6]
Methodologies for In Vitro Serotonergic Characterization
To fully elucidate the in vitro serotonergic activity of a compound such as 5-Ethyl-DMT, a tiered experimental approach is recommended. This typically involves initial determination of binding affinities at a panel of serotonin receptors, followed by functional assays to characterize the nature and potency of the compound's activity at receptors where significant binding is observed.
Radioligand Binding Assays: Determining Receptor Affinity (Ki)
Radioligand binding assays are a gold-standard method for quantifying the affinity of a test compound for a specific receptor.[5] The principle of this technique involves the competition between a radiolabeled ligand with known high affinity for the receptor and the unlabeled test compound.
-
Preparation of Cell Membranes:
-
Utilize a stable cell line recombinantly expressing the human serotonin receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Homogenize the cells in a cold lysis buffer and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method such as the bicinchoninic acid (BCA) assay.[7]
-
-
Assay Setup:
-
In a 96-well microplate, combine the cell membrane preparation, the radioligand (at a concentration close to its dissociation constant, Kd), and a range of concentrations of the test compound (5-Ethyl-DMT).
-
Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known non-radiolabeled ligand for the receptor).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach binding equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 1: Workflow for a competitive radioligand binding assay.
Functional Assays: Determining Agonist/Antagonist Activity
Functional assays are essential for characterizing the pharmacological nature of a compound's interaction with a receptor. The choice of assay depends on the G protein coupling of the serotonin receptor subtype .
For Gi/o-coupled receptors, agonist activation leads to a decrease in intracellular cAMP levels.[8]
-
Cell Culture and Plating:
-
Use a stable cell line expressing the human 5-HT1A or 5-HT1D receptor.
-
Plate the cells in a 96-well or 384-well microplate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add a known concentration of forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Immediately add a range of concentrations of the test compound (5-Ethyl-DMT).
-
Incubate for a defined period at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay utilizing homogeneous time-resolved fluorescence (HTRF) or an enzyme fragment complementation (EFC) assay.[9]
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response produced by the agonist).
-
The intrinsic activity (a measure of the agonist's ability to produce a maximal response relative to the endogenous ligand) can also be calculated.
-
Figure 2: Simplified Gi/o signaling pathway for 5-HT1A/1D receptors.
For Gq-coupled receptors, agonist binding stimulates the production of inositol phosphates. Measuring the accumulation of a stable downstream metabolite, IP1, provides a robust readout of receptor activation.[6]
-
Cell Culture and Plating:
-
Use a stable cell line expressing the human 5-HT2A receptor.
-
Plate the cells in a 96-well or 384-well microplate.
-
-
Assay Procedure:
-
Wash the cells and add an assay buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.
-
Add a range of concentrations of the test compound (5-Ethyl-DMT).
-
Incubate for a specified time at 37°C.
-
-
IP1 Detection:
-
Lyse the cells and measure the accumulated IP1 using a competitive immunoassay, typically based on HTRF technology.
-
-
Data Analysis:
-
Similar to the cAMP assay, generate a dose-response curve to determine the EC50 and Emax values for the test compound at the 5-HT2A receptor.
-
Sources
- 1. 5-Ethyl-DMT - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine [frontiersin.org]
- 4. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 6. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-MeO-DMT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. 5-MeO-DMT - Wikipedia [en.wikipedia.org]
- 9. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
preliminary biological evaluation of 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl-
An In-Depth Technical Guide to the Preliminary Biological Evaluation of 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl- (5-Et-DMT)
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the preliminary biological evaluation of the novel tryptamine derivative, 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl-, hereafter referred to as 5-Et-DMT. As a structural analog of the classic psychedelic N,N-dimethyltryptamine (DMT), 5-Et-DMT is hypothesized to primarily exert its effects through the serotonergic system, with a particular affinity for the 5-HT2A receptor. This document outlines the rationale and methodologies for a structured evaluation of 5-Et-DMT, encompassing its synthesis, in vitro receptor profiling, and in vivo behavioral assessment. The protocols described herein are designed to be self-validating, providing a robust foundation for subsequent, more detailed preclinical and clinical investigations.
Introduction and Rationale
The field of psychedelic research is undergoing a renaissance, with renewed interest in the therapeutic potential of compounds that modulate serotonergic signaling pathways.[1][2] Tryptamine derivatives, in particular, have shown promise in the treatment of various psychiatric disorders, including depression, anxiety, and substance use disorders.[1][3] The subject of this guide, 5-Et-DMT, is a lesser-studied analog of DMT, characterized by an ethyl group at the 5-position of the indole ring.
The rationale for the biological evaluation of 5-Et-DMT is rooted in the structure-activity relationships of related tryptamines. Substitutions at the 5-position of the indole nucleus are known to significantly influence the pharmacological profile of these molecules. For instance, the presence of a methoxy group at this position in 5-MeO-DMT results in a distinct pharmacological and phenomenological profile compared to unsubstituted DMT.[4][5] The introduction of a 5-ethyl group in 5-Et-DMT is therefore expected to confer unique properties, potentially altering its receptor affinity, functional activity, and metabolic stability. A thorough understanding of these properties is a critical first step in determining its potential as a research tool or therapeutic agent.
Synthesis and Characterization
While a specific, detailed synthesis for 5-Et-DMT is not widely published, its synthesis can be approached using established methods for tryptamine synthesis, such as the Fischer indole synthesis.[6][7]
Proposed Synthetic Route: Fischer Indole Synthesis
The Fischer indole synthesis is a versatile and widely used method for the construction of the indole ring system. The general workflow for the synthesis of 5-Et-DMT via this route is as follows:
-
Preparation of the Hydrazone: Reaction of 4-ethylphenylhydrazine with a suitable aldehyde or ketone bearing the N,N-dimethylaminoethyl side chain.
-
Indolization: Cyclization of the resulting hydrazone under acidic conditions to form the indole ring.
-
Purification and Salt Formation: Purification of the freebase by column chromatography, followed by conversion to a stable salt (e.g., succinate or fumarate) to improve handling and stability.[6][7]
A detailed, step-by-step protocol for a related compound, 5-MeO-DMT, has been published and can serve as a valuable reference for the synthesis of 5-Et-DMT.[6][7]
Analytical Characterization
The identity and purity of the synthesized 5-Et-DMT should be rigorously confirmed using a panel of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
In Vitro Biological Evaluation
The in vitro evaluation of 5-Et-DMT is crucial for determining its pharmacological profile at the molecular level. The primary focus of these assays is to characterize its interaction with serotonin (5-HT) receptors, which are the main targets of classic psychedelics.[8][9]
Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[10][11] These assays involve competing the unlabeled test compound (5-Et-DMT) with a radiolabeled ligand for binding to membrane preparations from cells expressing the target receptor.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Utilize membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT receptor subtypes of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C).[11]
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A), and a range of concentrations of 5-Et-DMT.
-
Equilibration: Incubate the mixture at room temperature for a defined period to allow for binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Scintillation Counting: Quantify the amount of bound radioligand using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of 5-Et-DMT that inhibits 50% of specific radioligand binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
A comprehensive binding profile should be generated by screening 5-Et-DMT against a panel of relevant receptors, including but not limited to:
-
Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, 5-HT7.[9][12]
-
Dopamine Receptors: D1, D2.[1]
-
Adrenergic Receptors: α1A, α2A.
-
Serotonin Transporter (SERT). [13]
Functional Assays
Functional assays are essential to determine whether 5-Et-DMT acts as an agonist, antagonist, or inverse agonist at its target receptors. These assays typically measure the downstream signaling events that occur upon receptor activation.[14]
Experimental Protocol: Gq-Mediated Calcium Flux Assay (for 5-HT2A)
-
Cell Culture: Use HEK293 cells co-expressing the human 5-HT2A receptor and a G-protein-coupled inwardly-rectifying potassium (GIRK) channel.
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of 5-Et-DMT to the cells.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Plot the change in fluorescence against the concentration of 5-Et-DMT to generate a dose-response curve and determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect).
Similar functional assays can be employed for other G-protein coupled receptors, such as measuring cAMP accumulation for Gs- or Gi-coupled receptors.
Expected In Vitro Profile
Based on its structural similarity to other psychedelic tryptamines, it is hypothesized that 5-Et-DMT will exhibit:
-
High affinity (low nanomolar Ki) for the 5-HT2A receptor.[9][12]
-
Moderate to high affinity for the 5-HT1A and 5-HT2C receptors.[9][12]
-
Agonist activity at the 5-HT2A receptor.
The following table can be used to summarize the in vitro data:
| Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Emax (%) |
| 5-HT2A | |||
| 5-HT1A | |||
| 5-HT2C | |||
| SERT | |||
| D2 |
In Vivo Biological Evaluation
In vivo studies are necessary to understand the behavioral effects of 5-Et-DMT in a whole-organism context. Rodent models are commonly used for the preliminary in vivo assessment of psychedelic compounds.[1]
Head-Twitch Response (HTR)
The head-twitch response in mice is a well-established behavioral proxy for 5-HT2A receptor-mediated hallucinogenic potential in humans.[15][16]
Experimental Protocol: Head-Twitch Response in Mice
-
Animals: Use male C57BL/6J mice.[17]
-
Habituation: Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.
-
Drug Administration: Administer various doses of 5-Et-DMT (and a vehicle control) via intraperitoneal (i.p.) injection.
-
Observation: Record the number of head twitches over a 30-60 minute period following injection.
-
Data Analysis: Analyze the dose-response relationship for HTR induction. To confirm the role of the 5-HT2A receptor, a separate cohort of animals can be pre-treated with a selective 5-HT2A antagonist (e.g., ketanserin) prior to 5-Et-DMT administration.
Drug Discrimination
Drug discrimination is a behavioral paradigm used to assess the interoceptive (subjective) effects of a compound.[9] In this assay, animals are trained to discriminate between a known psychedelic drug (e.g., LSD or DMT) and saline.
Experimental Protocol: Drug Discrimination in Rats
-
Training: Train rats in a two-lever operant chamber to press one lever after receiving an injection of a known psychedelic (e.g., DMT) and the other lever after receiving saline to obtain a food reward.
-
Testing: Once the rats have learned the discrimination, administer a test dose of 5-Et-DMT and observe which lever they press.
-
Data Analysis: If the rats predominantly press the drug-appropriate lever, it suggests that 5-Et-DMT produces subjective effects similar to the training drug.
Locomotor Activity
Assessing locomotor activity can provide information on the stimulant or sedative effects of a compound.[18]
Experimental Protocol: Locomotor Activity Assessment
-
Apparatus: Use automated activity monitoring chambers.
-
Habituation: Acclimate the animals to the chambers.
-
Drug Administration: Administer various doses of 5-Et-DMT or vehicle.
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing) over a specified period.
-
Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle control group.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows can aid in understanding the mechanisms of action and the experimental design.
Hypothesized 5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a Gq/11-coupled receptor. Its activation by an agonist like 5-Et-DMT is expected to initiate a cascade of intracellular events.
Caption: Hypothesized 5-HT2A receptor signaling cascade initiated by 5-Et-DMT.
In Vitro Evaluation Workflow
The following diagram illustrates the logical flow of the in vitro experiments.
Caption: Workflow for the in vitro characterization of 5-Et-DMT.
In Vivo Evaluation Workflow
The in vivo evaluation should proceed in a stepwise manner to build a comprehensive behavioral profile.
Caption: Stepwise workflow for the in vivo behavioral evaluation of 5-Et-DMT.
Conclusion and Future Directions
The (5-Et-DMT) as outlined in this guide will provide a foundational understanding of its pharmacological and behavioral properties. The data generated from these studies will be critical in determining whether 5-Et-DMT warrants further investigation as a potential therapeutic agent or research tool.
Future research could expand upon these preliminary findings to include:
-
Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of 5-Et-DMT.
-
In-depth neurochemical studies: To investigate its effects on neurotransmitter release and uptake.
-
Advanced behavioral models: To explore its effects on cognition, mood, and social behavior.
A systematic and rigorous approach to the biological evaluation of novel psychoactive compounds is paramount for advancing our understanding of their therapeutic potential and ensuring the safety of future clinical investigations.
References
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]
-
De Gregorio, D., et al. (2021). Hallucinogens in Mental Health: Preclinical and Clinical Studies on LSD, Psilocybin, MDMA, and Ketamine. Frontiers in Psychiatry, 12, 721999. [Link]
-
Elands, J., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]
-
Vollenweider, F. X., & Kometer, M. (2010). The neurobiology of psychedelic drugs: implications for the treatment of mood disorders. Nature Reviews Neuroscience, 11(9), 642-651. [Link]
-
Szafran, A., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, 19(14), e202400080. [Link]
-
Blough, B. E., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 92, 45-51. [Link]
-
Halberstadt, A. L., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 134, 141-150. [Link]
-
Epshtein, O., et al. (2018). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. Journal of Immunotoxicology, 15(1), 114-122. [Link]
-
Wagstyl, K., et al. (2023). Molecular and Medical Aspects of Psychedelics. International Journal of Molecular Sciences, 24(25), 17738. [Link]
-
Klein, L. M., et al. (2015). Receptor binding profiles and quantitative structure-affinity relationships of some 5–substituted-N,N-diallyltryptamines. Bioorganic & Medicinal Chemistry Letters, 26(3), 965-970. [Link]
-
Carbonaro, T. M., & Gatch, M. B. (2016). Neuropharmacology of N,N-Dimethyltryptamine. Brain Research Bulletin, 126(Pt 1), 74–88. [Link]
-
Halberstadt, A. L., et al. (2012). Receptor binding profiles for 5-MeO-DMT. ResearchGate. [Link]
-
Wikipedia. (2023). 25CN-NBOH. [Link]
-
Wikipedia. (2024). Dimethyltryptamine. [Link]
-
Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience, 12, 536. [Link]
-
Johns Hopkins Medicine. Psychedelics Research and Psilocybin Therapy. [Link]
-
Kuypers, K. P. C., et al. (2019). The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT). Journal of Neurochemistry, 152(1), 41-58. [Link]
-
Shen, H. W., et al. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 11(8), 659–666. [Link]
-
Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32057–32066. [Link]
-
Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32057-32066. [Link]
-
Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. European Journal of Medicinal Chemistry, 213, 113164. [Link]
-
Sharma, S., et al. (2025). Biological evaluation of novel 5-((1H-indol-3-yl) methyl)-2-(4-chlorobenzyl)-6-phenyl-imidazo[2,1-b][8][13][14]thiadiazole derivatives as novel BCL-2 specific inhibitors. ResearchGate. [Link]
-
Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32057-32066. [Link]
-
Abdel-hafez, A. A., et al. (2025). Marine Inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines as Modulators of Serotonin Receptors: An Example Illustrating the Power of Bromine as Part of the Uniquely Marine Chemical Space. ResearchGate. [Link]
-
Shen, H. W., et al. (2010). Psychedelic 5-Methoxy-N,N-Dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 11(8), 659-666. [Link]
-
Hanna-Elias, A., et al. (2009). Synthesis and preliminary screening of novel indole-3-methanamines as 5-HT4 receptor ligands. European Journal of Medicinal Chemistry, 44(7), 2952-2959. [Link]
Sources
- 1. Hallucinogens in Mental Health: Preclinical and Clinical Studies on LSD, Psilocybin, MDMA, and Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hopkinsmedicine.org [hopkinsmedicine.org]
- 3. Molecular and Medical Aspects of Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Classic Psychedelic Drugs: Update on Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. crb.wisc.edu [crb.wisc.edu]
- 16. 25CN-NBOH - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Ethyl-N,N-dimethyltryptamine (5-Ethyl-DMT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Ethyl-N,N-dimethyltryptamine (5-Ethyl-DMT), a lesser-known tryptamine derivative. The document details its discovery, chemical structure, synthesis, and pharmacological properties, with a focus on its interactions with serotonin receptors. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the structure-activity relationships of tryptamine compounds.
Introduction and Discovery
5-Ethyl-N,N-dimethyltryptamine (5-Ethyl-DMT) is a synthetic tryptamine derivative and a structural analogue of the endogenous neurotransmitter and psychedelic compound N,N-dimethyltryptamine (DMT). While not as widely studied as other tryptamines, 5-Ethyl-DMT is of interest to researchers for its specific interactions with serotonin (5-HT) receptors.
The first detailed pharmacological characterization of 5-Ethyl-DMT appeared in a 1996 study by Glennon et al. published in the Journal of Medicinal Chemistry.[1] This research focused on the binding of various O-alkyl and N-alkyl derivatives of serotonin and related compounds to human 5-HT1Dβ receptors, highlighting the compound's activity as a serotonin receptor agonist.
Chemical Structure and Properties
The chemical structure of 5-Ethyl-DMT is characterized by an indole ring substituted with an ethyl group at the 5-position and a dimethylaminoethyl side chain at the 3-position.
IUPAC Name: 2-(5-Ethyl-1H-indol-3-yl)-N,N-dimethylethanamine[1]
Chemical Formula: C14H20N2[1]
Molar Mass: 216.33 g/mol [1]
| Property | Value |
| IUPAC Name | 2-(5-Ethyl-1H-indol-3-yl)-N,N-dimethylethanamine |
| Chemical Formula | C14H20N2 |
| Molar Mass | 216.33 g/mol |
| CAS Number | 171783-25-8 |
While specific, publicly available analytical data such as NMR, MS, and IR spectra for 5-Ethyl-DMT are scarce, the expected spectral characteristics can be inferred from its structure and data from analogous tryptamine compounds.
-
1H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the indole ring, the ethyl group at the 5-position (a triplet and a quartet), the ethylamine side chain protons, and the two methyl groups on the nitrogen atom (a singlet).
-
13C NMR: The spectrum would display resonances for the carbon atoms of the indole ring, the ethyl group, the ethylamine side chain, and the N-methyl groups.
-
Mass Spectrometry (EI-MS): The fragmentation pattern would likely show a prominent molecular ion peak and characteristic fragments resulting from the cleavage of the ethylamine side chain.
-
Infrared (IR) Spectroscopy: The spectrum would be expected to exhibit characteristic absorption bands for N-H stretching of the indole ring, C-H stretching of aromatic and aliphatic groups, and C-N stretching.
Synthesis of 5-Ethyl-DMT
The synthesis of 5-Ethyl-DMT can be achieved through established methods for the preparation of 5-substituted tryptamines. A common and versatile route is the Speeter-Anthony tryptamine synthesis. This multi-step process begins with a suitably substituted indole.
Synthesis of the Precursor: 5-Ethylindole
The initial step involves the synthesis of 5-ethylindole. This can be accomplished through various indole synthesis methods, such as the Fischer indole synthesis, from a corresponding p-ethylphenylhydrazine and a suitable carbonyl compound.
Vilsmeier-Haack Formylation
Once 5-ethylindole is obtained, the Vilsmeier-Haack reaction can be employed to introduce a formyl group at the C3 position of the indole ring, yielding 5-ethyl-1H-indole-3-carbaldehyde. This reaction typically uses a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).
Speeter-Anthony Tryptamine Synthesis
The Speeter-Anthony synthesis is a reliable method for converting the indole-3-carboxaldehyde to the final N,N-dimethyltryptamine.
Sources
Methodological & Application
Application Note: Quantitative Analysis of 5-Ethyl-DMT in Biological Matrices
A Senior Application Scientist's Guide to Method Development and Validation using LC-MS/MS
Abstract
This document provides a comprehensive guide to the development, validation, and implementation of analytical methods for the detection and quantification of 5-Ethyl-N,N-dimethyltryptamine (5-Ethyl-DMT) in biological samples such as blood and urine. As a novel psychoactive substance (NPS), robust and reliable analytical techniques are imperative for forensic toxicology, clinical diagnostics, and drug development research. This guide emphasizes the use of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and specificity.[1][2] We will explore the critical aspects of sample preparation, chromatographic separation, mass spectrometric detection, and method validation, providing both the theoretical basis for procedural choices and detailed, actionable protocols for laboratory application.
Introduction: The Analytical Challenge of 5-Ethyl-DMT
5-Ethyl-N,N-dimethyltryptamine is a synthetic tryptamine and a structural analogue of the controlled substance N,N-dimethyltryptamine (DMT).[3] As with many NPS, the emergence of 5-Ethyl-DMT on the recreational drug market presents a significant challenge for toxicological screening and law enforcement.[4][5] Its structural similarity to endogenous and other synthetic tryptamines necessitates highly selective analytical methods to avoid misidentification. Furthermore, the potency of such compounds means they are often present in biological systems at very low concentrations, demanding high analytical sensitivity.[6]
This guide is designed for researchers and drug development professionals, providing the expertise needed to establish a self-validating system for the analysis of 5-Ethyl-DMT. The core focus is on LC-MS/MS, which has become the gold standard for the analysis of NPS in complex biological matrices.[7][8]
Analyte Characteristics and Metabolism
A foundational understanding of the analyte's physicochemical properties and metabolic fate is crucial for effective method development.
Physicochemical Properties
5-Ethyl-DMT is a tryptamine derivative. Like other tryptamines, it possesses a basic tertiary amine group, making it suitable for positive mode electrospray ionization (ESI+) in mass spectrometry. Its structure suggests a moderate degree of lipophilicity, which informs the choice of extraction solvents and chromatographic stationary phases.
Predicted Metabolic Pathways
While specific metabolic studies on 5-Ethyl-DMT are not widely available, its metabolic fate can be predicted based on the well-documented pathways of structurally similar compounds like DMT and 5-methoxy-DMT (5-MeO-DMT).[9][10][11] The primary metabolic routes are expected to be:
-
N-Oxidation: Formation of 5-Ethyl-DMT-N-oxide, typically a significant metabolite for tertiary amine tryptamines.[11]
-
Oxidative Deamination: Mediated by monoamine oxidase (MAO), this pathway would lead to the formation of an unstable aldehyde, which is then rapidly converted to 5-ethyl-indole-3-acetic acid (5-Et-IAA).[10][11]
-
N-Demethylation: Stepwise removal of methyl groups to form 5-Ethyl-N-methyltryptamine (5-Ethyl-NMT) and subsequently 5-Ethyltryptamine.[11]
Therefore, a comprehensive analytical method should ideally target the parent compound (5-Ethyl-DMT) and at least one or two of its primary, stable metabolites, such as 5-Ethyl-DMT-N-oxide and 5-Et-IAA.
Caption: Predicted metabolic pathways for 5-Ethyl-DMT.
Sample Preparation: Isolating the Analyte
The goal of sample preparation is to isolate the analyte(s) of interest from the complex biological matrix, remove interferences, and concentrate the sample to improve detection limits.[12][13][14] The choice of method depends on the matrix, required throughput, and desired level of cleanliness.
Protein Precipitation (PPT)
-
Principle: A simple and fast method where a water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the sample (e.g., plasma, whole blood) to denature and precipitate proteins.[14][15]
-
Causality: Acetonitrile is highly effective for protein removal.[6] After centrifugation, the supernatant containing the analyte is collected.
-
Advantages: Rapid, inexpensive, and requires minimal method development.
-
Disadvantages: Less clean extracts compared to other methods, leading to potential matrix effects and ion suppression in the MS source.[16] It does not provide significant sample concentration.
Liquid-Liquid Extraction (LLE)
-
Principle: This technique separates compounds based on their relative solubilities in two different immiscible liquids (e.g., aqueous sample and an organic solvent).[13][17]
-
Causality: By adjusting the pH of the aqueous sample to be above the pKa of 5-Ethyl-DMT, the analyte becomes deprotonated and non-polar, favoring its partition into a water-immiscible organic solvent like methyl-tert-butyl-ether (MTBE) or ethyl acetate.[18]
-
Advantages: Provides a cleaner extract than PPT and allows for sample concentration through solvent evaporation and reconstitution.[16]
-
Disadvantages: Can be labor-intensive, difficult to automate, and may form emulsions that complicate phase separation.[16]
Solid-Phase Extraction (SPE)
-
Principle: SPE uses a solid sorbent packed into a cartridge or plate to retain the analyte from the liquid sample.[13][14] Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent.
-
Causality: For basic compounds like 5-Ethyl-DMT, a mixed-mode cation exchange sorbent is ideal. The sample is loaded under acidic conditions (pH < 6), where the analyte is positively charged and binds to the sorbent's cation exchange groups. Interferences are washed away with an organic solvent, and the analyte is eluted with a basic organic solvent, which neutralizes the analyte, disrupting the ionic interaction.
-
Advantages: Provides the cleanest extracts, high recovery rates, and excellent sample concentration, leading to the best sensitivity and minimal matrix effects.[19] It is also highly amenable to automation.
-
Disadvantages: Requires more extensive method development and is more expensive per sample than PPT or LLE.
Analytical Workflow: From Sample to Result
A robust analytical workflow ensures reproducibility and reliability. The following diagram outlines the key stages from sample receipt to final data interpretation.
Caption: General workflow for biological sample analysis.
Protocol: LC-MS/MS Analysis of 5-Ethyl-DMT in Urine
This section provides a detailed protocol using SPE for sample cleanup followed by LC-MS/MS analysis. This combination offers high sensitivity and selectivity suitable for forensic applications.[19]
Materials and Reagents
-
5-Ethyl-DMT analytical standard
-
5-Ethyl-DMT-d4 (or other suitable deuterated analogue) as Internal Standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (99%+)
-
Ammonium hydroxide
-
Deionized water (18 MΩ·cm)
-
Mixed-mode cation exchange SPE cartridges
-
Urine samples, Quality Control (QC) samples
Protocol 1: Solid-Phase Extraction (SPE) of Urine
-
Sample Pre-treatment: To 1 mL of urine, add 20 µL of the internal standard working solution and 1 mL of a 2% formic acid solution. Vortex to mix. This step ensures the analyte and IS are protonated for binding to the SPE sorbent.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 2 mL of a 2% formic acid solution, followed by 2 mL of methanol. Dry the cartridge thoroughly under high vacuum for 5 minutes to remove residual water and weakly bound interferences.
-
Elution: Elute the analyte and internal standard by applying 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol. Collect the eluate in a clean tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).[16] Vortex and transfer to an autosampler vial for analysis.
Protocol 2: LC-MS/MS Instrumentation and Conditions
-
Rationale: A reversed-phase C18 column is used to retain the moderately non-polar tryptamine structure.[8] A gradient elution with an acidified mobile phase ensures good peak shape and efficient ionization. Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification.[15]
| LC Parameters | Setting |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 7 minutes, hold for 2 minutes, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS/MS Parameters | Setting |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Ion Source Temp. | 500 °C |
| IonSpray Voltage | 5500 V |
| MRM Transitions (Hypothetical) | 5-Ethyl-DMT: Q1: 217.2 -> Q3: 58.1 (quantifier), Q3: 158.1 (qualifier)5-Ethyl-DMT-d4 (IS): Q1: 221.2 -> Q3: 62.1 (quantifier) |
| Collision Energy | Optimized for each transition |
Note: MRM transitions must be empirically determined by infusing the analytical standard.
Method Validation: Ensuring Trustworthiness
A method is only reliable if it has been thoroughly validated. Validation demonstrates that the method is suitable for its intended purpose.[5][7] Key parameters should be assessed according to authoritative guidelines.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.99 |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-Noise ratio > 3 |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-Noise ratio > 10; Precision <20%, Accuracy ±20%[7] |
| Precision (Intra/Inter-day) | The closeness of agreement between a series of measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ)[5] |
| Accuracy | The closeness of the mean test result to the true value. | % Recovery within 85-115% (80-120% at LOQ)[5] |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Ion suppression/enhancement within ±25% is often acceptable[18] |
| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the sensitive and selective quantification of 5-Ethyl-DMT in biological samples. The combination of solid-phase extraction and LC-MS/MS offers the high degree of confidence required for forensic and clinical applications. By understanding the causality behind each step—from sample preparation to method validation—researchers can develop and implement reliable, self-validating protocols to meet the evolving challenges posed by novel psychoactive substances.
References
- Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chrom
- Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Wiley Analytical Science.
- Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS.
- Methods for Novel Psychoactive Substance Analysis. R Discovery - Researcher.Life.
- Validation of a bioanalytical method for the determination of synthetic and natural cannabinoids (New psychoactive substances) in oral fluid samples by means of hplc-ms/ms. IRIS Unimore.
- A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS. PubMed.
- Bioanalytical Sample Prepar
- Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkyl
- Sample Preparation Techniques for Biological M
- Sample treatment based on extraction techniques in biological m
- Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. ProQuest.
- A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. ANTISEL.
- Green sample preparations for the bioanalysis of drugs of abuse in complex m
- Sensitive Screening for Drugs of Abuse in Human Urine Using Single Quadrupole GC-MS Following a Simple Solid Phase Extraction. Thermo Fisher Scientific.
- A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. MDPI.
- DMT analogues: N-ethyl-N-propyltryptamine and N-allyl-N-methytryptamine as their hydrofumarate salts.
- Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma.
- Analysis of N,N ‐dimethyltryptamine ( DMT ) and its metabolites using LC – MS / MS for forensic purposes.
- Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. PubMed Central.
- Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. PubMed Central.
- Synthesis and Characterization of 5-MeO-DMT Succin
- Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics.
- Analysis of Drugs from Biological Samples.
- Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use.
- Psychedelic 5-methoxy-N,N-dimethyltryptamine: metabolism, pharmacokinetics, drug interactions, and pharmacological actions. Blossom Analysis.
- 5-Methoxytryptamine. Wikipedia.
- N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers.
- N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. PubMed Central.
- Synthesis and Characterization of 5-MeO-DMT Succin
- Liquid chromatography–tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DMT analogues: N-ethyl-N-propyltryptamine and N-allyl-N-methytryptamine as their hydrofumarate salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 9. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 11. N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijisrt.com [ijisrt.com]
- 15. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. antisel.gr [antisel.gr]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Quantitative Analysis of 5-Ethyl-N,N-dimethyltryptamine in Human Plasma by HPLC-MS/MS
Application Note and Protocol
Abstract
This document provides a detailed, robust, and validated protocol for the quantification of 5-Ethyl-N,N-dimethyltryptamine (5-Et-DMT) in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The methodology herein is designed for researchers, scientists, and drug development professionals requiring a sensitive, selective, and reliable bioanalytical assay. The protocol is grounded in established principles of bioanalytical method validation as outlined by the FDA and EMA, ensuring data integrity and reproducibility.[1][2][3][4][5] All experimental choices, from sample preparation to instrument parameters, are rationalized to provide a comprehensive understanding of the entire workflow.
Introduction and Scientific Rationale
5-Ethyl-N,N-dimethyltryptamine (5-Et-DMT) is a tryptamine derivative.[3] As with other psychoactive compounds, understanding its pharmacokinetic profile is crucial for both clinical research and forensic applications. HPLC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and wide dynamic range.[6]
The core of this protocol is the use of a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision.[7][8][9] While a deuterated analog of 5-Et-DMT is not commercially available, this protocol utilizes N,N-dimethyltryptamine-d6 (DMT-d6) as the internal standard. The structural similarity and expected similar chromatographic behavior and ionization efficiency between 5-Et-DMT and DMT-d6 make it a suitable surrogate, compensating for variability during sample preparation and analysis.[10] The development and validation of this method adhere to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the European Medicines Agency's "Guideline on bioanalytical method validation".[1][2][5]
Experimental Design and Workflow
The overall experimental workflow is designed for efficiency and robustness, moving from sample preparation to data acquisition and analysis.
Sources
- 1. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Ethyl-DMT - Wikipedia [en.wikipedia.org]
- 4. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 7. lcms.cz [lcms.cz]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Stability Evaluation of DMT and Harmala Alkaloids in Ayahuasca Tea Samples [mdpi.com]
Application Notes & Protocols: 5-Ethyl-DMT as a Pharmacological Tool for 5-HT Receptor Studies
Introduction: Unveiling the Potential of 5-Ethyl-DMT
5-Ethyl-N,N-dimethyltryptamine (5-Ethyl-DMT) is a tryptamine derivative that has been identified as an agonist at the 5-HT1A and 5-HT1D serotonin receptors, exhibiting a roughly three-fold selectivity for the 5-HT1D subtype.[1][2] This selectivity profile suggests its potential as a valuable pharmacological tool for dissecting the distinct physiological and pathological roles of these two important serotonin receptor subtypes. The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant medications, while the 5-HT1D receptor is implicated in migraine pathophysiology and is the target of triptan drugs.
The utility of a pharmacological tool is contingent on a thorough understanding of its complete bio-pharmacological profile, including its binding affinity and functional activity at a wide range of relevant receptors. While the primary targets of 5-Ethyl-DMT have been identified, a comprehensive screening against the broader family of 5-HT receptors is essential to confirm its selectivity and identify any potential off-target effects.
This guide provides a detailed framework and step-by-step protocols for researchers to comprehensively characterize 5-Ethyl-DMT. By following these methodologies, scientists in academic research and drug development can confidently employ this compound in their studies of the serotonergic system, ensuring the generation of robust and reproducible data.
Physicochemical Properties, Handling, and Storage
A thorough understanding of the physicochemical properties of 5-Ethyl-DMT is crucial for its proper handling, storage, and use in experimental settings.
Synthesis and Purification
For researchers seeking to synthesize 5-Ethyl-DMT, a continuous flow synthesis approach using a Fischer indole reaction has been described for DMT and its analogues, offering high purity and scalability.[3]
Following synthesis, purification is critical to remove any unreacted starting materials, byproducts, or residual solvents. This is typically achieved through column chromatography followed by crystallization or salt formation. The purity of the final compound should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Stability and Storage
Tryptamine derivatives can be susceptible to degradation, particularly through oxidation. For instance, DMT can oxidize to DMT N-Oxide, which is biologically inactive.[4] It is therefore recommended to store 5-Ethyl-DMT as a salt (e.g., fumarate or succinate) to enhance its stability.[5]
Storage Recommendations:
-
Solid Form: Store in a tightly sealed container, protected from light and moisture, in a refrigerator or freezer.
-
Solutions: Prepare solutions fresh for each experiment whenever possible. If storage of solutions is necessary, they should be aliquoted and stored at -20°C or -80°C to minimize degradation. Studies on the stability of DMT in solution have shown it to be relatively stable under refrigerated and frozen conditions.[6][7]
Safety and Handling
As with all tryptamine derivatives, appropriate safety precautions should be taken when handling 5-Ethyl-DMT.
Personal Protective Equipment (PPE):
-
Wear safety glasses with side shields or chemical goggles.[8][9][10]
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[8][11]
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.[11]
-
Skin: Wash off with soap and plenty of water.[8]
-
Inhalation: Move to fresh air.[8]
-
Ingestion: Rinse mouth with water.[8]
In Vitro Characterization: Receptor Binding Profile
Determining the binding affinity (Ki) of 5-Ethyl-DMT across a comprehensive panel of 5-HT receptor subtypes is the first step in its pharmacological characterization. This will confirm its selectivity for the 5-HT1A and 5-HT1D receptors and identify any significant interactions with other subtypes.
Radioligand Binding Assay Protocol
This protocol describes a competitive radioligand binding assay to determine the Ki of 5-Ethyl-DMT at various 5-HT receptors.
Materials:
-
Cell membranes or tissue homogenates expressing the 5-HT receptor of interest.
-
Radioligand specific for the target receptor (see Table 1).
-
Non-labeled competitor (for non-specific binding determination).
-
5-Ethyl-DMT stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
96-well microplates.
-
Filter mats (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Table 1: Recommended Radioligands for 5-HT Receptor Binding Assays
| 5-HT Receptor Subtype | Recommended Radioligand |
| 5-HT1A | [3H]8-OH-DPAT (agonist), [3H]WAY-100635 (antagonist) |
| 5-HT1B | [125I]ICYP |
| 5-HT1D | [3H]GR-125743 |
| 5-HT2A | [3H]Ketanserin (antagonist), [125I]DOI (agonist) |
| 5-HT2B | [3H]LSD |
| 5-HT2C | [3H]Mesulergine |
| 5-HT3 | [3H]Granisetron |
| 5-HT4 | [3H]GR-113808 |
| 5-HT5A | [3H]5-CT |
| 5-HT6 | [3H]LSD |
| 5-HT7 | [3H]5-CT |
Protocol:
-
Prepare Reagents:
-
Dilute the cell membranes to the desired protein concentration in ice-cold assay buffer.
-
Prepare serial dilutions of 5-Ethyl-DMT in assay buffer.
-
Prepare the radioligand solution at a concentration close to its Kd in assay buffer.
-
Prepare the non-labeled competitor at a high concentration (e.g., 1000x the radioligand concentration) in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-Specific Binding (NSB): Add non-labeled competitor, radioligand, and cell membranes.
-
Competition: Add serial dilutions of 5-Ethyl-DMT, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (typically 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the log concentration of 5-Ethyl-DMT.
-
Determine the IC50 value (the concentration of 5-Ethyl-DMT that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
In Vitro Characterization: Functional Activity
Once the binding affinities are established, it is crucial to determine the functional activity of 5-Ethyl-DMT at the 5-HT receptors where it binds. This will reveal whether it acts as a full agonist, a partial agonist, or an antagonist at each receptor subtype.
Gi/o-Coupled Receptor Functional Assay: cAMP Measurement
5-HT1A and 5-HT1D receptors are primarily coupled to the Gi/o signaling pathway, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Protocol: HTRF cAMP Assay
This protocol utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay to measure changes in intracellular cAMP.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT1A or 5-HT1D receptor.
-
cAMP Hunter™ Gi Cell-Based Assay Kit or similar.[12]
-
Forskolin (to stimulate basal cAMP levels).
-
5-Ethyl-DMT stock solution.
-
Assay buffer.
-
384-well low-volume white plates.
-
HTRF-compatible microplate reader.
Protocol:
-
Cell Preparation:
-
Culture the cells according to the supplier's instructions.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer at the desired density.
-
-
Assay Setup:
-
Dispense the cell suspension into the wells of the 384-well plate.
-
Add serial dilutions of 5-Ethyl-DMT to the wells.
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Measurement: Read the plate on an HTRF-compatible microplate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
The signal is inversely proportional to the intracellular cAMP concentration.
-
Plot the HTRF ratio against the log concentration of 5-Ethyl-DMT to generate a dose-response curve.
-
Determine the EC50 value (the concentration of 5-Ethyl-DMT that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels).
-
Caption: 5-HT1A/1D Receptor Signaling Pathway.
Gq-Coupled Receptor Functional Assay: IP1 Measurement
Several 5-HT receptor subtypes, such as 5-HT2A, are coupled to the Gq signaling pathway. Activation of Gq leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 is rapidly metabolized to inositol bisphosphate (IP2) and then to inositol monophosphate (IP1). Measuring the accumulation of the stable metabolite IP1 is a robust method to quantify Gq-coupled receptor activation.[13][14]
Protocol: IP-One HTRF Assay
Materials:
-
Cells stably expressing the Gq-coupled 5-HT receptor of interest (e.g., 5-HT2A).
-
5-Ethyl-DMT stock solution.
-
Stimulation buffer containing LiCl.
-
384-well low-volume white plates.
-
HTRF-compatible microplate reader.
Protocol:
-
Cell Preparation:
-
Seed the cells in the 384-well plate and allow them to adhere overnight.
-
-
Assay Setup:
-
Remove the culture medium and add the stimulation buffer containing LiCl.
-
Add serial dilutions of 5-Ethyl-DMT to the wells.
-
-
Incubation: Incubate the plate at 37°C for the recommended time (e.g., 60 minutes).
-
Detection:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Measurement: Read the plate on an HTRF-compatible microplate reader.
-
Data Analysis:
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Plot the HTRF ratio against the log concentration of 5-Ethyl-DMT to generate a dose-response curve.
-
Determine the EC50 value.
-
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Data Summary Template
The following tables should be used to summarize the binding affinity and functional potency data for 5-Ethyl-DMT.
Table 2: Binding Affinity (Ki) of 5-Ethyl-DMT at 5-HT Receptors
| 5-HT Receptor Subtype | Ki (nM) |
| 5-HT1A | To be determined |
| 5-HT1B | To be determined |
| 5-HT1D | To be determined |
| 5-HT2A | To be determined |
| 5-HT2B | To be determined |
| 5-HT2C | To be determined |
| 5-HT3 | To be determined |
| 5-HT4 | To be determined |
| 5-HT5A | To be determined |
| 5-HT6 | To be determined |
| 5-HT7 | To be determined |
Table 3: Functional Potency (EC50) and Efficacy of 5-Ethyl-DMT at 5-HT Receptors
| 5-HT Receptor Subtype | Functional Assay | EC50 (nM) | % Efficacy (vs. 5-HT) |
| 5-HT1A | cAMP Inhibition | To be determined | To be determined |
| 5-HT1D | cAMP Inhibition | To be determined | To be determined |
| 5-HT2A | IP1 Accumulation | To be determined | To be determined |
| ... | ... | ... | ... |
In Vivo Characterization
In vivo studies are essential to understand the physiological and behavioral effects of 5-Ethyl-DMT and to validate its utility as a pharmacological tool in living organisms.
Behavioral Pharmacology: Head-Twitch Response (HTR)
The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is often used to screen for potential hallucinogenic properties of tryptamine analogs.[16]
Protocol Outline:
-
Animals: Use male C57BL/6J mice.
-
Habituation: Acclimate the mice to the testing environment.
-
Drug Administration: Administer various doses of 5-Ethyl-DMT (and a vehicle control) via an appropriate route (e.g., intraperitoneal injection).
-
Observation: Record the number of head twitches over a specified period (e.g., 30-60 minutes).
-
Data Analysis: Plot the mean number of head twitches against the dose of 5-Ethyl-DMT to determine a dose-response relationship.
In Vivo Electrophysiology
In vivo electrophysiology can be used to directly measure the effects of 5-Ethyl-DMT on the firing rate of specific neuronal populations, such as serotonin neurons in the dorsal raphe nucleus.[1][17][18][19]
Protocol Outline:
-
Animal Preparation: Anesthetize a rat or mouse and place it in a stereotaxic frame.
-
Electrode Placement: Lower a recording electrode into the brain region of interest (e.g., dorsal raphe nucleus).
-
Baseline Recording: Record the spontaneous firing rate of a single neuron.
-
Drug Administration: Administer 5-Ethyl-DMT systemically (e.g., via intravenous infusion) or locally through a microiontophoresis pipette.
-
Recording: Record the change in the neuron's firing rate in response to the drug.
-
Data Analysis: Quantify the change in firing rate and determine the dose- or current-response relationship.
Sources
- 1. In Vivo Effect of a 5-HT7 Receptor Agonist on 5-HT Neurons and GABA Interneurons in the Dorsal Raphe Nuclei of Sham and PD Rats: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Ethyl-DMT - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Psychedelic alkaloids chemical and physical properties (Solubility, xlogp, pka, mp and bp....) - Advanced/Enhanced chemistry - Welcome to the DMT-Nexus [dmt-nexus.me]
- 5. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. echemi.com [echemi.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. scribd.com [scribd.com]
- 11. dl.novachem.com.au [dl.novachem.com.au]
- 12. cAMP Hunter™ Human HTR1A (5-HT1A) Gi Cell-Based Assay Kit (CHO-K1) [discoverx.com]
- 13. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. In vivo electrophysiological examination of 5-HT2 responses in 5-HT2C receptor mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. In vivo electrophysiological study of the targeting of 5-HT3 receptor-expressing cortical interneurons by the multimodal antidepressant, vortioxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental design for in vivo studies with 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl-
An Application Guide for the Preclinical In Vivo Evaluation of 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl- (5-Et-DMT)
Abstract: This document provides a comprehensive experimental framework for the in vivo characterization of 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl- (hereafter referred to as 5-Et-DMT), a tryptamine derivative. As a structural analog of N,N-dimethyltryptamine (DMT), this compound is presumed to exert its primary pharmacological effects through agonist activity at the serotonin 5-HT2A receptor.[1][2][3] This guide is intended for researchers in pharmacology, neuroscience, and drug development, offering detailed protocols and strategic insights for establishing a robust preclinical data package. The methodologies outlined herein cover critical stages from initial compound formulation to pharmacokinetic profiling, pharmacodynamic assessment, and preliminary safety evaluation, with a strong emphasis on scientific rigor and adherence to established animal research guidelines.[4][5][6]
Introduction: The Scientific Rationale
5-Et-DMT belongs to the tryptamine class of compounds, which are of significant interest for their potential therapeutic applications in treating psychiatric disorders such as depression and anxiety.[1][7] The primary molecular target for classic serotonergic psychedelics is the 5-HT2A receptor, a G protein-coupled receptor (GPCR).[8][9] Activation of this receptor initiates a Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.[10][11] Understanding the in vivo behavior of a novel analog like 5-Et-DMT is a critical step in evaluating its therapeutic potential and safety profile.[12][13]
A well-designed preclinical study must be systematic, reproducible, and translatable.[14][15] This guide provides the foundational logic and actionable protocols to achieve this, moving from the benchtop to the in vivo model organism. All research must be conducted in accordance with ethical guidelines, such as those provided by the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines, to ensure data quality and animal welfare.[4][16][17]
Section 1: Compound Formulation and Physicochemical Characterization
The first and most critical step in any in vivo study is to develop a safe and effective vehicle for drug administration. Tryptamines are often poorly soluble in aqueous solutions, necessitating careful formulation development.[18][19][20]
Solubility Assessment
Before selecting a vehicle, the solubility of 5-Et-DMT must be determined in a panel of common, biocompatible solvents. This informs the creation of a stable solution or a homogenous suspension for accurate dosing.
Protocol: Solubility Screening
-
Prepare small, known quantities of 5-Et-DMT (e.g., 1 mg) in separate microcentrifuge tubes.
-
Add a panel of solvents dropwise, vortexing between additions, until the compound is fully dissolved. Solvents to test include:
-
Sterile Water
-
0.9% Saline
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 or Kolliphor EL
-
-
Record the volume of solvent required to dissolve the compound to estimate solubility (mg/mL).
-
Observe the solution for precipitation over 24 hours at room temperature and 4°C.
Vehicle Selection and Preparation
For a compound predicted to have low aqueous solubility, a multi-component vehicle system is often required. The goal is to maximize solubility while minimizing vehicle-induced toxicity.[21][22]
Recommended Vehicle for Initial Studies (Rodent Models): A common and effective vehicle for lipophilic compounds is a saline solution containing a small percentage of an organic co-solvent and a surfactant.
Protocol: Vehicle Preparation (Example: 5% DMSO, 5% Kolliphor EL in Saline)
-
In a sterile container, add 5 parts Kolliphor EL to 5 parts DMSO.
-
Mix thoroughly until a homogenous solution is formed.
-
Slowly add 90 parts of sterile 0.9% saline while stirring continuously to avoid precipitation.
-
To prepare the final drug formulation, first dissolve the 5-Et-DMT in the DMSO/Kolliphor EL mixture.
-
Once fully dissolved, add the saline portion dropwise while vortexing to create the final, clear solution.
-
The final formulation should be prepared fresh on the day of the experiment and filtered through a 0.22 µm syringe filter if intended for intravenous administration.
Section 2: Pharmacokinetic (PK) Profiling
Pharmacokinetics (PK) describes what the body does to the drug: its absorption, distribution, metabolism, and excretion (ADME).[23][24] A PK study is essential for determining key parameters like bioavailability, half-life (t½), and maximum concentration (Cmax), which are crucial for designing rational dosing regimens for subsequent efficacy studies.[25][26]
Study Design
A typical preclinical PK study involves administering a single dose of 5-Et-DMT to a cohort of animals (e.g., male C57BL/6 mice) and collecting blood samples at various time points.
| Parameter | Description |
| Animal Model | Male C57BL/6 Mice (8-10 weeks old) |
| Groups | 1. Intravenous (IV), 1 mg/kg2. Intraperitoneal (IP), 5 mg/kg |
| Animals/Group | 18 (3 animals per time point) |
| Time Points | Pre-dose, 5, 15, 30, 60, 120, 240 minutes |
| Sample | Plasma (collected via terminal cardiac puncture) |
Causality: An IV group is included to determine 100% bioavailability and clearance rates. An IP group is often used for initial efficacy studies as it provides rapid systemic exposure without the technical difficulty of IV injection in mice.[27][28]
Workflow and Analysis
Caption: Workflow for a typical preclinical pharmacokinetic study.
Section 3: Pharmacodynamic (PD) and Efficacy Assessment
Pharmacodynamics (PD) describes what the drug does to the body.[23][24] For 5-Et-DMT, a key PD marker is the engagement of the 5-HT2A receptor. The head-twitch response (HTR) in mice is a well-validated behavioral proxy for 5-HT2A receptor activation by serotonergic psychedelics and serves as an excellent measure of in vivo target engagement.[29]
Dose-Response Study Design
This study aims to establish the relationship between the dose of 5-Et-DMT and the intensity of the biological response (HTR). This helps identify the minimum effective dose and the dose at which the effect saturates.[30][31]
| Parameter | Description |
| Animal Model | Male C57BL/6 Mice (8-10 weeks old) |
| Groups (IP Admin) | 1. Vehicle Control2. 5-Et-DMT (0.1 mg/kg)3. 5-Et-DMT (0.3 mg/kg)4. 5-Et-DMT (1.0 mg/kg)5. 5-Et-DMT (3.0 mg/kg)6. 5-Et-DMT (10 mg/kg) |
| Animals/Group | 8-10 |
| Observation Period | 30-60 minutes post-injection |
| Primary Endpoint | Number of head twitches |
Causality: A wide range of doses is selected to capture the full dose-response curve. A vehicle control group is essential to ensure the observed effects are due to the compound and not the injection vehicle.[14]
Detailed Protocol: Head-Twitch Response (HTR) Assay
-
Animal Acclimation: Allow mice to acclimate to the observation chambers (e.g., clean standard mouse cages) for at least 30 minutes before dosing.
-
Dosing: Administer the pre-determined dose of 5-Et-DMT or vehicle via intraperitoneal (IP) injection. The injection volume should be consistent across all animals (e.g., 10 mL/kg).
-
Observation: Immediately after injection, place the mouse back into its observation chamber. Record the number of head twitches for a set period (e.g., 30 minutes). A head twitch is a rapid, spasmodic rotational movement of the head that is distinct from grooming or exploratory sniffing.
-
Blinding: The experimenter counting the head twitches should be blind to the treatment group of each animal to prevent observer bias.
-
Data Analysis: Plot the mean number of head twitches against the dose of 5-Et-DMT. Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare each dose group to the vehicle control.
Section 4: Presumed Mechanism of Action
The behavioral effects of 5-Et-DMT are hypothesized to be mediated by the 5-HT2A receptor signaling cascade. Understanding this pathway is key to interpreting the pharmacodynamic data.
Caption: Presumed signaling pathway of 5-Et-DMT via 5-HT2A receptor activation.[8][9][10]
Section 5: Experimental Design Logic & Best Practices
Adhering to rigorous experimental design principles is paramount for generating reliable and reproducible data.
Route of Administration (RoA) Selection
The choice of RoA depends on the study's objective.
Caption: Decision logic for selecting the appropriate route of administration.[27][32]
Adherence to ARRIVE Guidelines
All studies should be designed and reported according to the ARRIVE guidelines 2.0.[5][16][17] Key principles to incorporate include:
-
Sample Size: Calculated beforehand using power analysis to ensure studies are not underpowered.
-
Randomization: Animals should be randomly allocated to treatment groups.
-
Blinding: Investigators assessing outcomes should be unaware of the treatment allocations.
-
Controls: Every experiment must include a concurrent vehicle control group.
-
Reporting: All details of the experimental setup, animal characteristics, and procedures must be transparently reported.[4]
References
-
ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). NC3Rs. Retrieved from [Link][4][6][16]
-
Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology. Retrieved from [Link][5][17]
-
ALS Therapy Development Institute. (2022). What are Pharmacokinetic and Pharmacodynamic Studies? ALS TDI. Retrieved from [Link][25]
-
BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics. Retrieved from [Link][23]
-
Gabrielsson, J., & Weiner, D. (2002). Pharmacokinetic/pharmacodynamic studies in drug product development. Journal of Pharmaceutical Sciences. Retrieved from [Link][26]
-
Alimentiv. (n.d.). Understanding Pharmacokinetics & Pharmacodynamics. Retrieved from [Link][24]
-
González, M. A. (2012). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI Bookshelf. Retrieved from [Link][10]
-
Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link][8]
-
SYNSIGHT. (2025). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Retrieved from [Link][12]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link][21]
-
Tuff, D. D. (2018). General Principles of Preclinical Study Design. NCBI Bookshelf. Retrieved from [Link][14]
-
RJPTSimLab. (n.d.). Study of different routes of drugs administration in mice & rats. Retrieved from [Link][27]
-
Hedrich, H. J. (Ed.). (2004). The Laboratory Mouse. Elsevier. [This is a general reference for the information in source 16, which is a chapter from a book]
-
PubMed. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. Retrieved from [Link][30]
-
Kim, Y., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. Retrieved from [Link][29]
-
Halberstadt, A. L. (2016). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. NCBI Bookshelf. Retrieved from [Link][9]
-
Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. Retrieved from [Link][32]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS. Retrieved from [Link][28]
-
Bionity.com. (n.d.). 5-HT2A receptor. Retrieved from [Link][11]
-
Gupea. (n.d.). Design and analysis of pre-clinical experiments using a method combining multiple comparisons and modeling techniques for dose-response studies. Retrieved from [Link][31]
-
MDPI. (2023). Designing an In Vivo Preclinical Research Study. Retrieved from [Link][13]
-
ResearchGate. (2023). (PDF) Designing an In Vivo Preclinical Research Study. Retrieved from [Link][15]
-
Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link][22]
-
Cameron, L. P., et al. (2023). Why N,N-dimethyltryptamine matters: unique features and therapeutic potential beyond classical psychedelics. Frontiers in Psychiatry. Retrieved from [Link][33]
-
Singh, B. N. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs. Expert Opinion on Drug Delivery. Retrieved from [Link][18]
-
Savaliya, A. A., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. Retrieved from [Link][19]
-
da Cruz, R. V. L., et al. (2018). A Single Dose of 5-MeO-DMT Stimulates Cell Proliferation, Neuronal Survivability, Morphological and Functional Changes in Adult Mice Ventral Dentate Gyrus. Frontiers in Molecular Neuroscience. Retrieved from [Link][34]
-
Neuro Transmissions. (2023). 2-Minute Neuroscience: DMT. YouTube. Retrieved from [Link][1]
-
Shao, L. X., et al. (2022). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. bioRxiv. Retrieved from [Link][35]
-
Carbonaro, T. M., & Gatch, M. B. (2016). Neuropharmacology of N,N-Dimethyltryptamine. Brain Research Bulletin. Retrieved from [Link][2]
-
ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link][20]
-
Wikipedia. (n.d.). Dimethyltryptamine. Retrieved from [Link][3]
-
Friedberg, L. R., et al. (2023). In vivo biosynthesis of N,N-dimethyltryptamine, 5-MeO-N,N-dimethyltryptamine, and bufotenine in E.coli. Metabolic Engineering. Retrieved from [Link][7]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 4. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 5. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]
- 7. "In vivo biosynthesis of N,N-dimethyltryptamine, 5-MeO-N,N-dimethyltryptamine, and bufotenine in E.coli" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 9. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 5-HT2A_receptor [bionity.com]
- 12. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]
- 13. mdpi.com [mdpi.com]
- 14. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Home | ARRIVE Guidelines [arriveguidelines.org]
- 17. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. admescope.com [admescope.com]
- 23. bioagilytix.com [bioagilytix.com]
- 24. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 25. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 26. Pharmacokinetic/pharmacodynamic studies in drug product development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. rjptsimlab.com [rjptsimlab.com]
- 28. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Making sure you're not a bot! [gupea.ub.gu.se]
- 32. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 33. Why N,N-dimethyltryptamine matters: unique features and therapeutic potential beyond classical psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Frontiers | A Single Dose of 5-MeO-DMT Stimulates Cell Proliferation, Neuronal Survivability, Morphological and Functional Changes in Adult Mice Ventral Dentate Gyrus [frontiersin.org]
- 35. 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice | bioRxiv [biorxiv.org]
Measuring the Functional Activity of 5-Ethyl-DMT: Application Notes and Protocols for Cell-Based Assays
Introduction
5-Ethyl-N,N-dimethyltryptamine (5-Ethyl-DMT) is a substituted tryptamine compound of interest to the neuroscience and drug development communities. As a structural analog of N,N-dimethyltryptamine (DMT), a well-characterized serotonergic psychedelic, 5-Ethyl-DMT is presumed to exert its biological effects through interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors.[1] The precise characterization of its functional activity at these receptors is crucial for understanding its pharmacological profile, potential therapeutic applications, and for guiding future drug discovery efforts.
This document provides detailed application notes and protocols for robust, cell-based functional assays designed to quantify the activity of 5-Ethyl-DMT at key serotonin receptor subtypes. While specific binding affinity (Ki) and functional potency (EC50) values for 5-Ethyl-DMT are not yet extensively documented in peer-reviewed literature, its structural similarity to DMT strongly suggests activity at the 5-HT2A, 5-HT2C, and 5-HT1A receptors.[2][3] Therefore, the protocols herein are tailored to measure the downstream signaling consequences of activating these specific G-protein coupled receptors (GPCRs).
These assays are designed for a high-throughput, 96- or 384-well plate format, making them suitable for compound screening and detailed pharmacological characterization.
Scientific Rationale: Targeting Key Serotonin Receptors
The primary molecular targets of classic tryptamine psychedelics are members of the serotonin receptor family.[2] Based on the extensive pharmacology of DMT, we can hypothesize the primary targets and signaling pathways for 5-Ethyl-DMT.
-
5-HT2A and 5-HT2C Receptors (Gq-coupled): These receptors are coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+) into the cytoplasm.[4] This rapid increase in intracellular Ca2+ can be measured using fluorescent calcium indicators, providing a direct readout of receptor activation.
-
5-HT1A Receptor (Gi-coupled): The 5-HT1A receptor is coupled to the Gi alpha subunit. Activation of Gi-coupled receptors leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP into cyclic adenosine monophosphate (cAMP).[5] Therefore, agonism at the 5-HT1A receptor results in a decrease in intracellular cAMP levels. This change can be quantified using various sensitive assay formats, such as Homogeneous Time-Resolved Fluorescence (HTRF).
The following diagram illustrates the signaling pathways for the targeted serotonin receptors.
Caption: Signaling pathways for Gq- and Gi-coupled serotonin receptors.
Experimental Protocols
The following protocols provide a framework for assessing the functional activity of 5-Ethyl-DMT. It is recommended to use cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 or CHO cells) to ensure robust and reproducible results.
Protocol 1: Calcium Mobilization Assay for 5-HT2A and 5-HT2C Receptor Activation
This assay measures the increase in intracellular calcium following the activation of Gq-coupled 5-HT2A and 5-HT2C receptors. The protocol utilizes a fluorescent calcium indicator, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free calcium.[6][7]
Materials:
-
HEK293 or CHO cells stably expressing human 5-HT2A or 5-HT2C receptors
-
5-Ethyl-DMT
-
Serotonin (as a reference agonist)
-
Ketanserin (as a 5-HT2A-selective antagonist for validation)
-
SB 242084 (as a 5-HT2C-selective antagonist for validation)
-
Cell culture medium (e.g., DMEM or Ham's F12) with 10% FBS and penicillin/streptomycin
-
Black-walled, clear-bottom 96- or 384-well microplates
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)[6]
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Experimental Workflow:
Caption: Workflow for the calcium mobilization assay.
Step-by-Step Procedure:
-
Cell Plating:
-
The day before the assay, seed the cells into black-walled, clear-bottom 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 30,000-50,000 cells per well for a 96-well plate).[8]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Preparation of Dye Loading Solution:
-
Prepare a stock solution of Fluo-4 AM in anhydrous DMSO.
-
On the day of the assay, prepare the dye loading solution in Assay Buffer. A typical final concentration is 2-5 µM Fluo-4 AM.[9]
-
To aid in dye solubilization, include Pluronic F-127 (final concentration 0.02% w/v).
-
If using cell lines known for active dye extrusion (e.g., CHO), add probenecid (final concentration 2.5 mM) to the loading buffer.[8]
-
-
Dye Loading:
-
Remove the cell culture medium from the plates.
-
Add an equal volume of the dye loading solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.[10]
-
-
Compound Preparation:
-
Prepare a dilution series of 5-Ethyl-DMT in Assay Buffer. A typical concentration range would be from 1 nM to 100 µM.
-
Prepare a similar dilution series for the reference agonist, serotonin.
-
For antagonist validation, pre-incubate some wells with an appropriate concentration of ketanserin or SB 242084 before adding the agonist.
-
-
Data Acquisition:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the instrument's automated injection function to add the compound dilutions to the wells.
-
Immediately begin recording the fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for a period of 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the ΔF against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximum response (Emax).[2]
-
Expected Results:
A successful experiment will show a concentration-dependent increase in fluorescence upon addition of 5-Ethyl-DMT. The potency of 5-Ethyl-DMT can be compared to that of serotonin. The response should be blocked by the respective selective antagonists.
| Compound | Target Receptor | Expected EC50 Range (nM) |
| Serotonin | 5-HT2A | 1 - 10 |
| 5-Ethyl-DMT | 5-HT2A | To be determined |
| Serotonin | 5-HT2C | 1 - 20 |
| 5-Ethyl-DMT | 5-HT2C | To be determined |
Note: The expected EC50 ranges are based on typical values for serotonin at these receptors and the actual values may vary depending on the cell line and assay conditions.
Protocol 2: cAMP Assay for 5-HT1A Receptor Activation
This assay measures the inhibition of adenylyl cyclase activity, and thus a decrease in intracellular cAMP levels, following the activation of the Gi-coupled 5-HT1A receptor. The protocol is based on the HTRF cAMP assay, a competitive immunoassay.[1][11]
Principle of HTRF cAMP Assay:
The assay uses a cAMP-d2 conjugate (acceptor) and an anti-cAMP antibody labeled with a lanthanide cryptate (donor). In the absence of cellular cAMP, the donor and acceptor are in close proximity, resulting in a high FRET signal. When cellular cAMP is present, it competes with the cAMP-d2 for binding to the antibody, leading to a decrease in the FRET signal that is proportional to the amount of cAMP produced by the cells. For Gi-coupled receptors, the cells are first stimulated with forskolin to increase basal cAMP levels. An agonist will then cause a decrease in these elevated cAMP levels, resulting in an increase in the HTRF signal.
Materials:
-
HEK293 or CHO cells stably expressing human 5-HT1A receptors
-
5-Ethyl-DMT
-
5-Carboxamidotryptamine (5-CT) (as a reference agonist)
-
WAY-100635 (as a 5-HT1A-selective antagonist for validation)
-
Cell culture medium
-
White, low-volume 384-well microplates
-
HTRF cAMP assay kit (containing cAMP-d2, anti-cAMP cryptate, and lysis buffer)
-
Forskolin
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)
-
HTRF-compatible plate reader
Experimental Workflow:
Caption: Workflow for the HTRF cAMP assay.
Step-by-Step Procedure:
-
Cell Preparation:
-
Harvest the cells and resuspend them in assay buffer containing IBMX.
-
Dispense a small volume of the cell suspension into the wells of a white, low-volume 384-well plate (e.g., 5 µL).[11]
-
-
Compound Addition:
-
Prepare a dilution series of 5-Ethyl-DMT and the reference agonist in assay buffer.
-
Add a small volume of the compound dilutions to the wells (e.g., 2.5 µL).
-
Add a small volume of forskolin solution to all wells (except for the negative control) to stimulate adenylyl cyclase. The final concentration of forskolin should be optimized to produce a submaximal stimulation of cAMP production.
-
-
Incubation:
-
Seal the plate and incubate at room temperature or 37°C for a specified time (e.g., 30 minutes) to allow for receptor activation and modulation of cAMP levels.[11]
-
-
Cell Lysis and HTRF Reagent Addition:
-
Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the cAMP-d2 and anti-cAMP cryptate in the provided lysis buffer.
-
Add the HTRF detection reagents to the wells.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes in the dark to allow the immunoassay to reach equilibrium.[11]
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).
-
The HTRF ratio (Emission665nm / Emission620nm) is calculated for each well.
-
-
Data Analysis:
-
Convert the HTRF ratios to cAMP concentrations using a standard curve generated with known amounts of cAMP.
-
Plot the percentage of forskolin-stimulated cAMP inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 (the concentration of agonist that causes 50% inhibition of the forskolin-stimulated cAMP response).
-
Expected Results:
Agonists of the 5-HT1A receptor will cause a concentration-dependent decrease in the forskolin-stimulated cAMP levels, resulting in an increase in the HTRF signal. The potency of 5-Ethyl-DMT can be compared to a known 5-HT1A agonist. This effect should be blocked by a selective 5-HT1A antagonist.
| Compound | Target Receptor | Expected IC50 Range (nM) |
| 5-CT | 5-HT1A | 0.1 - 5 |
| 5-Ethyl-DMT | 5-HT1A | To be determined |
Note: The expected IC50 range for 5-CT is based on literature values and may vary with experimental conditions.
Data Interpretation and Validation
For all assays, it is crucial to include appropriate controls to ensure the validity of the results.
-
Positive Control: A known agonist for the receptor of interest (e.g., serotonin for 5-HT2A/2C, 5-CT for 5-HT1A) should be run in parallel to confirm that the cells are responding appropriately.
-
Negative Control: Wells containing cells and vehicle (the solvent used to dissolve the test compounds) but no agonist should be included to determine the baseline response.
-
Antagonist Confirmation: The specificity of the agonist response should be confirmed by pre-incubating the cells with a selective antagonist for the target receptor. A rightward shift in the agonist concentration-response curve in the presence of the antagonist confirms that the observed effect is mediated by the target receptor.
The EC50 and IC50 values are determined by fitting the concentration-response data to a four-parameter logistic model using a suitable software package such as GraphPad Prism.[2] This model describes the relationship between the concentration of a drug and its effect.
Conclusion
The cell-based assays described in this application note provide a robust and high-throughput platform for characterizing the functional activity of 5-Ethyl-DMT at its putative primary targets, the 5-HT2A, 5-HT2C, and 5-HT1A serotonin receptors. By measuring the downstream signaling events of calcium mobilization and cAMP modulation, researchers can obtain quantitative data on the potency and efficacy of this novel compound. This information is essential for advancing our understanding of its pharmacology and for evaluating its potential as a therapeutic agent.
References
-
Cisbio. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices. Retrieved from [Link]
-
GraphPad. (n.d.). How Do I Estimate the IC50 and EC50? GraphPad. Retrieved from [Link]
-
PerkinElmer. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Figure 1. [Principles of the HTRF cAMP...]. In Assay Guidance Manual. Retrieved from [Link]
-
Klappa, P. (2023, January 22). Finding an EC50 value using a semi-logarithmic plot [Video]. YouTube. [Link]
-
GraphPad. (n.d.). The EC50. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]
-
Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12), e811. [Link]
-
Stevens, C., et al. (2021). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. RSC Advances, 11(52), 32947-32954. [Link]
-
Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLoS ONE, 5(2), e9019. [Link]
-
GraphPad. (n.d.). Calculate ECanything from EC50. GraphPad QuickCalcs. Retrieved from [Link]
-
An, F., et al. (2017). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. PLoS ONE, 12(3), e0174029. [Link]
-
Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(50), 32345–32354. [Link]
-
Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 7041-7043. [Link]
-
ResearchGate. (2018). Protocol loading Fluo-4 AM for HEK-293? Retrieved from [Link]
- Google Patents. (2021). US20210395201A1 - Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses.
-
ResearchGate. (2016). How does one choose the right equation for determining EC50? Retrieved from [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Retrieved from [Link]
-
Ismail, H. (2024, September 1). How to Calculate EC50 Using GraphPad Prism | Dose Response Curve | Complete Tutorial [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Dimethyltryptamine. Retrieved from [Link]
-
MDPI. (2020). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. International Journal of Molecular Sciences, 21(18), 6688. [Link]
-
ResearchGate. (2014). Can anyone help with plotting EC50 using Graphpad Prism: Incomplete sigmoidal curves? Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Psychedelics and the Human Receptorome. PLoS ONE, 5(2), e9019. [Link]
-
ResearchGate. (2021). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Figure 1, Schematic illustration of the assay principle of the HTRF cAMP assay. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
-
ResearchGate. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2012). Tracking Moving Identities: After Attending the Right Location, the Identity Does Not Come for Free. Retrieved from [Link]
- Singh, K. K., et al. (2025). Identity as a resource or a demand. PLoS ONE.
-
Hillje, R. (2020, February 23). Calculate EC50 and plot dose response curve. Retrieved from [Link]
-
Pinto, Y., et al. (2012). Tracking Moving Identities: After Attending the Right Location, the Identity Does Not Come for Free. PLoS ONE, 7(8), e42929. [Link]
Sources
- 1. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout | MDPI [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. hellobio.com [hellobio.com]
- 8. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. content.abcam.com [content.abcam.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Radiolabeling of 5-Ethyl-N,N-dimethyltryptamine for Serotonin 2A Receptor Occupancy Studies
Introduction: Unveiling Serotonin Receptor Dynamics with [¹¹C]5-Et-DMT
5-Ethyl-N,N-dimethyltryptamine (5-Et-DMT) is a synthetic tryptamine derivative that is structurally analogous to the endogenous neurotransmitter serotonin and the psychedelic compound N,N-dimethyltryptamine (DMT).[1][2] Like DMT, 5-Et-DMT is believed to exert its primary pharmacological effects through interaction with the serotonergic system, particularly as an agonist at the 5-HT2A receptor subtype.[3][4] The 5-HT2A receptor is a key target in neuroscience research, implicated in a wide range of physiological and pathological processes, including learning, memory, mood, and psychosis. Consequently, the development of tool compounds to probe the in vivo function of these receptors is of paramount importance.
Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that allows for the quantitative assessment of biochemical processes in vivo.[5] By radiolabeling a ligand that binds to a specific target, such as the 5-HT2A receptor, we can visualize and quantify its distribution and density in the living brain. Furthermore, PET-based receptor occupancy (RO) studies enable the direct measurement of a drug's engagement with its target, providing crucial information on dose-response relationships and informing the development of novel therapeutics.[6][7]
This document provides a comprehensive guide to the radiolabeling of 5-Et-DMT with carbon-11 ([¹¹C]5-Et-DMT) and its application in preclinical 5-HT2A receptor occupancy studies. We will detail the synthesis of the necessary precursor, the radiosynthesis and purification of the final radiotracer, rigorous quality control procedures, and a step-by-step protocol for conducting in vivo PET imaging and data analysis.
Section 1: Synthesis of the Radiabeling Precursor: 5-Ethyl-N-methyltryptamine
Synthetic Scheme
The synthesis proceeds via a standard N-methylation reaction of 5-ethyltryptamine using a suitable methylating agent. A protecting group strategy for the indole nitrogen is generally not required for this type of transformation.
Experimental Protocol
Materials:
-
5-Ethyltryptamine hydrochloride
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Methanol
Procedure:
-
To a solution of 5-ethyltryptamine hydrochloride (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes to neutralize the hydrochloride salt and generate the free base in situ.
-
Slowly add methyl iodide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes, typically with 1-2% methanol as a modifier, to afford 5-Ethyl-N-methyltryptamine as the free base.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Section 2: Radiosynthesis of [¹¹C]5-Ethyl-N,N-dimethyltryptamine
The radiosynthesis of [¹¹C]5-Et-DMT is achieved via the N-methylation of the synthesized precursor, 5-Ethyl-N-methyltryptamine, using [¹¹C]methyl iodide ([¹¹C]CH₃I). [¹¹C]CH₃I is a versatile and commonly used precursor for introducing the carbon-11 label.
Overview of the Radiosynthesis Workflow
The following diagram illustrates the key stages of the radiosynthesis process, from the production of [¹¹C]CH₃I to the final formulated product.
Sources
- 1. Methylethyltryptamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 5. labcorp.com [labcorp.com]
- 6. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TPC - Receptor occupancy [turkupetcentre.net]
- 8. N-Methyl-N-ethyltryptamine (MET)|CAS 5599-69-9|RUO [benchchem.com]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Application Notes and Protocols for Assessing the Behavioral Effects of 5-Ethyl-DMT in Rodent Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of established rodent behavioral models to characterize the psychoactive effects of the novel tryptamine derivative, 5-Ethyl-DMT (5-Et-DMT). While specific data on 5-Et-DMT is not yet prevalent in published literature, this guide synthesizes field-proven protocols for structurally related and pharmacologically similar compounds, such as N,N-Dimethyltryptamine (DMT) and 5-Methoxy-DMT (5-MeO-DMT). The primary focus is on assays with high predictive validity for hallucinogenic potential in humans, including the Head-Twitch Response (HTR), Drug Discrimination (DD), and Prepulse Inhibition (PPI) of the acoustic startle response. Methodologies for assessing general locomotor activity are also detailed. Each protocol is presented with an in-depth explanation of its scientific rationale, causality behind experimental choices, and a framework for data analysis and interpretation. This guide is designed to be a self-validating system, ensuring scientific integrity and reproducibility.
Introduction: The Scientific Rationale for Assessing 5-Ethyl-DMT
5-Ethyl-DMT is a substituted indoleamine tryptamine, structurally analogous to the classic psychedelic compound N,N-Dimethyltryptamine (DMT).[1][2] Like other serotonergic hallucinogens such as LSD, psilocybin, and mescaline, its primary mechanism of action is presumed to be agonism at the serotonin 2A receptor (5-HT2A).[1][3][4] Activation of this G protein-coupled receptor (GPCR) in cortical neurons is the key molecular event initiating the cascade that leads to profound alterations in perception, cognition, and mood characteristic of the psychedelic experience.[1][3]
Therefore, the preclinical assessment of 5-Ethyl-DMT necessitates animal models that are sensitive and specific to 5-HT2A receptor activation. While rodent models cannot fully recapitulate the complex subjective experience of human consciousness, several behavioral assays serve as robust and reliable proxies for specific aspects of psychedelic drug action.[3][4][5] The core assays detailed herein—Head-Twitch Response and Drug Discrimination—exhibit high predictive validity for hallucinogenic potential in humans.[3][6] Supplementary assays like Prepulse Inhibition and locomotor activity provide a more granular understanding of the compound's effects on sensorimotor gating and general activity levels.[5]
Ethical Considerations: All procedures must be conducted in strict accordance with the guidelines established by the local Institutional Animal Care and Use Committee (IACUC) and the principles outlined in the NIH Guide for the Care and Use of Laboratory Animals. The principles of the 3Rs (Replacement, Reduction, Refinement) should be applied to all experimental designs. Recent critiques of preclinical psychedelic research highlight the importance of "set and setting," suggesting that animal welfare practices such as enriched housing and handling that minimizes stress can improve the translational value of the data.[7]
Core Behavioral Assays for Hallucinogenic Potential
Head-Twitch Response (HTR): A Primary Index of 5-HT2A Agonism
Principle and Rationale: The Head-Twitch Response (HTR) is a rapid, spasmodic, rotational head movement observed in rodents following the administration of serotonergic hallucinogens.[8][9][10][11] This behavior is a highly specific and reliable behavioral proxy for 5-HT2A receptor activation and its potency in inducing HTR in rodents correlates strongly with the hallucinogenic potency of a compound in humans.[12][13] Crucially, non-hallucinogenic 5-HT2A agonists (e.g., lisuride) do not elicit this response, underscoring its high predictive validity.[3] The HTR is completely absent in 5-HT2A knockout mice and is blocked by 5-HT2A antagonists, confirming the pharmacological mechanism.[10]
Causality in Experimental Design: The choice of animal strain is critical; C57BL/6J mice are commonly used and show a robust response.[12] The observation period is timed to capture the peak effects of the compound, which for tryptamines like DMT, is typically rapid in onset and relatively short in duration.[10][14] An automated detection system using a magnet affixed to the scalp is superior to manual observation, as it provides objective, high-frequency data and eliminates observer bias.[9][12]
Experimental Protocol: HTR Assessment
-
Animal Subjects: Male or female C57BL/6J mice (8-12 weeks old). Note: Sex differences in response to psychedelics have been reported, so both sexes should be tested or a single sex used consistently.[15][16]
-
Apparatus: A standard transparent polycarbonate cage (e.g., 45 cm x 24 cm x 20 cm). For automated detection, a small magnet is affixed to the scalp of the mouse under brief isoflurane anesthesia at least 24 hours prior to testing. The cage is placed within an electromagnetic coil system that detects the rapid head movements.
-
Habituation: Place the mouse in the testing cage for at least 30-60 minutes to allow for acclimation and reduction of novelty-induced behaviors.
-
Drug Administration:
-
Dose Selection: As no data exists for 5-Ethyl-DMT, a dose-finding study is mandatory. Based on related compounds like DMT and 5-MeO-DMT, a starting range of 0.1 mg/kg to 30 mg/kg (intraperitoneal, i.p.) is recommended.[13][14]
-
Vehicle Control: A vehicle control group (e.g., 0.9% saline) is essential.
-
Positive Control: A known 5-HT2A agonist like DOI (1-2 mg/kg, i.p.) or psilocybin (1-2 mg/kg, i.p.) should be included to validate the assay.[9][12]
-
Administration: Administer the assigned treatment (vehicle, 5-Ethyl-DMT, or positive control) via i.p. injection.
-
-
Data Collection: Immediately after injection, return the mouse to the testing cage and record head twitches for a period of 60-120 minutes. For tryptamines, the peak response is often within the first 30 minutes.[10][13]
-
Data Analysis:
-
The primary endpoint is the total number of head twitches recorded during the observation period.
-
Data should be binned into time intervals (e.g., 5-minute bins) to analyze the time course of the effect.
-
Statistical analysis is typically performed using a one-way ANOVA to compare different dose groups, followed by post-hoc tests (e.g., Dunnett's test) to compare each dose to the vehicle control.
-
Expected Outcomes & Interpretation: A dose-dependent increase in the frequency of head twitches is expected for a compound with hallucinogenic potential. Many psychedelics exhibit an inverted U-shaped dose-response curve, where very high doses may lead to a reduction in HTR due to competing behaviors or activation of other receptor systems.[3][11] A positive result in this assay is a strong indicator that 5-Ethyl-DMT is a functional 5-HT2A receptor agonist.
Drug Discrimination (DD): Assessing Subjective Drug Effects
Principle and Rationale: The drug discrimination (DD) paradigm is a highly specific behavioral assay used to assess the interoceptive (subjective) effects of psychoactive drugs.[17][18] Animals are trained to recognize the internal state produced by a specific drug and report it by making a specific choice (e.g., pressing one of two levers) to receive a reward.[17][19] When a novel compound "substitutes" for the training drug (i.e., the animal predominantly chooses the drug-associated lever), it indicates that the novel compound produces similar subjective effects.[17][18] Training animals to discriminate a known hallucinogen (like DMT or LSD) from vehicle provides a powerful tool to determine if 5-Ethyl-DMT has a similar hallucinogenic-like profile.[14][20] This paradigm is considered to have high translational validity.[3][6]
Causality in Experimental Design: The choice of training drug is paramount. Training with a classic tryptamine hallucinogen like DMT is most appropriate for testing 5-Ethyl-DMT. The training schedule (e.g., Fixed Ratio 10) is chosen to ensure stable and reliable responding. Test sessions are conducted under extinction conditions (no reward) to prevent new learning from influencing the animal's choice, which is a pure measure of their perception of the drug state.
Experimental Protocol: Two-Lever Drug Discrimination
-
Animal Subjects: Rats (e.g., Sprague-Dawley) are often preferred for operant tasks due to their size and learning capacity.
-
Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
-
Training Phase:
-
Food Restriction: Animals are typically food-restricted to 85-90% of their free-feeding body weight to ensure motivation for the food reward.
-
Lever Training: Train rats to press both levers for a food reward on a continuous reinforcement schedule, gradually increasing to a Fixed Ratio (FR) 10 schedule (10 presses for one reward).
-
Discrimination Training:
-
On training days, administer either the training drug (e.g., DMT, 3.0 mg/kg, i.p.) or vehicle (saline) 15 minutes before the session.
-
If DMT is given, only presses on the designated "drug lever" are reinforced.
-
If vehicle is given, only presses on the designated "vehicle lever" are reinforced.
-
The assignment of the drug lever (left or right) is counterbalanced across animals.
-
Training continues daily until animals reliably select the correct lever (>80% of responses on the correct lever before the first reward) for at least 8 out of 10 consecutive sessions.
-
-
-
Testing Phase:
-
Once training criteria are met, test sessions are introduced.
-
Administer a novel dose of the training drug, a different drug (e.g., 5-Ethyl-DMT), or vehicle.
-
Test sessions are typically short (e.g., 15 minutes) and conducted under extinction conditions (no rewards are delivered).
-
The primary measures are the percentage of responses on the drug-associated lever and the response rate.
-
-
Data Analysis:
-
"Full substitution" is typically defined as >80% of responses on the drug lever.
-
"Partial substitution" is between 20% and 80% drug-lever responding.
-
"No substitution" is <20% drug-lever responding.
-
A dose-response curve for 5-Ethyl-DMT substitution should be generated.
-
Expected Outcomes & Interpretation: If 5-Ethyl-DMT produces subjective effects similar to the training drug (DMT), it will produce full, dose-dependent substitution. This would provide strong evidence of a shared pharmacological mechanism and similar psychoactive profile.[14] The response rate is also important; a significant decrease in response rate may indicate motor impairment or sedative effects rather than a specific discriminative stimulus.
Supplementary Behavioral Assays
Prepulse Inhibition (PPI) of Acoustic Startle
Principle and Rationale: Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startle-inducing stimulus (pulse).[21] It is a cross-species measure of sensorimotor gating, the brain's ability to filter out irrelevant sensory information.[15][21] Deficits in PPI are observed in psychiatric conditions like schizophrenia. Hallucinogenic 5-HT2A agonists are known to disrupt PPI in both animals and humans, making this a valuable, though not entirely specific, model for assessing the sensory-disrupting effects of compounds like 5-Ethyl-DMT.[15][22]
Experimental Protocol: PPI
-
Animal Subjects: Mice (e.g., C57BL/6J) or rats.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a platform or restrainer to measure the whole-body startle response.
-
Procedure:
-
Habituation: Place the animal in the restrainer inside the chamber for a 5-minute acclimation period with background noise (e.g., 65-70 dB).
-
Stimuli: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse + Pulse trials: The pulse is preceded (e.g., by 100 ms) by a weak prepulse (e.g., 4, 8, and 12 dB above background).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Drug Administration: Administer vehicle or 5-Ethyl-DMT at various doses prior to the session, allowing for peak drug effect.
-
-
Data Analysis:
-
The startle amplitude is measured for each trial.
-
PPI is calculated as a percentage: %PPI = 100 - [ (Startle amplitude on prepulse+pulse trial) / (Startle amplitude on pulse-alone trial) ] * 100.
-
Data are analyzed using a two-way ANOVA with treatment and prepulse intensity as factors.
-
Expected Outcomes & Interpretation: A classic 5-HT2A agonist is expected to dose-dependently disrupt PPI, resulting in a lower %PPI compared to vehicle-treated animals.[15] This would suggest that 5-Ethyl-DMT interferes with normal sensorimotor gating functions, consistent with the profile of a hallucinogenic substance. However, the effects of psychedelics on PPI can be complex and depend on the specific timing parameters and animal strain used.[15][16][22]
Locomotor Activity in an Open Field
Principle and Rationale: The open field test is used to assess general locomotor activity and exploratory behavior.[2] For novel psychoactive compounds, it is crucial to determine if they cause hyperactivity, hypoactivity, or stereotyped behaviors that could confound the interpretation of other behavioral tests.[2] Psychedelics can have varied effects on locomotion; for example, psilocin has been shown to reduce locomotor activity in rodents, an effect potentially mediated by 5-HT1A receptors.[1]
Experimental Protocol: Open Field Test
-
Animal Subjects: Mice or rats.
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm for mice) equipped with automated photobeam tracking or an overhead video camera and tracking software.
-
Procedure:
-
Drug Administration: Administer vehicle or 5-Ethyl-DMT at various doses.
-
Testing: After an appropriate pretreatment interval, place the animal in the center of the open field arena and record its activity for 30-60 minutes.
-
-
Data Analysis:
-
Primary Measures: Total distance traveled, time spent mobile vs. immobile.
-
Secondary Measures: Rearing frequency, time spent in the center vs. periphery (as a proxy for anxiety-like behavior).
-
Data are analyzed using a one-way ANOVA for total distance or a repeated-measures ANOVA for activity over time.
-
Expected Outcomes & Interpretation: 5-Ethyl-DMT could potentially increase, decrease, or have no effect on locomotor activity. A significant decrease in locomotion would be important to consider when interpreting results from operant tasks like drug discrimination. Observing the pattern of movement can also be informative; for instance, some psychedelics inhibit exploration while stimulating motor activity.[5]
Data Presentation and Summary
All quantitative data should be summarized in clearly structured tables to facilitate comparison across dose groups and behavioral assays.
Table 1: Hypothetical Dose-Response Summary for 5-Ethyl-DMT
| Dose (mg/kg, i.p.) | Head-Twitch Response (Total Twitches/60 min) | Drug Discrimination (% Drug Lever Responding) | Prepulse Inhibition (%PPI at 8dB prepulse) | Locomotor Activity (Total Distance in cm/30 min) |
| Vehicle | 2 ± 1 | 15 ± 4 | 65 ± 5 | 3500 ± 300 |
| 0.3 | 15 ± 4 | 25 ± 8 | 60 ± 6 | 3400 ± 280 |
| 1.0 | 45 ± 8 | 60 ± 10 | 45 ± 7 | 3100 ± 310 |
| 3.0 | 80 ± 12 | 92 ± 5 | 30 ± 6 | 2500 ± 250 |
| 10.0 | 65 ± 10 | 88 ± 6 | 28 ± 5 | 1800 ± 200* |
| Notes: Data are presented as Mean ± SEM. * indicates a statistically significant difference from the vehicle group (p < 0.05). This table is for illustrative purposes only. |
Visualizations: Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for characterizing 5-Ethyl-DMT.
5-HT2A Receptor Signaling Pathway
Caption: Postulated 5-HT2A receptor signaling cascade for 5-Ethyl-DMT.
Conclusion and Integrated Strategy
The comprehensive behavioral assessment of a novel compound like 5-Ethyl-DMT requires a multi-faceted approach. By integrating data from the highly predictive head-twitch response and drug discrimination assays with supplementary information from PPI and locomotor tests, researchers can build a robust pharmacological profile. A positive result in the HTR assay strongly suggests 5-HT2A agonism. If 5-Ethyl-DMT then substitutes for a known hallucinogen in a drug discrimination paradigm, it provides powerful evidence for a classic psychedelic-like subjective effect. The PPI and locomotor data help to contextualize these findings, revealing effects on sensorimotor processing and ruling out confounding motor effects. This integrated strategy provides a scientifically rigorous foundation for the further development and understanding of 5-Ethyl-DMT.
References
-
González-Maeso, J., & Sealfon, S. C. (2012). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience, 3(12), 1009–1017. [Link]
-
Wikipedia contributors. (2023). Drug discrimination. Wikipedia. [Link]
-
Glennon, R. A., Rosecrans, J. A., & Young, R. (1983). Drug-induced discrimination: a description of the paradigm and a review of its specific application to the study of hallucinogenic agents. Medical Research Reviews, 3(3), 289–340. [Link]
-
González-Maeso, J., & Sealfon, S. C. (2012). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience. [Link]
-
PETA. (2024). Experiments on Animals in Psychedelic Research. PETA. [Link]
-
Scholl, J., et al. (2024). Animal models in psychedelic research - Lost in translation?. bioRxiv. [Link]
-
Kuypers, K. P. C. (2022). Animal Behavior in Psychedelic Research. Pharmacological Reviews, 74(4), 923-952. [Link]
-
González-Maeso, J., et al. (2021). Sex-specific effects of psychedelics on prepulse inhibition of startle in 129S6/SvEv mice. Psychopharmacology, 238(10), 2895-2907. [Link]
-
Baker, L. E. (2018). Hallucinogens in Drug Discrimination. Current Topics in Behavioral Neurosciences, 36, 201–219. [Link]
-
Canal, C. E., & Morgan, D. (2012). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Journal of Neuroscience Methods, 205(2), 253–261. [Link]
-
Vollenweider, F. X., et al. (2007). The effects of the preferential 5-HT2A agonist psilocybin on prepulse inhibition of startle in healthy human volunteers depend on interstimulus interval. Neuropsychopharmacology, 32(9), 1876–1887. [Link]
-
Kiilerich, P., et al. (2023). Repeated low doses of psilocybin does not induce deficits in pre-pulse inhibition (PPI) of the startle reflex in the rat. ResearchGate. [Link]
-
Grokipedia. (n.d.). Head-twitch response. Grokipedia. [Link]
-
Baker, L. E. (2017). Hallucinogens as discriminative stimuli in animals: LSD, phenethylamines, and tryptamines. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Head-twitch response. Wikipedia. [Link]
-
González-Maeso, J., et al. (2021). Sex-specific effects of psychedelics on prepulse inhibition of startle in 129S6/SvEv mice. Psychopharmacology. [Link]
-
Chmielarz, P., et al. (2023). Molecular and Medical Aspects of Psychedelics. International Journal of Molecular Sciences, 24(24), 17529. [Link]
-
Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: A comprehensive history, a re-evaluation of mechanisms, and its utility as a model. ResearchGate. [Link]
-
Ippolito, A., et al. (2025). Behavioural changes in locomotor activity and exploratory behaviour of... ResearchGate. [Link]
-
Baker, L. E. (2018). Hallucinogens in Drug Discrimination. ResearchGate. [Link]
-
Kuypers, K. P. C. (2022). Animal Behavior in Psychedelic Research. ScienceDirect. [Link]
-
San Diego Instruments. (2021). What is the Locomotor Activity Test?. San Diego Instruments. [Link]
-
Shao, L. X., et al. (2023). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. Neuropsychopharmacology, 48(9), 1257–1266. [Link]
-
Shao, L. X., et al. (2022). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. bioRxiv. [Link]
-
Barker, S. A. (2018). Neuropharmacology of N,N-Dimethyltryptamine. Frontiers in Neuroscience, 12, 581. [Link]
-
Wikipedia contributors. (2023). 5-Methoxytryptamine. Wikipedia. [Link]
-
Castagne, V., & Griebel, G. (2018). Assessing Prepulse Inhibition of Startle in Mice. Journal of Visualized Experiments, (134), 57235. [Link]
-
Shao, L. X., et al. (2023). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. Neuropsychopharmacology. [Link]
-
Wikipedia contributors. (2024). Dimethyltryptamine. Wikipedia. [Link]
-
Cameron, L. P., et al. (2021). Pharmacological characterisation of psilocybin and 5-MeO-DMT discriminative cues in the rat and their translational value for identifying novel psychedelics. ResearchGate. [Link]
-
Wikipedia contributors. (2024). 5-MeO-DMT. Wikipedia. [Link]
Sources
- 1. Molecular and Medical Aspects of Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the Locomotor Activity Test? [sandiegoinstruments.com]
- 3. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Animal Behavior in Psychedelic Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Animal models in psychedelic research - Lost in translation? | bioRxiv [biorxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. Head-twitch response - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sex-specific effects of psychedelics on prepulse inhibition of startle in 129S6/SvEv mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sex-specific effects of psychedelics on prepulse inhibition of startle in 129S6/SvEv mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug discrimination - Wikipedia [en.wikipedia.org]
- 18. Drug-induced discrimination: a description of the paradigm and a review of its specific application to the study of hallucinogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hallucinogens in Drug Discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The effects of the preferential 5-HT2A agonist psilocybin on prepulse inhibition of startle in healthy human volunteers depend on interstimulus interval - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isolation and Purification of Synthesized 5-Ethyl-DMT
A Note to Researchers, Scientists, and Drug Development Professionals:
The synthesis, isolation, and purification of novel chemical entities are fundamental to advancing scientific understanding and developing new therapeutics. This guide provides a comprehensive, technically detailed protocol for the isolation and purification of synthesized 5-Ethyl-N,N-dimethyltryptamine (5-Ethyl-DMT), a substituted tryptamine.[1] The methodologies outlined herein are grounded in established principles of organic chemistry and are designed to yield a final product of high purity, suitable for analytical characterization and further research applications.
Disclaimer: 5-Ethyl-DMT is a psychoactive compound and may be subject to legal regulation in various jurisdictions. All procedures described should be carried out in a licensed and appropriately equipped laboratory, in strict compliance with all applicable laws and safety guidelines.[2][3][4] Proper personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[3][5][6] All manipulations involving volatile solvents or reagents should be performed in a certified fume hood.[4]
Introduction: The Rationale for Rigorous Purification
Following the chemical synthesis of 5-Ethyl-DMT, the crude product is typically a mixture containing the desired compound, unreacted starting materials, reaction byproducts, and residual solvents. The presence of these impurities can significantly impact the accuracy of downstream analytical characterization and biological assays. Therefore, a multi-step purification strategy is essential to isolate 5-Ethyl-DMT with a high degree of purity.
The purification protocol described here leverages the basic nature of the tertiary amine in the 5-Ethyl-DMT molecule, allowing for effective separation from non-basic impurities through acid-base extraction.[7][8] Subsequent purification steps, including column chromatography and recrystallization, are employed to remove closely related impurities and achieve a crystalline final product.
Overall Purification Workflow
The purification of synthesized 5-Ethyl-DMT can be conceptually divided into three main stages: initial workup and extraction, chromatographic separation, and final purification by crystallization.
Caption: Overall workflow for the isolation and purification of 5-Ethyl-DMT.
Detailed Protocols
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| Crude 5-Ethyl-DMT | Synthesis Grade | N/A | Starting material from synthesis. |
| Dichloromethane (DCM) | ACS Grade | Major Supplier | Extraction solvent. |
| 1 M Hydrochloric Acid (HCl) | Laboratory Grade | Major Supplier | For acidification. |
| 1 M Sodium Hydroxide (NaOH) | Laboratory Grade | Major Supplier | For basification. |
| Saturated Sodium Chloride (Brine) | Laboratory Grade | Prepared in-house | For washing. |
| Anhydrous Sodium Sulfate (Na2SO4) | Anhydrous | Major Supplier | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Major Supplier | Stationary phase for chromatography. |
| Ethyl Acetate | HPLC Grade | Major Supplier | Mobile phase component. |
| Hexanes | HPLC Grade | Major Supplier | Mobile phase component. |
| Triethylamine | Reagent Grade | Major Supplier | Mobile phase additive. |
| Heptane | ACS Grade | Major Supplier | Recrystallization solvent. |
Step-by-Step Experimental Procedures
Part A: Acid-Base Extraction
This initial purification step is designed to separate the basic 5-Ethyl-DMT from non-basic impurities. The principle relies on the differential solubility of the amine in its protonated (salt) and freebase forms.
-
Dissolution: Dissolve the crude reaction mixture in dichloromethane (DCM).
-
Acidification: Transfer the DCM solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The protonated 5-Ethyl-DMT will move into the aqueous layer.
-
Separation of Layers: Separate the aqueous layer (containing the product as a salt) from the organic layer (containing non-basic impurities).
-
Washing the Organic Layer: Wash the organic layer with 1 M HCl to ensure complete extraction of the product. Combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 1 M sodium hydroxide (NaOH) with stirring until the pH is greater than 12. This deprotonates the 5-Ethyl-DMT, converting it back to the freebase which is soluble in organic solvents.
-
Back-Extraction: Extract the basic aqueous solution with DCM. The 5-Ethyl-DMT freebase will now move into the organic layer. Repeat the extraction to maximize yield.
-
Washing and Drying: Combine the organic extracts and wash with saturated sodium chloride solution (brine) to remove residual water. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-Ethyl-DMT freebase, likely as an oil or waxy solid.
Part B: Column Chromatography
Column chromatography is employed to separate the 5-Ethyl-DMT from closely related impurities that were not removed by the acid-base extraction.[9]
-
Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude 5-Ethyl-DMT freebase from the previous step in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate. A small amount of triethylamine (e.g., 0.1-1%) should be added to the mobile phase to prevent the basic amine from tailing on the acidic silica gel.
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Pooling and Solvent Removal: Combine the fractions containing the pure 5-Ethyl-DMT and remove the solvent under reduced pressure.
Part C: Recrystallization
Recrystallization is the final step to obtain high-purity, crystalline 5-Ethyl-DMT.[10][11] The choice of solvent is critical; the compound should be highly soluble at elevated temperatures and poorly soluble at low temperatures.[10] Heptane is often a suitable solvent for tryptamines.[10]
-
Dissolution: Dissolve the purified 5-Ethyl-DMT in a minimal amount of hot heptane.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a freezer to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold heptane to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the final compound and quantifying any remaining impurities.[12][13][14] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or trifluoroacetic acid) is a common starting point for tryptamine analysis.[12][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the identity of the compound and assess its purity.[13][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized 5-Ethyl-DMT.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline compound.[11]
Safety and Waste Disposal
-
Handling: Always handle 5-Ethyl-DMT and its solutions in a well-ventilated fume hood.[4] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[5][6]
-
Waste Disposal: All chemical waste, including solvents and residual reaction mixtures, must be disposed of in accordance with institutional and local regulations.[3] Do not pour chemical waste down the drain.[3]
References
- Sitaram, B. R., Blackman, G. L., McLeod, W. R., & Vaughan, G. N. (1983). The ion-pair extraction, purification, and liquid chromatographic analysis of indolealkylamines in human urine. Analytical Biochemistry, 128(1), 11–20.
- Recovered.org. (n.d.). How DMT is Made: Source, Process, Brewing.
- The Hive. (n.d.). Isolating and purifying tryptamines. Hive Tryptamine Chemistry.
- Erowid. (n.d.).
- Gaujac, A., et al. (2025).
- Price, J. C., & Grouse, L. D. (1972). An improved column chromatographic method for isolation of tryptophan metabolites. Analytical Biochemistry, 47(1), 139–145.
- Brandt, S. D., & Woolfson, D. (2001). An analytical perspective on favoured synthetic routes to the psychoactive tryptamines. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 623–638.
- DMT-Nexus Wiki. (2012). Straight-To-Base Extraction.
- DMT-Nexus Wiki. (2012).
- Taschwer, M., & Schmid, M. G. (2015). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. ProQuest.
- Brandt, S. D., et al. (2008). Investigations into the polymorphic properties of N,N-dimethyltryptamine by X-ray diffraction and differential scanning calorimetry. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 647–653.
- Johnson, M. W., Richards, W. A., & Griffiths, R. R. (2008). Human Hallucinogen Research: Guidelines for Safety. Journal of Psychopharmacology, 22(6), 603–620.
- Scribd. (n.d.).
- Sciencemadness.org. (2021).
- Google Patents. (2023).
- Taschwer, M., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science, 6(1), 28-34.
- Semantic Scholar. (n.d.).
- Cayman Chemical. (2024).
- ResearchGate. (n.d.). The profiling of psychoactive tryptamine drug synthesis focusing on mass spectrometry.
- Costa, J. L., et al. (2019). Internet method for the extraction of N,N-dimethyltryptamine from Mimosa hostilis roots. Journal of Psychoactive Drugs, 51(1), 71–77.
- Spark-Space. (2024). Lab Safety Rules and Guidelines.
- Costa, J. L., et al. (2019). Internet method for the extraction of N,N-dimethyltryptamine from Mimosa hostilis roots. Journal of Psychoactive Drugs, 51(1), 71–77.
- Google Patents. (n.d.). WO2023076135A1 - N,n-dimethyltryptamine (dmt) crystalline products and methods of making the same.
- SIELC Technologies. (n.d.). Separation of Tryptamine on Newcrom R1 HPLC column.
- Simoens, B., et al. (2024). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. RSC Medicinal Chemistry.
- Simoens, B., et al. (2024). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. PMC.
- Simoens, B., et al. (2024). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. RSC Publishing.
- Google Patents. (n.d.).
- NextGen Protocols. (n.d.).
- Fisher Scientific. (2025).
- Adams, J. P., et al. (2023). In vivo biosynthesis of N,N-dimethyltryptamine, 5-MeO-N,N-dimethyltryptamine, and bufotenine in E.coli. Metabolic Engineering, 78, 101–110.
- Wikipedia. (n.d.). Dimethyltryptamine.
- Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32067–32075.
- Larson, A. A., & Daló, N. L. (1986). Quantification of tryptamine in brain using high-performance liquid chromatography.
- Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use.
- Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32067–32075.
- Wikipedia. (n.d.). Substituted tryptamine.
Sources
- 1. Substituted tryptamine - Wikipedia [en.wikipedia.org]
- 2. Human Hallucinogen Research: Guidelines for Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 4. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. recovered.org [recovered.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An improved column chromatographic method for isolation of tryptophan metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recrystallization - DMT-Nexus Wiki [wiki.dmt-nexus.me]
- 11. repositorio.ufba.br [repositorio.ufba.br]
- 12. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 13. researchgate.net [researchgate.net]
- 14. Separation of Tryptamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. semanticscholar.org [semanticscholar.org]
Application Notes & Protocols: Safe Handling and Disposal of 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl-
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of the research chemical 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl-. As a substituted indole derivative, this compound belongs to a class of molecules with diverse and potent biological activities.[1][2][3] Due to the absence of a complete toxicological profile for this specific analogue, these protocols are grounded in the principle of precautionary risk assessment. We will proceed by treating the compound as potentially hazardous, leveraging safety data from structurally similar molecules to establish robust operational procedures. These guidelines are intended for researchers, chemists, and laboratory personnel engaged in drug discovery and development.
Compound Profile and Inferred Hazard Assessment
1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl- is a substituted tryptamine derivative. The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets.[2][4] The toxicological properties of this specific compound have not been fully investigated.[5] Therefore, a conservative approach to safety is mandatory. The hazard assessment is based on data from close structural analogues.
Table 1: Hazard Profile by Structural Analogy
| Analogue Compound | CAS Number | Known Hazards | Relevant Citations |
| (1H-Indol-3-yl)methanamine | 22136-54-3 | Acute toxicity (Oral, Category 3) | [6] |
| Indole-3-carboxaldehyde | 487-89-8 | Skin irritation (Category 2), Serious eye irritation (Category 2A), May cause respiratory irritation. | [7] |
| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | 1019-45-0 | Harmful if swallowed, Toxic in contact with skin, Causes serious eye irritation, Very toxic to aquatic life. | |
| 1-Methylindole-3-carboxaldehyde | 19012-03-4 | Skin corrosion/irritation (Category 2), Serious eye damage/irritation (Category 2). | [5] |
Inferred Primary Hazards:
-
Acute Toxicity: Assumed to be harmful or toxic if swallowed or absorbed through the skin.[6]
-
Irritation: High potential for causing serious skin and eye irritation.[5][7] Dust or aerosols may cause respiratory tract irritation.[7]
-
Environmental Hazard: Potential for aquatic toxicity.
Engineering Controls & Personal Protective Equipment (PPE)
The primary objective is to minimize exposure through inhalation, dermal contact, and ingestion. The following controls and PPE are mandatory.
-
Engineering Controls: All manipulations of the solid compound or its concentrated solutions must be performed inside a certified chemical fume hood. The fume hood provides critical protection from inhalation of airborne particulates and vapors.[8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a full-face shield compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 must be worn at all times.[5]
-
Hand Protection: Nitrile or neoprene gloves should be worn. Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination occurs. Wash hands thoroughly after handling the material, even if gloves were worn.[5]
-
Body Protection: A full-length laboratory coat must be worn and kept buttoned. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.
-
Standard Operating Protocol: Handling and Storage
Workflow for Handling Solid Compound
The following diagram outlines the mandatory workflow for safely handling the compound, from preparation to cleanup.
Caption: Workflow for handling 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl-.
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the compound, ensure your workspace in the fume hood is clean and uncluttered. Assemble all necessary equipment (spatulas, glassware, solvent, waste container).
-
Weighing: To minimize static and prevent dispersal of the fine powder, use an anti-static weigh boat or a tared glass vial. Perform all weighing operations deep within the fume hood.
-
Solution Preparation: Slowly add the solid compound to the vortexing solvent to prevent clumping and aerosol generation.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[5] The primary container must be tightly sealed and clearly labeled with the full chemical name, concentration, date, and hazard pictograms.
Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
Chemical Spill
The response depends on the scale and location of the spill.[9]
-
Minor Spill (inside a fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, contain the spill using an absorbent material like vermiculite or a commercial spill pad.[10]
-
Work from the outside of the spill inward to prevent spreading.[11]
-
Gently sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
All cleanup materials must be disposed of as hazardous waste.[10][11]
-
-
Major Spill (outside a fume hood or >1 liter):
-
EVACUATE: Immediately alert everyone in the area and evacuate.[10][12]
-
ISOLATE: If safe to do so, close the doors to the laboratory to contain vapors. Restrict access to the area.[9][12]
-
REPORT: From a safe location, call your institution's emergency number (e.g., Environmental Health & Safety) and report the spill, providing the chemical name, quantity, and location.[10][13]
-
Do NOT attempt to clean up a major spill unless you are trained and equipped to do so as part of an official response team.[13]
-
Personal Exposure
-
Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[11][13] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin CPR. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (or this document) to the medical personnel.[5]
Waste Generation and Disposal Protocol
Improper disposal of hazardous chemicals is illegal and poses a significant risk to the environment and public health.[14] This compound and its associated waste must be managed as hazardous chemical waste.[15][16]
Waste Disposal Decision Pathway
The following decision tree must be followed for all waste streams generated.
Caption: Decision pathway for hazardous chemical waste disposal.
Step-by-Step Disposal Protocol
-
Waste Segregation: Do not mix this waste stream with other incompatible chemical wastes.[17]
-
Liquid Waste: Collect all solutions containing the compound in a dedicated, chemically compatible (e.g., HDPE or glass) container.
-
Solid Waste: All contaminated items, including gloves, weigh boats, pipette tips, and absorbent materials from cleanups, must be collected in a separate, clearly labeled container for solid hazardous waste.[14]
-
-
Container Management:
-
Labeling: All waste containers must be labeled with a properly completed hazardous waste tag as soon as the first drop of waste is added.[15] The label must include the full chemical name of all constituents and their approximate percentages.
-
Empty Containers: The original compound container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected and disposed of as hazardous liquid waste.[16] After rinsing and air-drying, the label must be defaced or removed before the container can be discarded in the appropriate glass or solid waste bin.[16]
-
Storage and Pickup: Store sealed and labeled waste containers in a designated Satellite Accumulation Area within the laboratory. Schedule a waste pickup with your institution's EHS department in a timely manner.[15]
References
-
Lab Manager. (2024). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. [Link]
-
National Science Teaching Association (NSTA). (2024). Laboratory Waste Disposal Safety Protocols. [Link]
-
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. [Link]
-
University of Toronto Environmental Health & Safety. Chemical Spill Procedures. [Link]
-
New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]
-
Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]
-
Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]
-
University of Wollongong. Chemical Spill procedure. [Link]
-
NIST. 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-. [Link]
-
Wikipedia. 5-MeO-DMT. [Link]
-
DrugBank Online. N,N Dimethyl 5 Methoxytryptamine | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
SIELC Technologies. (2018). 1H-Indole-3-methanamine, N,N-dimethyl-. [Link]
-
PubMed. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (2026). Unlocking Chemical Innovation: The Role of Indole Derivatives in Research. [Link]
-
PubChem. N,N-Dimethyl-5-(methylthio)-1H-indole-3-ethanamine. [Link]
-
PMC. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
-
ResearchGate. (2024). (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
-
PMC. (2023). In Silico Studies of Indole Derivatives as Antibacterial Agents. [Link]
Sources
- 1. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. (1H-Indol-3-yl)methanamine | Sigma-Aldrich [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. chemkleancorp.com [chemkleancorp.com]
- 13. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Ethyl-DMT
Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals for informational and research purposes only. 5-Ethyl-DMT and its analogues are controlled substances in many jurisdictions. All activities should be conducted in compliance with local laws and regulations, and under the supervision of qualified personnel in a properly equipped laboratory setting.
Introduction
5-Ethyl-N,N-dimethyltryptamine (5-Ethyl-DMT) is a substituted tryptamine that has garnered interest within the scientific community for its potential applications in neuroscience research. Achieving a high yield of pure 5-Ethyl-DMT is crucial for obtaining reliable experimental data and for the efficient use of starting materials. This guide provides a comprehensive troubleshooting framework and detailed protocols to assist researchers in optimizing their synthetic procedures. We will delve into the underlying chemical principles to not only provide solutions but also to foster a deeper understanding of the reaction mechanisms at play.
General Synthetic Workflow
The synthesis of 5-Ethyl-DMT typically involves a multi-step process. A common and effective route begins with the synthesis of the 5-ethyltryptamine intermediate, followed by methylation of the primary amine to yield the final product. The Pictet-Spengler reaction is a robust method for forming the tryptamine core, while the Eschweiler-Clarke reaction is a reliable choice for the subsequent methylation.
Caption: General workflow for the synthesis of 5-Ethyl-DMT.
Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the synthesis of 5-Ethyl-DMT, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of 5-Ethyltryptamine (Pictet-Spengler Reaction)
Question: I am performing a Pictet-Spengler reaction to synthesize the 5-ethyltryptamine intermediate, but my yield is consistently low. What could be the problem?
Answer: Low yields in the Pictet-Spengler reaction can often be attributed to several factors related to the reaction conditions and reagents.[1][2][3]
-
Potential Cause 1: Inappropriate Acid Catalyst or pH.
-
Explanation: The Pictet-Spengler reaction is acid-catalyzed. The initial step is the formation of an iminium ion, which is then attacked by the electron-rich indole ring.[2] If the reaction medium is not sufficiently acidic, the iminium ion will not form at an adequate rate. Conversely, if it's too acidic, the indole nitrogen can be protonated, deactivating the ring towards electrophilic attack.
-
Solution: The optimal pH is crucial. Typically, protic acids like trifluoroacetic acid (TFA) or acetic acid are used.[3][4] Experiment with different acid catalysts and concentrations. A good starting point is to use a catalytic amount of TFA in a non-polar solvent like dichloromethane (DCM). Monitoring the reaction pH can be beneficial.
-
-
Potential Cause 2: Unsuitable Reaction Temperature and Time.
-
Explanation: The reaction rate is temperature-dependent. Some Pictet-Spengler reactions proceed well at room temperature, while others require heating to overcome the activation energy barrier.[3] Extended reaction times can sometimes lead to the formation of side products or degradation of the desired product.
-
Solution: If the reaction is sluggish at room temperature, try gently heating the mixture (e.g., to 40-50°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to avoid product degradation. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times in some cases.[1]
-
-
Potential Cause 3: Poor Quality of Reagents.
-
Explanation: The aldehyde or ketone used in the reaction must be of high purity. Aldehydes, in particular, can oxidize to carboxylic acids on storage, which will not participate in the reaction. The starting 5-ethylindole should also be pure.
-
Solution: Use freshly distilled or purified aldehydes. Ensure your starting materials are properly stored and their purity is verified (e.g., by NMR or melting point) before use.
-
Issue 2: Incomplete Methylation or Formation of Side Products (Eschweiler-Clarke Reaction)
Question: During the Eschweiler-Clarke methylation of 5-ethyltryptamine, I'm observing a mix of mono-methylated product and unreacted starting material in my final product. How can I drive the reaction to completion?
Answer: The Eschweiler-Clarke reaction is generally a high-yielding and clean reaction for the exhaustive methylation of primary and secondary amines.[5][6][7] Incomplete reaction or the formation of side products usually points to issues with stoichiometry or reaction conditions.
-
Potential Cause 1: Insufficient Reagents.
-
Explanation: The reaction requires an excess of both formaldehyde and formic acid to ensure complete dimethylation.[6] Formaldehyde acts as the carbon source, and formic acid serves as the reducing agent. The reaction proceeds through a mono-methylated intermediate, which is then methylated a second time. If there is not enough reagent, the reaction may stall at the secondary amine stage.
-
Solution: Use a molar excess of both formaldehyde (as an aqueous solution, e.g., 37%) and formic acid. A typical ratio is at least 2.5-3 equivalents of each per amine equivalent.
-
-
Potential Cause 2: Inadequate Temperature or Reaction Time.
-
Explanation: The Eschweiler-Clarke reaction typically requires heating to proceed at a reasonable rate.[5] The decomposition of formic acid to provide the hydride for reduction is temperature-dependent.
-
Solution: Heat the reaction mixture to reflux (typically 80-100°C) and monitor the progress by TLC.[5][7] The reaction is usually complete within a few hours. The cessation of CO2 evolution is also an indicator that the reaction is nearing completion.[6]
-
-
Potential Cause 3: Potential for Pictet-Spengler Side Reaction.
-
Explanation: Under acidic conditions, the tryptamine substrate can potentially react with formaldehyde in a Pictet-Spengler type cyclization to form a β-carboline, a common side reaction in tryptamine chemistry.[8]
-
Solution: While the Eschweiler-Clarke conditions generally favor methylation, ensuring a sufficient excess of formic acid and maintaining a good reaction temperature can help to outcompete this side reaction. If β-carboline formation is a persistent issue, alternative methylation strategies, such as reductive amination with sodium cyanoborohydride, could be considered.[6]
-
Issue 3: Difficulty in Product Purification
Question: My final product is an oily substance that is difficult to purify. What are the best methods for isolating high-purity 5-Ethyl-DMT?
Answer: Tryptamines in their freebase form are often oils or low-melting solids, which can be challenging to handle.[9] Purification typically involves an acid-base extraction followed by crystallization, often as a salt.[10][11]
-
Solution 1: Acid-Base Extraction.
-
Explanation: This technique leverages the basicity of the amine group in 5-Ethyl-DMT. The crude product is dissolved in a non-polar organic solvent and washed with an acidic aqueous solution. The protonated tryptamine salt will move into the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer is then basified, converting the tryptamine back to its freebase form, which can be extracted with a fresh portion of non-polar solvent.[10][11]
-
Protocol:
-
Dissolve the crude product in a non-polar solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl or 5% acetic acid).
-
Separate the aqueous layer and wash it with a non-polar solvent to remove any remaining impurities.
-
Basify the aqueous layer to a pH > 10 with a base like NaOH or Na2CO3.
-
Extract the freebase product back into a non-polar solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent.
-
-
-
Solution 2: Salt Formation and Crystallization.
-
Explanation: Converting the freebase to a salt often results in a stable, crystalline solid that is much easier to handle and purify by recrystallization.[9][12] Fumarate and succinate salts are commonly used for tryptamines.[9][13]
-
Protocol (Fumarate Salt):
-
Dissolve the purified freebase in a minimal amount of a suitable solvent (e.g., acetone or isopropanol).
-
In a separate flask, dissolve a stoichiometric amount (1 equivalent) of fumaric acid in the same solvent, heating if necessary.
-
Add the fumaric acid solution dropwise to the freebase solution while stirring.
-
The fumarate salt should precipitate out of the solution. The process can be aided by cooling the mixture in an ice bath.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Caption: Troubleshooting flowchart for 5-Ethyl-DMT synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to take during this synthesis? A: Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Formic acid is corrosive, and formaldehyde is a suspected carcinogen. Handle these reagents with care.
Q2: Can I use other methylation agents instead of the Eschweiler-Clarke reaction? A: Yes, other methods can be used. For example, reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride is a common alternative. However, these reagents are more expensive and require anhydrous conditions. The Eschweiler-Clarke reaction is often preferred for its simplicity, low cost, and the fact that it doesn't lead to quaternary ammonium salt formation.[6][14]
Q3: How can I confirm the identity and purity of my final product? A: The identity and purity of the synthesized 5-Ethyl-DMT should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product.[13][15]
Q4: My 5-Ethyl-DMT freebase is degrading over time. How can I store it properly? A: Tryptamine freebases can be susceptible to oxidation, especially when exposed to air and light.[9] For long-term storage, it is highly recommended to convert the freebase to a stable salt, such as the fumarate or succinate salt.[9][12] These salts should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Data and Protocols
Table 1: Reagent Stoichiometry for Eschweiler-Clarke Methylation
| Reagent | Molar Equivalents (per mole of 5-ethyltryptamine) | Purpose |
| 5-Ethyltryptamine | 1.0 | Substrate |
| Formaldehyde (37% aq. soln.) | 2.5 - 3.0 | Methyl group source |
| Formic Acid (~98%) | 2.5 - 3.0 | Reducing agent & catalyst |
Protocol 1: Eschweiler-Clarke Methylation of 5-Ethyltryptamine
-
To a round-bottom flask equipped with a reflux condenser, add 5-ethyltryptamine (1.0 eq).
-
Add formic acid (2.5 eq) to the flask. The mixture may warm up slightly.
-
Slowly add formaldehyde solution (37% aqueous, 2.5 eq) to the mixture.
-
Heat the reaction mixture to 90-100°C in an oil bath. Vigorous evolution of carbon dioxide should be observed.
-
Maintain the temperature and stir the reaction for 2-4 hours, or until gas evolution ceases and TLC analysis indicates the consumption of starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully add a strong base (e.g., 25% NaOH solution) to the mixture until it is strongly alkaline (pH > 12). This should be done in an ice bath as the neutralization is exothermic.
-
Extract the aqueous mixture with a non-polar organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-Ethyl-DMT freebase.
-
Proceed with purification via acid-base extraction or salt formation.
References
-
Glennon, R. A., et al. (1995). Computer-aided design and synthesis of 5-substituted tryptamines and their pharmacology at the 5-HT1D receptor: discovery of compounds with potential anti-migraine properties. Journal of Medicinal Chemistry, 38(18), 3566-80. [Link]
-
Leopoldo, M., et al. (2007). Synthesis and preliminary screening of novel tryptamines as 5-HT4 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 17(12), 3442-6. [Link]
-
Plant Extract. (2024). Purifying the Divine: Techniques for DMT Purification and Safety. Plant Extract. [Link]
-
Hamann, M. T., et al. (1998). An Improved Pictet—Spengler Condensation: A Convenient Synthetic Route to Bioactive Manzamine Derivatives. The Journal of Organic Chemistry, 63(18), 6432-6435. [Link]
-
Lentini, G., et al. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 23(11), 2898. [Link]
-
Simoens, A., et al. (2024). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. RSC Medicinal Chemistry. [Link]
-
Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32055–32066. [Link]
-
De Schouwer, S. (2023). Synthesis of psilocybin analogues and other 5-HT receptor agonists for stimulation of neurotransmission. Ghent University. [Link]
-
Wang, M. J., et al. (2009). Optimization of Separation and Online Sample Concentration of N,N-dimethyltryptamine and Related Compounds Using MEKC. Journal of Separation Science, 32(3), 441-5. [Link]
-
Grokipedia. (n.d.). Eschweiler–Clarke reaction. Grokipedia. [Link]
-
Abdel-Magid, A. F., et al. (2018). Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death. Bioorganic & Medicinal Chemistry, 26(10), 2739-2751. [Link]
-
Varghese, V., et al. (2019). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 24(22), 414. [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Wikipedia. [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. NROChemistry. [Link]
-
Majnooni, M. B., et al. (2018). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 23(4), 943. [Link]
-
Thompson, H. S. (2025). Theoretical Guide To The Isolation and Purification of N, N-Dimethyltryptamine From Root Bark. Scribd. [Link]
-
Sciencemadness Discussion Board. (2020). Concise, Step by step Reaction Scheme for Dimethyltryptamine. Sciencemadness.org. [Link]
-
Wikipedia. (n.d.). 5-Methoxytryptamine. Wikipedia. [Link]
-
Tittarelli, R., et al. (2015). Recreational Use, Analysis and Toxicity of Tryptamines. Current Neuropharmacology, 13(1), 26-46. [Link]
-
Wikipedia. (n.d.). Tryptamine. Wikipedia. [Link]
-
Oliveira, L. C., et al. (2025). Extraction and Characterization of N,N-Dimethyltryptamine from Mimosa tenuiflora: A Multivariate Approach. ACS Omega. [Link]
-
Chemiolis. (2024). Making Tryptamines for Enlightenment. YouTube. [Link]
-
Simoens, A., et al. (2024). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. ResearchGate. [Link]
-
Simoens, A., et al. (2024). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. RSC Publishing. [Link]
-
Tittarelli, R., et al. (2015). Recreational Use, Analysis and Toxicity of Tryptamines. Current Neuropharmacology, 13(1), 26-46. [Link]
-
Simoens, A., et al. (2024). Optimization of the flow synthesis of 5-MeO-DMT. ResearchGate. [Link]
-
Sciencemadness Discussion Board. (2011). Synthesis N,N-Dimethyl tryptamine. Sciencemadness.org. [Link]
-
Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32055–32066. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 8. Sciencemadness Discussion Board - Concise, Step by step Reaction Scheme for Dimethyltryptamine - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purifying the Divine: Techniques for DMT Purification and Safety [plantextractwholesale.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Optimization of separation and online sample concentration of N,N-dimethyltryptamine and related compounds using MEKC [pubmed.ncbi.nlm.nih.gov]
troubleshooting side reactions in 5-Ethyl-N,N-dimethyltryptamine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 5-Ethyl-N,N-dimethyltryptamine. As Senior Application Scientists, we offer in-depth, field-proven insights to ensure the technical accuracy and practical applicability of the information provided. Our guidance is grounded in established chemical principles and supported by authoritative sources.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of 5-Ethyl-N,N-dimethyltryptamine, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low Yield of 5-Ethyltryptamine via Fischer Indole Synthesis
Q: My Fischer indole synthesis of the 5-ethyltryptamine precursor is resulting in a low yield. What are the likely causes and how can I optimize the reaction?
A: The Fischer indole synthesis is a robust method for creating the indole core of tryptamines, but its efficiency can be sensitive to several factors, especially when dealing with substituted phenylhydrazines.[1][2][3][4]
Potential Causes:
-
Incomplete Phenylhydrazone Formation: The initial condensation between 4-ethylphenylhydrazine and the chosen aldehyde (e.g., 4-chlorobutanal) to form the phenylhydrazone may be incomplete.
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical for the subsequent cyclization.[3][4] Both Brønsted acids (e.g., H₂SO₄, HCl) and Lewis acids (e.g., ZnCl₂, BF₃) can be used, but the optimal catalyst can be substrate-dependent.[3][4]
-
Decomposition of Starting Materials or Product: Harsh acidic conditions and high temperatures can lead to the degradation of the starting materials or the newly formed indole product.
-
Side Reactions: The presence of the electron-donating ethyl group at the 5-position can influence the regioselectivity of the cyclization and may promote side reactions.
Troubleshooting and Optimization Strategies:
| Strategy | Experimental Protocol | Rationale |
| Ensure Complete Phenylhydrazone Formation | 1. React 4-ethylphenylhydrazine with the aldehyde component in a suitable solvent (e.g., ethanol) at room temperature or with gentle heating. 2. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting materials. 3. Isolate the phenylhydrazone before proceeding to the cyclization step. | Isolating the intermediate ensures that the cyclization step begins with the correct substrate, preventing side reactions of the unreacted starting materials. |
| Optimize Acid Catalyst and Reaction Conditions | 1. Screen different acid catalysts (e.g., polyphosphoric acid, acetic acid, sulfuric acid). 2. Titrate the concentration of the chosen acid. 3. Optimize the reaction temperature and time. A continuous flow synthesis approach has been shown to improve yields for similar tryptamines by allowing for precise control over these parameters.[5][6] | The optimal conditions balance the rate of the desired cyclization with the rate of potential degradation pathways. |
| Purification of the Intermediate | 1. After the reaction, neutralize the acid with a base (e.g., aqueous ammonium hydroxide). 2. Extract the product with an organic solvent (e.g., isopropyl acetate or dichloromethane). 3. Wash the organic layer with brine and dry over anhydrous sodium sulfate before concentrating.[1] | Proper workup and purification are essential to remove unreacted starting materials and byproducts that can interfere with subsequent steps. |
Diagram: Fischer Indole Synthesis Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer_indole_synthesis [chemeurope.com]
- 5. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Purification of 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl-
Welcome to the technical support center for the chromatographic purification of 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the purification of this and structurally similar basic indole amines.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in purifying 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl-?
A1: The primary challenge stems from the basic nature of the tertiary amine group. This functionality can lead to strong interactions with the stationary phase, particularly the acidic silanol groups on silica-based columns, resulting in poor peak shape (tailing), low recovery, and inconsistent retention times.[1][2][3] The indole ring system can also participate in π–π interactions, which can be either beneficial for selectivity or a source of unwanted secondary interactions.[4]
Q2: What are the initial steps for method development?
A2: A logical approach to method development begins with an assessment of the compound's properties and the desired purity and scale of the purification. Thin-Layer Chromatography (TLC) is a valuable initial step for scouting appropriate mobile phases in normal-phase chromatography.[5] For reversed-phase, starting with a generic gradient of water and acetonitrile with an acidic modifier is a common practice.[6] Small-scale analytical runs should be performed to optimize selectivity before scaling up to preparative chromatography.[7][8]
Q3: Which chromatographic technique is most suitable for this compound?
A3: The choice of technique depends on the sample matrix, desired purity, and available equipment.
-
Reversed-Phase HPLC (RP-HPLC) is a versatile and widely used method for purifying polar to moderately nonpolar compounds.[9]
-
Normal-Phase Flash Chromatography is often employed for larger scale purifications of less polar compounds.[5][10]
-
Ion-Exchange Chromatography (IEX) can be highly effective for separating charged molecules like protonated amines.[11][12][13]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative for polar compounds that are not well-retained in reversed-phase.[14][15][16]
-
Supercritical Fluid Chromatography (SFC) is a "green" alternative that can offer high speed and unique selectivity, especially for chiral separations.[9][17][18]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Severe Peak Tailing in Reversed-Phase HPLC
Q: My chromatogram shows significant peak tailing for 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl- on a C18 column. What is the cause and how can I fix it?
A: Cause: Peak tailing for basic compounds in RP-HPLC is primarily caused by secondary interactions between the protonated amine and deprotonated, negatively charged silanol groups on the silica surface of the stationary phase.[1][2][3][19] This leads to a mixed-mode retention mechanism (hydrophobic and ion-exchange), resulting in an asymmetric peak shape.
Solutions:
-
Mobile Phase pH Adjustment:
-
Low pH: Operating at a low pH (e.g., pH 2-3) using an acidic modifier like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%) will protonate the silanol groups, minimizing their interaction with the protonated amine.[19][20]
-
High pH: Alternatively, using a high pH mobile phase (e.g., pH 10) with a suitable buffer will deprotonate the amine, neutralizing it and reducing its interaction with the stationary phase. This requires a pH-stable column, such as a hybrid silica or ethylene-bridged hybrid (BEH) particle column.[19]
-
-
Use of a Competing Base:
-
Employ a Modern, High-Purity Stationary Phase:
Workflow for Mitigating Peak Tailing in RP-HPLC
Caption: Decision tree for troubleshooting peak tailing of basic compounds.
Issue 2: Poor Recovery in Normal-Phase Flash Chromatography
Q: I am losing a significant amount of my compound on the silica gel column during flash chromatography. How can I improve the recovery?
A: Cause: The acidic nature of silica gel can lead to irreversible adsorption of basic compounds like 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl-.[10] This is especially problematic with highly active silica.
Solutions:
-
Deactivation of Silica Gel:
-
Pre-treating the silica gel with a small amount of a volatile base like triethylamine or ammonium hydroxide can neutralize the acidic silanol sites.[10] This can be done by incorporating the base into the mobile phase during column packing and elution.
-
-
Use of an Amine-Functionalized Column:
-
Using a pre-packed amino-functionalized silica column can significantly reduce the interaction of the basic analyte with the stationary phase, leading to better recovery and peak shape.[21]
-
-
Alternative Stationary Phases:
-
For highly basic compounds, consider using a more inert stationary phase like alumina (basic or neutral) or florisil.
-
Recommended Solvent Systems for Different Chromatographic Modes
| Chromatographic Mode | Stationary Phase | Recommended Mobile Phase System | Key Considerations |
| Reversed-Phase | C18, C8, Phenyl | A: Water + 0.1% Formic Acid/TFAB: Acetonitrile/Methanol + 0.1% Formic Acid/TFA | Start with a gradient from 5-95% B. Adjust pH or use a competing base if tailing persists.[19][20] |
| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Add 0.1-1% Triethylamine or Ammonium Hydroxide to the mobile phase to reduce tailing and improve recovery.[10] |
| HILIC | Amide, Amino, Silica | A: AcetonitrileB: Water with buffer (e.g., 10 mM Ammonium Formate) | Useful for polar compounds not retained in RP. Gradient runs from high organic to higher aqueous content.[14][15][22] |
| Ion-Exchange | Cation-Exchange | Aqueous buffer with increasing salt concentration or pH gradient | Provides separation based on charge. Ideal for isolating the basic amine from neutral or acidic impurities.[11][12] |
| SFC | Chiral or Achiral | Supercritical CO₂ with a co-solvent (e.g., Methanol) | Often requires a basic additive in the co-solvent (e.g., diethylamine) for good peak shape.[17] Offers fast separations and reduced solvent waste.[9] |
Issue 3: Difficulty Separating from Structurally Similar Impurities
Q: I have an impurity with a very similar structure to my target compound, and they are co-eluting. How can I improve the resolution?
A: Cause: Co-elution occurs when the selectivity of the chromatographic system is insufficient to differentiate between the analyte and the impurity.
Solutions:
-
Optimize Mobile Phase Selectivity:
-
Change the Organic Modifier: In reversed-phase, switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent properties (e.g., hydrogen bonding capability).
-
Vary the pH: Small changes in the mobile phase pH can significantly impact the retention of ionizable compounds, potentially resolving co-eluting peaks.
-
Utilize Different Additives: In normal-phase, changing the polar modifier (e.g., from methanol to ethanol) can influence selectivity.
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase is unsuccessful, changing the stationary phase chemistry is the next logical step. For example, in reversed-phase, switching from a C18 to a Phenyl or Cyano column can provide different retention mechanisms (e.g., π–π interactions) and improve separation.[23]
-
-
Employ an Orthogonal Technique:
-
If one chromatographic mode (e.g., reversed-phase) fails to provide separation, an orthogonal technique with a different separation mechanism (e.g., HILIC or ion-exchange) is likely to be successful.[9]
-
Method Development Workflow for Optimizing Selectivity
Caption: A systematic approach to improving chromatographic resolution.
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Protocol 2: Normal-Phase Flash Chromatography for Basic Amines
-
Column: Silica gel or Amino-functionalized silica.
-
Mobile Phase: Dichloromethane/Methanol with 0.5% Triethylamine.
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane and load onto the column. Alternatively, perform a dry load by adsorbing the sample onto a small amount of silica gel.
-
Elution: Start with a low percentage of methanol and gradually increase the polarity until the target compound elutes.
-
Fraction Collection: Collect fractions and monitor by TLC.
References
-
Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. LCGC International. [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
-
How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base. [Link]
-
Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
Organic analysis by ion chromatography. 1. Determination of aromatic amines and aromatic diisocyanates by cation-exchange chromatography with amperometric detection. PubMed. [Link]
-
How can I prevent peak tailing in HPLC? ResearchGate. [Link]
-
Exploring the Principle of Ion Exchange Chromatography and Its Applications. Technology Networks. [Link]
-
What can I use to purify polar reaction mixtures? Biotage. [Link]
-
Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Journal of Chromatographic Science. [Link]
-
Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus. [Link]
-
Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. [Link]
-
Supercritical fluid chromatography. Wikipedia. [Link]
-
Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. RSC Publishing. [Link]
-
RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM. [Link]
-
SUPERCRITICAL FLUID CHROMATOGRAPHY. Agilent. [Link]
-
Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases. PubMed. [Link]
-
Enabling facile, rapid and successful chromatographic Flash purification. Chromatography Today. [Link]
-
HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. [Link]
-
HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
-
Aqueous Alkaloid Chromatography Advice. Reddit. [Link]
-
Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation. PMC. [Link]
-
Preparative Supercritical Fluid Chromatography Made Easy. YouTube. [Link]
-
1H-Indole-3-methanamine, N,N-dimethyl-. SIELC Technologies. [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. SciSpace. [Link]
-
5-Methoxytryptamine. Wikipedia. [Link]
-
Troubleshooting LC, basics. Chromedia. [Link]
-
N,N-Dimethyltryptamine. PubChem. [Link]
-
5-MeO-DMT. Wikipedia. [Link]
-
Physicochemical properties of N,N-dimethyltryptamine (DMT), harmine, and harmaline. ResearchGate. [Link]
-
Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. NIH. [Link]
Sources
- 1. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. theseus.fi [theseus.fi]
- 6. 1H-Indole-3-methanamine, N,N-dimethyl- | SIELC Technologies [sielc.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. biotage.com [biotage.com]
- 11. イオンクロマトグラフィーによるアミン分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 15. biotage.com [biotage.com]
- 16. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 19. support.waters.com [support.waters.com]
- 20. researchgate.net [researchgate.net]
- 21. teledynelabs.com [teledynelabs.com]
- 22. elementlabsolutions.com [elementlabsolutions.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
addressing poor solubility of 5-Ethyl-DMT in aqueous buffers
Welcome to the technical support center for handling and solubilizing 5-Ethyl-N,N-dimethyltryptamine (5-Ethyl-DMT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into addressing the poor aqueous solubility of this compound. Our goal is to equip you with the foundational knowledge and practical methodologies to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is 5-Ethyl-DMT poorly soluble in neutral aqueous buffers like PBS (pH 7.4)?
5-Ethyl-DMT, like its parent compound N,N-Dimethyltryptamine (DMT), is a basic amine. Its solubility in aqueous solutions is highly dependent on the pH of the medium. The key to understanding this lies in its pKa, which is the pH at which the compound is 50% in its ionized (protonated) form and 50% in its neutral (freebase) form.
-
At pH values significantly below the pKa (e.g., pH < 6.5) , the amine group is predominantly protonated (R₃N⁺H). This positively charged, ionized form is a salt and is freely soluble in aqueous solutions.[1][2][3]
-
At pH values near or above the pKa (e.g., pH 7.4 and higher) , a significant portion of the compound exists in its neutral, uncharged freebase form. This form is more lipophilic (less polar) and has significantly lower solubility in polar solvents like water or aqueous buffers.[4]
Therefore, in a standard Phosphate-Buffered Saline (PBS) solution at pH 7.4, a substantial fraction of 5-Ethyl-DMT will be in its poorly soluble freebase form, leading to precipitation or incomplete dissolution.
Q2: What is the first and most direct method I should try to solubilize 5-Ethyl-DMT?
The most straightforward and often most effective method is pH adjustment .[5][6][7] By lowering the pH of your aqueous buffer, you can convert the 5-Ethyl-DMT freebase into its highly soluble salt form.[1][2]
A general rule of thumb is to adjust the pH of the aqueous solution to be at least 2 units below the pKa of the compound.[4] Given the estimated pKa of ~8.68, adjusting your buffer to a pH of 6.5 or below should ensure complete protonation and, therefore, complete dissolution. For many cell-based assays, a pH between 6.0 and 7.0 is often tolerable, but this must be validated for your specific experimental system.
Q3: My experiment is sensitive to pH changes. What are my other options?
If maintaining a physiological pH (e.g., 7.2-7.4) is critical, you have several alternative strategies. These generally involve creating a highly concentrated stock solution in an organic solvent or using solubility-enhancing excipients.
-
Organic Co-Solvents (e.g., DMSO): Prepare a high-concentration stock solution (e.g., 10-50 mM) of 5-Ethyl-DMT in 100% Dimethyl Sulfoxide (DMSO).[8] This stock can then be serially diluted in your aqueous buffer to the final working concentration. The key is to ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[3][8]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate poorly soluble molecules like the 5-Ethyl-DMT freebase, forming an "inclusion complex" that is water-soluble.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing drug solubility.[11]
-
Use of Ethanol: A small amount of ethanol can act as a co-solvent to increase the solubility of hydrophobic compounds in water.[13][14][15] Preparing a stock solution in ethanol and then diluting it into the aqueous buffer is a viable option, again ensuring the final ethanol concentration is compatible with your assay.
Q4: I dissolved my compound in DMSO, but it precipitates when I add it to my aqueous buffer. What's happening?
This is a common issue known as "carry-over" precipitation. While 5-Ethyl-DMT is soluble in 100% DMSO, its solubility can dramatically decrease when this stock solution is diluted into an aqueous buffer where the pH is unfavorable (e.g., pH 7.4).[8] The DMSO concentration is suddenly lowered, and the compound crashes out of the solution before it can be sufficiently dispersed.
Troubleshooting Steps:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a small volume of buffer while vortexing vigorously to ensure rapid mixing. Then, continue to add buffer in steps to reach the final volume.
-
Lower the Stock Concentration: If precipitation persists, try preparing a less concentrated DMSO stock solution.
-
Combine Methods: Slightly acidify your final aqueous buffer (e.g., to pH 7.0) before adding the DMSO stock. This can provide a more favorable environment for the compound to remain in solution upon dilution.
Troubleshooting Guide & Methodologies
This section provides detailed protocols for the primary solubilization strategies.
Methodology 1: Solubilization by pH Adjustment
This is the preferred method when the experimental system can tolerate a slightly acidic pH.
Principle: By lowering the pH, we exploit the basic nature of the 5-Ethyl-DMT molecule. The tertiary amine in the side chain acts as a proton acceptor. In an acidic environment, it becomes protonated, forming a positively charged ammonium salt (R₃N⁺H), which is significantly more soluble in aqueous media than the neutral freebase form.
Caption: pH-dependent equilibrium of 5-Ethyl-DMT.
Step-by-Step Protocol: Preparing an Acidified PBS Solution
-
Prepare 10X PBS Stock: To prepare 1 liter of a 10X PBS stock solution, dissolve the following reagents in 800 mL of distilled water:[2]
-
80 g NaCl
-
2 g KCl
-
14.4 g Na₂HPO₄ (Sodium phosphate dibasic)
-
2.4 g KH₂PO₄ (Potassium phosphate monobasic)
-
-
Dissolve and Adjust Volume: Stir until all solids are completely dissolved. Adjust the final volume to 1 L with distilled water.[2] The pH of this 10X stock should be around 7.4.
-
Prepare 1X Working Solution: Dilute the 10X PBS stock 1:10 with distilled water to create your 1X working solution (e.g., 100 mL of 10X PBS in 900 mL of distilled water).
-
Adjust pH: Place the 1X PBS solution on a calibrated pH meter. Slowly add dropwise 1 M HCl while stirring until the desired pH (e.g., 6.5) is reached.
-
Dissolve 5-Ethyl-DMT: Weigh the required amount of 5-Ethyl-DMT and add it to the pH-adjusted buffer. Stir or vortex until fully dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution if needed.[8]
Methodology 2: Using DMSO as a Co-Solvent
This method is ideal for experiments requiring strict physiological pH and where the final DMSO concentration can be kept below 0.5%.
Principle: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[8] By first creating a concentrated stock in 100% DMSO, the compound can be introduced into the aqueous buffer at a final concentration that is below its solubility limit in the mixed-solvent system.
Caption: Workflow for preparing and using a DMSO stock solution.
Step-by-Step Protocol: Preparing and Using a DMSO Stock
-
Prepare Stock Solution: Weigh the desired amount of 5-Ethyl-DMT powder into a sterile, conical tube. Add the calculated volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Ensure Complete Dissolution: Vortex the tube vigorously. If necessary, use a brief sonication in a water bath to break up any aggregates. Gentle warming (37°C) can also be applied, but be cautious of potential compound degradation with prolonged heat.[8]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes to minimize freeze-thaw cycles and absorption of atmospheric water.[8] Store at -20°C for short-term or -80°C for long-term storage.
-
Dilution for Assay: To prepare your working solution, perform a final, large dilution of the DMSO stock directly into your pre-warmed aqueous experimental buffer. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of buffer). This keeps the final DMSO concentration at 0.1%.
-
Important Control: Always include a "vehicle control" in your experiments, which consists of the aqueous buffer with the same final concentration of DMSO used for your test compound.[8]
Methodology 3: Solubilization with Cyclodextrins
This advanced method is useful for in vivo applications or when organic co-solvents must be avoided entirely.
Principle: Cyclodextrins (CDs) are donut-shaped molecules that can encapsulate a hydrophobic "guest" molecule (5-Ethyl-DMT) within their central cavity.[9][10] This complex shields the hydrophobic part of the guest from water, while the hydrophilic exterior of the CD renders the entire complex water-soluble.[11][12]
Comparative Data: Common Solubilization Strategies
| Strategy | Primary Mechanism | Pros | Cons | Final Conc. Limit |
| pH Adjustment | Protonation to form a soluble salt.[4] | Simple, cost-effective, avoids organic solvents. | May not be suitable for pH-sensitive assays; potential for precipitation if pH shifts. | High (depends on salt solubility) |
| DMSO Co-Solvent | Dissolution in a polar aprotic solvent.[8] | High stock concentrations achievable; compatible with most high-throughput screening. | Potential for cell toxicity or assay interference; risk of precipitation upon dilution. | Typically < 0.5% DMSO[3][8] |
| Ethanol Co-Solvent | Reduces the polarity of the aqueous medium.[13] | Less toxic than DMSO for some cell lines; readily available. | Lower solubilizing power than DMSO; potential for protein denaturation at higher concentrations. | Typically < 1% Ethanol |
| Cyclodextrin | Encapsulation of the hydrophobic molecule.[9][11] | Avoids organic solvents; can improve stability and bioavailability.[11] | More expensive; may alter compound pharmacology; requires optimization of CD:drug ratio. | Varies by compound and CD type |
Safety & Handling
-
5-Ethyl-DMT: Handle this compound in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic Solvents: DMSO and ethanol are flammable. Keep away from ignition sources. Review the Safety Data Sheet (SDS) for each solvent before use to be fully aware of all handling precautions and hazards.
By understanding the chemical principles governing the solubility of 5-Ethyl-DMT and applying the appropriate methodology, researchers can overcome experimental challenges and generate high-quality, reliable data.
References
-
PBS Preparation Protocol . (n.d.). CSHL DNA Learning Center. Retrieved from [Link]
-
N,N-Dimethyltryptamine . (n.d.). The Merck Index Online. Retrieved from [Link]
-
Gould, S., & Scott, R. C. (2005). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects . Molecules, 10(1), 145–166. Available at: [Link]
-
N,N-Dimethyltryptamine (DMT) PubChem CID 6089 . (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends . (2023). MDPI. Retrieved from [Link]
-
Popovici, I., & Dăneț, A. F. (2019). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery . Journal of Inclusion Phenomena and Macrocyclic Chemistry, 94(3-4), 135–145. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . (2024). MDPI. Retrieved from [Link]
-
PREPARATION OF PHOSPHATE BUFFER SALINE (PBS) . (2019). iGEM IISER Kolkata. Retrieved from [Link]
-
Mura, P. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective . Pharmaceutics, 14(3), 573. Available at: [Link]
-
Cosolvent . (n.d.). Wikipedia. Retrieved from [Link]
-
Cosolvent . (n.d.). ScienceDirect. Retrieved from [Link]
-
Cosolvent – Knowledge and References . (n.d.). Taylor & Francis. Retrieved from [Link]
-
Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies . (2023). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Ishikawa, M., & Hashimoto, Y. (2009). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry . Journal of Medicinal Chemistry, 52(18), 5493–5503. Available at: [Link]
-
How to make a stock solution of a substance in DMSO . (n.d.). Quora. Retrieved from [Link]
-
Psychedelic Compounds Chemical and Physical Properties . (2023). DMT-Nexus Wiki. Retrieved from [Link]
-
5 Novel Techniques for Solubility Enhancement . (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility . Journal of Pharmaceutical Research, 15(3), 91-98. Available at: [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Improvement in solubility of poor water-soluble drugs by solid dispersion . International Journal of Pharmaceutical Sciences and Research, 1(2), 1-8. Available at: [Link]
-
Making a stock solution for my drug using DMSO . (2013). BioForum. Retrieved from [Link]
-
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals . (2020). YouTube. Retrieved from [Link]
-
How do I make a stock solution of a substance in DMSO? . (2016). ResearchGate. Retrieved from [Link]
-
Altemimi, A., Lakhssassi, N., Baharlouei, A., Watson, D. G., & Lightfoot, D. A. (2017). Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions . Molecules, 22(10), 1754. Available at: [Link]
-
5-Ethyl-DMT . (n.d.). Wikipedia. Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? . (2023). Biotage. Retrieved from [Link]
-
Li, S., et al. (2021). Solubilization techniques used for poorly water-soluble drugs . Acta Pharmaceutica Sinica B, 11(8), 2506–2527. Available at: [Link]
- Process of purifying tryptamine com-. (1960). Google Patents.
-
Psychedelic alkaloids chemical and physical properties . (2010). DMT-Nexus Forum. Retrieved from [Link]
-
Løbmann, K., et al. (2018). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug . International Journal of Pharmaceutics, 538(1-2), 138-145. Available at: [Link]
-
N,N-Dimethyltryptamine . (n.d.). The Merck Index Online. Retrieved from [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs . (2022). Pharmaceutics. Retrieved from [Link]
-
Review on Solubility Enhancement Techniques for Poorly Soluble Drugs . (n.d.). Auctores Online. Retrieved from [Link]
-
pH Neutralizer Amine . (n.d.). RXCHEMICALS. Retrieved from [Link]
-
N,N-Dimethyltryptamine PubChem CID 6089 . (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
Safety Data Sheet: Organic Solvents Standard . (n.d.). Carl ROTH. Retrieved from [Link]
-
Safest solvents? . (n.d.). DMT-Nexus Forum. Retrieved from [Link]
-
Working safely with solvents . (2021). University College London. Retrieved from [Link]
-
Working with Hazardous Chemicals . (n.d.). Organic Syntheses. Retrieved from [Link]
Sources
- 1. N,N-Dimethyltryptamine [drugfuture.com]
- 2. N,N-Dimethyltryptamine | C12H16N2 | CID 6089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. swgdrug.org [swgdrug.org]
- 4. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 5. Chemoenzymatic Synthesis of 5-Methylpsilocybin: A Tryptamine with Potential Psychedelic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Ethyl-DMT - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Psychedelic Compounds Chemical and Physical Properties - DMT-Nexus Wiki [wiki.dmt-nexus.me]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 12. 5,N,N-TMT [medbox.iiab.me]
- 13. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 14. 5-Ethoxy-DMT - Wikipedia [en.wikipedia.org]
- 15. Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogs Through Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of 5-Ethyl-N,N-dimethyltryptamine (5-Et-DMT) in Solution
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 5-Ethyl-N,N-dimethyltryptamine (5-Et-DMT). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of 5-Et-DMT in solution, ensuring the integrity and reproducibility of your experimental results.
Introduction: The Challenge of Tryptamine Stability
5-Ethyl-N,N-dimethyltryptamine, like other tryptamine derivatives, is susceptible to degradation in solution. The core of this instability lies in the electron-rich indole ring system, which is prone to oxidation.[1] Degradation can lead to a loss of potency, the formation of confounding impurities, and inaccurate experimental data. Understanding the primary factors that influence the stability of 5-Et-DMT is the first step toward preventing its degradation. The main culprits are:
-
pH: Tryptamines are generally more stable in acidic conditions and are susceptible to degradation in neutral to alkaline solutions.[2]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[2]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2]
-
Oxidation: The presence of dissolved oxygen or other oxidizing agents is a primary driver of degradation.[2]
This guide will equip you with the knowledge and practical protocols to mitigate these factors and maintain the stability of your 5-Et-DMT solutions.
Troubleshooting Guide: Diagnosing and Resolving Instability Issues
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Rapid Loss of 5-Et-DMT Concentration in Solution
You've prepared a 5-Et-DMT solution, but subsequent analysis shows a significant decrease in the concentration of the parent compound.
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH | Measure the pH of your solution. If it is neutral or alkaline (pH ≥ 7), prepare a new solution using a slightly acidic buffer (e.g., pH 4-6). Tryptamines are generally more stable as their salt forms in acidic conditions. |
| Oxidative Degradation | Prepare solutions using deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon for 15-30 minutes before use. After preparing the solution, purge the headspace of the storage vial with an inert gas before sealing.[2] |
| Exposure to Light | Store all solutions in amber glass vials to protect them from light.[2] If amber vials are unavailable, wrap clear vials in aluminum foil. Minimize the exposure of your solutions to ambient light during experimental procedures. |
| Elevated Temperature | Store stock solutions at low temperatures. For short-term storage (up to a few days), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is preferable.[2] Avoid repeated freeze-thaw cycles by aliquoting stock solutions into smaller, single-use volumes. |
| Microbial Contamination | If storing aqueous solutions for extended periods, consider sterile filtering the solution through a 0.22 µm filter to remove any microbial contaminants that could metabolize the tryptamine. |
Issue 2: Observation of Color Change (Yellowing or Browning) in Solution
Your once-clear 5-Et-DMT solution has developed a yellow or brown tint over time.
| Possible Cause | Explanation & Solution |
| Oxidative Degradation | A color change is a common indicator of oxidation of the indole ring, leading to the formation of colored degradation products.[2] This is often accelerated by exposure to light and non-ideal pH. Discard the colored solution and prepare a fresh one, strictly following the preventative measures for oxidative degradation outlined in Issue 1. The formation of indigo from indole oxidation is a known colorful reaction that can occur.[3] |
Issue 3: Appearance of Unexpected Peaks in HPLC/UPLC-MS Analysis
Your chromatogram shows additional peaks that were not present in the initial analysis of the standard.
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products | These new peaks are likely degradation products of 5-Et-DMT. To confirm this, you can perform a forced degradation study (see Experimental Protocols section) to intentionally generate these products and compare their retention times and mass spectra with the unexpected peaks in your sample.[2] |
| Impure Starting Material | Analyze a freshly prepared solution of your solid 5-Et-DT standard to verify its purity. If the unexpected peaks are present from the start, your starting material may be impure. |
| Reaction with Solvent or Buffer Components | In rare instances, the tryptamine may react with components of your solvent or buffer. Prepare the solution in a different, high-purity solvent or a different buffer system to see if the issue persists. |
| Poor Peak Shape (Tailing or Fronting) | If you observe poor peak shape, particularly for the main 5-Et-DMT peak, it could be due to secondary interactions with the stationary phase, column degradation, or an inappropriate mobile phase pH. Ensure the mobile phase pH is suitable for the analysis of basic compounds like tryptamines (typically in the acidic range to ensure protonation). If peak tailing is observed for basic analytes, it may indicate interaction with silanol groups on the column. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for dissolving 5-Et-DMT?
For stock solutions, organic solvents such as methanol, ethanol, acetonitrile, or DMSO are commonly used. Always use HPLC-grade or higher purity solvents. For aqueous experimental solutions, it is best to first dissolve the 5-Et-DMT in a small amount of an organic solvent like DMSO and then dilute it with the desired aqueous buffer.[2] It is not recommended to store aqueous solutions for more than a day.[2]
Q2: What are the expected degradation products of 5-Et-DMT?
The primary degradation pathway for tryptamines is oxidation of the indole ring.[2] While specific degradation products for 5-Et-DMT are not extensively documented in publicly available literature, based on the degradation of other tryptamines, likely products include hydroxylated derivatives on the indole ring, N-oxides, and potentially products of side-chain oxidation. Enzymatic degradation can lead to the formation of indole-3-acetaldehyde.[4] Forced degradation studies coupled with LC-MS/MS are the most effective way to identify the specific degradation products in your experimental conditions.[5]
Q3: How can I confirm the identity of degradation products?
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-QTOF-MS/MS) is a powerful tool for the characterization of degradation products. By obtaining accurate mass measurements and fragmentation patterns, you can propose and confirm the structures of the degradants.[4]
Q4: Is it necessary to use an inert gas for storing solutions?
For long-term storage or for highly sensitive experiments, purging the headspace of your storage vials with an inert gas like nitrogen or argon is a highly effective way to minimize oxidative degradation by displacing oxygen.[2]
Q5: How often should I prepare fresh solutions?
For the highest accuracy and reproducibility, it is always best practice to prepare fresh working solutions from a frozen stock solution on the day of the experiment. Aqueous solutions of tryptamines are not recommended for storage for more than 24 hours.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study of 5-Et-DMT
This protocol is designed to intentionally degrade 5-Et-DMT under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.[6][7]
Objective: To generate degradation products of 5-Et-DMT for identification and to challenge the specificity of an analytical method.
Materials:
-
5-Et-DMT
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
HPLC or UPLC system with PDA/UV and MS detectors
-
Photostability chamber (optional)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of 5-Et-DMT in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (or near a window with direct sunlight for a less controlled study) for 24 hours. A control sample should be wrapped in foil and kept alongside.
-
Control Sample: Keep an aliquot of the stock solution at 2-8°C, protected from light.
-
Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analysis: Analyze all samples by a stability-indicating LC-MS method (see Protocol 2).
Data Interpretation: Compare the chromatograms of the stressed samples to the control sample. Look for the appearance of new peaks and a decrease in the area of the 5-Et-DMT peak. The goal is to achieve 5-20% degradation of the active substance.[8] The mass spectrometer will provide mass-to-charge ratios of the new peaks, aiding in their identification.
Protocol 2: Stability-Indicating UPLC-MS/MS Method for 5-Et-DMT and its Degradation Products
This protocol provides a starting point for developing a UPLC-MS/MS method capable of separating 5-Et-DMT from its potential degradation products.[4][9]
Objective: To quantify 5-Et-DMT and separate it from potential degradation products.
Instrumentation and Conditions:
-
UPLC System: A high-pressure gradient UPLC system.
-
Mass Spectrometer: A tandem quadrupole or QTOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase column suitable for the analysis of basic compounds, such as a C18 or a phenyl-hexyl column (e.g., Acquity UPLC HSS C18, 1.8 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program (example):
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-9 min: Hold at 95% B
-
9-9.1 min: Return to 5% B
-
9.1-12 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
MS Detection: ESI positive mode. Monitor the parent ion of 5-Et-DMT and potential degradation products in MRM (Multiple Reaction Monitoring) mode for quantification or full scan mode for identification.
Procedure:
-
System Suitability: Before running samples, perform system suitability tests to ensure the performance of the chromatographic system.
-
Calibration Curve: Prepare a series of calibration standards of 5-Et-DMT in the mobile phase and inject them to generate a calibration curve.
-
Sample Analysis: Inject the control and stressed samples from the forced degradation study, as well as samples from your stability studies.
-
Data Analysis: Quantify the amount of 5-Et-DMT remaining in each sample using the calibration curve. Identify and relatively quantify the degradation products based on their peak areas.
Visualizations
Degradation Pathway of the Indole Ring
The primary degradation pathway for tryptamines involves the oxidation of the electron-rich indole ring. This can lead to the formation of various hydroxylated and further oxidized species.
Caption: Oxidative degradation pathway of the indole ring in 5-Et-DMT.
Experimental Workflow for a Stability Study
A systematic workflow is crucial for conducting a reliable stability study of 5-Et-DMT in solution.
Caption: Workflow for a typical stability study of 5-Et-DMT in solution.
References
- BenchChem. (2025). Technical Support Center: Tryptamine Stability in Aqueous Solutions.
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
- Susilo, R., Höfle, G., & Rommelspacher, H. (1987). Degradation of tryptamine in pig brain: identification of a new condensation product.
- Enache, T. A., & Oliveira-Brett, A. M. (2011). Pathways of electrochemical oxidation of indolic compounds. Electroanalysis, 23(4), 933-944.
- Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC.
- Navigating the Analytical Maze: A Comparative Guide to the Cross-Validation of Methods for 5-Propyltryptamine and Its Analogs. (2025). BenchChem.
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Hoinowski, V., & Zelesky, T. (2007). Forced degradation studies: Regulatory considerations and implementation. Pharmaceutical Technology, 31(3), 56-66.
- Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC North America, 30(7), 564-571.
-
ResearchGate. (n.d.). Diagrammatic representation of oxidation of indole-3-acetic acid by horseradish peroxidase (HRP) to form free radicals. Retrieved from [Link]
- Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073.
- Lamb, E. (2022). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Shimadzu. (n.d.). Abnormal Peak Shapes.
- Mardal, M., Miscevic, D., & Andreasen, M. F. (2024). Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine. Drug Testing and Analysis.
- ResolveMass Laboratories. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.
-
ResearchGate. (n.d.). (A) Color changes of the oxidation of indole (1 mM) catalyzed by F43Y.... Retrieved from [Link]
- Gotvaldova, K., Borovicka, J., Hajkova, K., Cihlarova, P., Rockefeller, A., & Kuchar, M. (2022). Extensive Collection of Psychotropic Mushrooms with Determination of Their Tryptamine Alkaloids. International journal of molecular sciences, 23(22), 14068.
- ProQuest. (n.d.). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa.
- Sinha, A. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects.
- Singh, R., & Kumar, R. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 115, 333-345.
- GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety.
- Silveira, G. O., Loddi, S., Miziara, F. A., & de Oliveira, R. M. (2020). Stability Evaluation of DMT and Harmala Alkaloids in Ayahuasca Tea Samples. Molecules (Basel, Switzerland), 25(9), 2136.
- Costa, J. L., & Arroteia, K. F. (2022).
-
ResearchGate. (n.d.). Graphs showing the stability profile over time for (a) DMT, (b) THH,.... Retrieved from [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). (PDF) The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies.
- Gauch, R., & Schmid, Y. (2019). Toxicological Aspects and Determination of the Main Components of Ayahuasca: A Critical Review. Toxics, 7(3), 34.
- Shen, H. W., Jiang, X. L., & Yu, A. M. (2010). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Analytical and bioanalytical chemistry, 396(7), 2547–2554.
- Institute for Safe Medication Practices. (2009). Reducing the Potential for Mistakes With Investigational Drugs. P & T : a peer-reviewed journal for formulary management, 34(7), 368–369.
- Storemasta. (2023). 5 Mistakes Staff Make When Handling and Storing Corrosive Chemicals.
- Kaltner, F., Rychlik, M., & Gareis, M. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Food Chemistry, 390, 133156.
- Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Liu, Y. (2022). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. RSC advances, 12(43), 28249–28256.
- Yale Research. (n.d.). QC analysis troubleshooting guide.
- YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. (2021).
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of tryptamine in pig brain: identification of a new condensation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. youtube.com [youtube.com]
- 9. UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing dose-response curves for 5-Ethyl-DMT in vitro assays
This guide provides in-depth technical support for researchers developing and optimizing in vitro dose-response assays for 5-Ethyl-N,N-dimethyltryptamine (5-Ethyl-DMT). It is structured to move from foundational knowledge to specific troubleshooting scenarios, ensuring robust and reproducible results.
Section 1: Foundational Knowledge & Pre-Assay Considerations
This section addresses the critical preliminary steps and knowledge required before initiating dose-response experiments.
Question: What is 5-Ethyl-DMT and which receptors should I be targeting?
5-Ethyl-N,N-dimethyltryptamine is a tryptamine derivative known to act as a serotonin receptor agonist. Published data indicates it has a notable affinity for the 5-HT1A and 5-HT1D receptors, with a threefold selectivity for 5-HT1D[1]. Like many tryptamines, it may also interact with a broader range of serotonin receptors, such as the 5-HT2A receptor, which is a key target for classic psychedelic compounds[2][3][4].
-
5-HT1A/1D Receptors: These are G-protein coupled receptors (GPCRs) that couple to the Gi/o signaling pathway. Agonism of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels[5][6].
-
5-HT2A Receptor: This receptor couples to the Gq/11 signaling pathway. Agonist binding activates Phospholipase C (PLC), which ultimately leads to an increase in intracellular calcium (Ca2+)[2][7].
Your choice of assay will depend on the specific receptor subtype you are investigating.
Question: How do I select the appropriate cell line for my assay?
The choice of cell line is fundamental to the success of your experiment. The primary requirement is that the cell line expresses your target receptor at a sufficient density to produce a measurable signal.
Recommended Cell Line Characteristics:
| Characteristic | Rationale & Importance | Example Suppliers |
| Receptor Expression | The cell line must stably express the human recombinant receptor of interest (e.g., 5-HT1A, 5-HT2A). Expression levels should be high enough to yield a robust signal window. | Revvity (PerkinElmer)[8][9], Creative Biolabs[10], eEnzyme[11] |
| Host Cell Background | Use a host cell line with low endogenous receptor expression to minimize off-target effects. CHO-K1 and HEK293 cells are common, well-characterized backgrounds[9][12]. | ATCC, Thermo Fisher Scientific |
| Health & Viability | Always use healthy, low-passage number cells. Stressed or overly passaged cells can exhibit altered receptor expression and poor responsiveness[13]. | N/A |
| Assay Compatibility | Ensure the cell line is suitable for your chosen assay format (e.g., adherent for imaging/FLIPR-based assays, or suitable for suspension). | N/A |
Question: What critical quality control steps should I perform on my 5-Ethyl-DMT compound stock?
The purity and concentration of your test compound are paramount. Errors here will invalidate all subsequent data.
-
Purity Analysis: Use techniques like HPLC-MS or qNMR to confirm the identity and purity of the 5-Ethyl-DMT. Impurities could have their own pharmacological activity.
-
Solubility Testing: Determine the solubility of 5-Ethyl-DMT in your chosen assay buffer. Undissolved compound will lead to inaccurate concentration values. It is common to first dissolve tryptamines in a small amount of DMSO and then perform serial dilutions in the final assay buffer[14].
-
Accurate Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO) and verify its concentration, if possible. Store aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Section 2: Core Assay Methodologies & Protocols
Here we provide step-by-step protocols for the two most relevant functional assays for 5-Ethyl-DMT, targeting both Gq and Gi signaling pathways.
Methodology 1: Gq-Coupled Receptor Activation via Calcium Flux Assay
This assay is ideal for receptors like 5-HT2A that signal through the Gq pathway, resulting in the mobilization of intracellular calcium.[15][16]
Detailed Protocol:
-
Cell Plating (Day 1):
-
Seed CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor into black-walled, clear-bottom 96-well or 384-well microplates.
-
Culture overnight to allow for adherence and formation of a confluent monolayer.
-
-
Compound Plate Preparation (Day 2):
-
Prepare a serial dilution of 5-Ethyl-DMT in a separate plate. Start with a top concentration of ~100 µM and perform 1:5 or 1:10 dilutions in HBSS or your preferred assay buffer.
-
Include a positive control (e.g., 10 µM Serotonin) and a negative control (vehicle, e.g., 0.1% DMSO in buffer).
-
-
Dye Loading (Day 2):
-
Prepare a dye-loading solution using a no-wash calcium indicator kit (e.g., Fluo-8) according to the manufacturer's instructions[16][17]. This typically involves mixing the dye with an assay buffer containing probenecid to prevent dye leakage.
-
Remove the culture medium from the cell plate and add the dye-loading solution.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Assay Execution on a FLIPR™ or similar instrument (Day 2):
-
Place both the cell plate and the compound plate into the instrument.
-
Configure the protocol:
-
Baseline Read: Measure fluorescence for 10-20 seconds to establish a stable baseline.
-
Compound Addition: Program the instrument to add compounds from the compound plate to the cell plate.
-
Post-Addition Read: Immediately continue the kinetic read for 60-180 seconds to capture the full calcium response[13].
-
-
-
Data Analysis:
-
Calculate the change in Relative Fluorescence Units (RFU) by subtracting the baseline from the peak fluorescence.
-
Plot the RFU response against the logarithm of the 5-Ethyl-DMT concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 and Emax[18].
-
Methodology 2: Gi-Coupled Receptor Activation via cAMP Assay
This assay is ideal for 5-HT1A/1D receptors. Since these receptors are Gi-coupled, their activation inhibits adenylyl cyclase. Therefore, you must first stimulate the cells with a compound like Forskolin to produce a high baseline of cAMP, and then measure the ability of 5-Ethyl-DMT to reduce that signal.[5][19]
Detailed Protocol:
-
Cell Plating & Stimulation:
-
Plate cells expressing the 5-HT1A or 5-HT1D receptor as described above.
-
On the day of the assay, pre-incubate the cells with your serially diluted 5-Ethyl-DMT for 15-30 minutes.
-
Add a fixed concentration of Forskolin (typically 1-10 µM, must be optimized) to all wells (except the negative control) to stimulate adenylyl cyclase. Incubate for another 15-30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits)[19][20].
-
These kits work on the principle of competition between the cAMP produced by the cells and a labeled cAMP conjugate for binding to a specific anti-cAMP antibody.
-
-
Data Analysis:
-
The signal generated will be inversely proportional to the amount of cAMP in the well.
-
Plot the signal against the logarithm of the 5-Ethyl-DMT concentration. This will produce a downward-sloping (inhibitory) dose-response curve.
-
Fit the data using a suitable non-linear regression model to determine the IC50 (the concentration that causes 50% inhibition of the Forskolin response).
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the difference between EC50 and IC50? A: EC50 (Effective Concentration 50) is the concentration of an agonist that produces 50% of the maximal possible effect. It is used for upward-sloping curves (e.g., calcium flux). IC50 (Inhibitory Concentration 50) is the concentration of an antagonist or inverse agonist that inhibits a response by 50%. It is used for downward-sloping curves (e.g., Gi-coupled cAMP assays)[18].
Q: How many data points should I use for my dose-response curve? A: A minimum of 8-10 concentrations is recommended to adequately define the bottom plateau, the steep part of the curve, and the top plateau[18]. Using too few points can lead to inaccurate parameter estimates.
Q: Should I use a logarithmic or linear scale for my x-axis? A: Always plot the drug concentration on a logarithmic scale. This transforms the hyperbolic relationship into a symmetrical sigmoidal curve, which makes it easier to visualize and accurately determine the EC50/IC50[21].
Q: My compound is precipitating in the assay buffer. What should I do? A: This indicates a solubility issue. You can try increasing the percentage of DMSO in your final assay buffer (be careful, as high DMSO concentrations can be toxic to cells, typically keep below 0.5%). Alternatively, you may need to re-evaluate the top concentration used in your dilution series.
Section 4: In-Depth Troubleshooting Guide
This section uses a problem-and-solution format to address more complex experimental issues.
Problem 1: My dose-response curve is flat or has a very low signal window.
Possible Cause A: Cell Health or Receptor Expression
-
Why it happens: Unhealthy cells will not respond optimally. Receptor expression can decrease with high passage numbers[13].
-
Solution:
-
Confirm cell viability using a Trypan Blue exclusion test before plating.
-
Use cells from a lower passage number.
-
Ensure cells were not overgrown or starved in the culture flask.
-
Possible Cause B: Inactive Compound
-
Why it happens: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution:
-
Prepare a fresh dilution series from a new aliquot of your stock solution.
-
If the problem persists, re-verify the identity and purity of your compound stock.
-
Possible Cause C: Assay System Failure
-
Why it happens: The issue might be with the assay reagents or instrument settings, not the compound or cells.
-
Solution:
-
Run a system positive control. For a calcium flux assay, add a calcium ionophore like Ionomycin at the end of the experiment. For a cAMP assay, use Forskolin alone. A strong response to these controls confirms that the cells, dye/reagents, and instrument are all working correctly[13].
-
Run a known agonist control. Use a well-characterized agonist for your target receptor (e.g., Serotonin). If this control works, the issue is specific to your 5-Ethyl-DMT compound.
-
Problem 2: The dose-response curve does not reach a top or bottom plateau ("non-sigmoidal").
Possible Cause A: Incorrect Concentration Range
-
Why it happens: The dilution series is not wide enough to capture the full dynamic range of the compound's effect.
-
Solution: Widen the concentration range. If you don't see a top plateau, add higher concentrations. If you don't see a bottom plateau, add lower concentrations[18]. A good starting point is a range from 1 nM to 100 µM.
Possible Cause B: Compound Solubility Limit
-
Why it happens: At high concentrations, the compound may be precipitating out of solution, preventing a true maximal response from being reached. This can cause the curve to "flatten" prematurely.
-
Solution: Visually inspect the highest concentration wells for precipitation. If observed, the highest reliable concentration in your curve is the one just below where precipitation occurs.
Problem 3: There is high variability between replicate wells.
Possible Cause A: Inconsistent Cell Plating
-
Why it happens: Uneven cell density across the plate will lead to variable responses.
-
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling. Pay careful attention to pipetting technique to avoid edge effects.
Possible Cause B: Pipetting Errors
-
Why it happens: Small volume errors during serial dilution or compound addition can lead to large concentration errors.
-
Solution: Use calibrated pipettes and proper technique. For 384-well plates, consider using automated liquid handlers to minimize human error.
Section 5: Data Analysis & Interpretation
Question: My curve fitting software gives me a very large standard error for my EC50. What does this mean?
A large standard error indicates high uncertainty in the estimated EC50 value. This is often a symptom of the issues described above.
-
Poorly defined curve: If you have too few data points or they don't span the full range to define the plateaus, the software cannot confidently fit the curve[22].
-
High data scatter: High variability between your replicates will naturally lead to less confidence in the curve fit.
Question: My dose-response curve looks biphasic (goes up, then down). What could be the cause?
This can happen for several reasons:
-
Cell Toxicity: At very high concentrations, the compound may be causing cell death, leading to a drop in signal.
-
Receptor Desensitization: Prolonged or high-concentration agonist exposure can cause receptors to internalize or uncouple from their signaling pathways.
-
Off-Target Effects: At high concentrations, the compound may be interacting with other receptors that produce an opposing effect.
To investigate, you should shorten the incubation time or run a cell viability assay in parallel with your functional assay at the highest concentrations.
Common Errors in Dose-Response Analysis
| Error | Description & Consequence | How to Avoid |
| Forcing a 4-Parameter Fit | If the data doesn't have clear top and bottom plateaus, a four-parameter logistic (4PL) model can yield biologically meaningless values (e.g., a negative lower asymptote)[22]. | Use a three-parameter model, fixing the bottom asymptote to zero if appropriate for your assay (e.g., in a stimulation assay where the baseline is zero). |
| Ignoring Outliers | A single erroneous data point can significantly skew the curve fit and the resulting EC50 value. | Use statistical methods to identify outliers (e.g., Grubbs' test) but always justify their removal based on experimental notes (e.g., observed bubble in well). |
| Misinterpreting Potency vs. Efficacy | Potency (EC50) is the concentration needed to achieve 50% of the effect. Efficacy (Emax) is the maximum response the compound can produce[23]. A potent drug is not necessarily an efficacious one. | Report both the EC50 (with confidence intervals) and the Emax (relative to a full agonist) to fully characterize the compound. |
References
-
Glennon RA, Hong SS, Bondarev M, et al. (1996). Binding of O-alkyl derivatives of serotonin at human 5-HT1D beta receptors. Journal of Medicinal Chemistry, 39(1): 314–22. [Link]
-
AAT Bioquest. (2020). Calcium Imaging: Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay. ResearchGate. [Link]
-
Knezevic, J. (2021). Perspective: common errors in dose–response analysis and how to avoid them. Pest Management Science. [Link]
-
Reaction Biology. 5-HT2A Biochemical Binding Assay Service. [Link]
-
Elands, J., Deen, C., Nan, A., & V, W. A. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 19(1-4), 307-22. [Link]
-
Eurofins Discovery. 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. [Link]
-
Eurofins Discovery. 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]
-
Zier, L. S., Houstoun, M., & D’Amico, R. (2023). A Dose of Reality About Dose–Response Relationships. Journal of General Internal Medicine, 38(13), 2969–2974. [Link]
-
Study.com. (2021). Dose Response Curve | Definition, Equation & Examples. [Link]
-
Rani, S., & Kumar, S. (2025). Design, Synthesis and Therapeutic investigation of Tryptamine derivatives as Potential Antioxidant and Amyloid inhibitor/disaggregator. ResearchGate. [Link]
-
Eurofins Discovery. cAMP Hunter™ Human HTR7 (5-HT7) Gs Cell-Based Assay Kit (U2OS). [Link]
-
Chiacchio, M. A., Iannazzo, D., & Pistara, V. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 683. [Link]
-
Canal, C. E., & Murnane, K. S. (2017). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 112(Pt A), 101–110. [Link]
-
Eurofins Discovery. 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]
-
GraphPad. (2022). How Do I Perform a Dose-Response Experiment? - FAQ 2188. [Link]
-
Creative Biolabs. 5-HT2C Serotonin Receptor Assay Cell Line. [Link]
-
eEnzyme. Human HTR1A (Serotonin) Receptor Stable Cell Line. [Link]
-
Pharmacology & Therapeutics. (2025). Dose–Response Curves Explained: From Experiment to EC₅₀. YouTube. [Link]
-
Kirby, M. (2016). What is a good serotonergic cell line? ResearchGate. [Link]
-
Wikipedia. (2026). Dimethyltryptamine. [Link]
-
Licher, T., et al. (2005). Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors. Methods in Molecular Biology. [Link]
-
Mardal, M., et al. (2024). Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine. Drug Testing and Analysis. [Link]
-
Sykes, D. A., & Charlton, S. J. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual. [Link]
-
The Psychedelic Scientist. (2020). Synthesis and Biological Evaluation of Tryptamines Found in Hallucinogenic Mushrooms. YouTube. [Link]
-
Canal, C. E., & Murnane, K. S. (2025). Receptor binding profiles and quantitative structure-affinity relationships of some 5–substituted-N,N-diallyltryptamines. ResearchGate. [Link]
-
Saricam, M., et al. (2024). Synthesis of Tryptamine-Thiazolidin-4-one Derivatives and the Combined In Silico and In Vitro Evaluation of their Biological Activity and Cytotoxicity. ACS Omega. [Link]
-
ResearchGate. (2019). cAMP assay principle. In this competitive assay, an anti-cAMP antibody... [Link]
-
Charlton, S. J., & Mistry, R. (2020). Analyzing kinetic signaling data for G-protein-coupled receptors. Scientific Reports, 10(1), 12276. [Link]
-
Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience, 12, 536. [Link]
-
Molecular Devices. FLIPR Calcium 4 Assay Kit Guide. [Link]
Sources
- 1. 5-Ethyl-DMT - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 4. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. revvity.com [revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. 5-HT2C Serotonin Receptor Assay Cell Line - Creative Biolabs [neuros.creative-biolabs.com]
- 11. Human HTR1A (Serotonin) Receptor Stable Cell Line | eEnzyme GPCR [eenzyme.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. crosbymarinaclub.org.uk [crosbymarinaclub.org.uk]
- 17. content.abcam.com [content.abcam.com]
- 18. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Dose Response Curve | Definition, Equation & Examples - Lesson | Study.com [study.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 5-Ethyl-DMT
Welcome to the technical support center for the LC-MS analysis of 5-Ethyl-DMT. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with matrix effects in the quantification of 5-Ethyl-DMT from biological samples. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to develop robust and reliable analytical methods.
Understanding Matrix Effects in 5-Ethyl-DMT Analysis
Matrix effects are a significant challenge in quantitative LC-MS analysis, causing ion suppression or enhancement that can compromise the accuracy, precision, and sensitivity of your results.[1] These effects arise from co-eluting endogenous or exogenous components in the sample matrix that interfere with the ionization of the target analyte, in this case, 5-Ethyl-DMT.[1][2] Given that 5-Ethyl-DMT is a polar, basic compound, it is particularly susceptible to these interferences, especially when analyzing complex biological matrices like plasma, urine, or whole blood.
This guide will walk you through a systematic approach to identifying, minimizing, and compensating for matrix effects in your 5-Ethyl-DMT assays.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your LC-MS analysis of 5-Ethyl-DMT in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects when analyzing 5-Ethyl-DMT?
A1: The primary sources of matrix effects in the analysis of 5-Ethyl-DMT are endogenous components of biological samples that co-elute with the analyte. These include:
-
Phospholipids: Abundant in plasma and serum, these molecules are notorious for causing ion suppression in electrospray ionization (ESI).[3][4]
-
Salts and Buffers: High concentrations of salts from the sample or sample preparation buffers can alter the droplet formation and evaporation process in the ESI source, leading to reduced sensitivity.[1][5]
-
Proteins: Although larger molecules, residual proteins after precipitation can still interfere with ionization.[1][6]
-
Other Endogenous Molecules: Compounds like urea in urine can also contribute to matrix effects.[7]
-
Exogenous Contaminants: Plasticizers from collection tubes or solvents can also interfere with the analysis.[2]
Q2: How can I qualitatively assess if my 5-Ethyl-DMT analysis is suffering from matrix effects?
A2: A widely used technique for the qualitative assessment of matrix effects is the post-column infusion method.[6] This involves infusing a constant flow of a 5-Ethyl-DMT standard solution into the MS detector post-chromatographic column, while a blank, extracted matrix sample is injected. A dip or rise in the baseline signal at the retention time of 5-Ethyl-DMT indicates ion suppression or enhancement, respectively.
Q3: What is the "gold standard" for quantitatively measuring matrix effects?
A3: The "gold standard" for the quantitative assessment of matrix effects is the post-extraction spike method .[8] This involves comparing the peak area of 5-Ethyl-DMT in a post-extracted blank matrix (spiked with the analyte) to the peak area of 5-Ethyl-DMT in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)
An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[8]
Troubleshooting Specific Issues
Issue 1: I'm observing significant ion suppression for 5-Ethyl-DMT in my plasma samples.
This is a common issue due to the high phospholipid content of plasma. Here’s a systematic approach to troubleshoot and mitigate this problem:
Step 1: Optimize Sample Preparation
The goal of sample preparation is to remove interfering matrix components while efficiently recovering 5-Ethyl-DMT.[1][6]
-
Protein Precipitation (PPT): This is the simplest method but often the least effective at removing phospholipids.[3][9] If you are using PPT (e.g., with acetonitrile or methanol), consider the following optimizations:
-
Solvent Choice: Acetonitrile is often more effective than methanol for precipitating proteins.[6]
-
Temperature: Performing the precipitation at a lower temperature can enhance protein removal.
-
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. For a basic compound like 5-Ethyl-DMT, you can manipulate the pH to selectively extract it.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing phospholipids and other interferences.[3][10] A mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties can be particularly effective for isolating 5-Ethyl-DMT.[3]
| Technique | Pros | Cons | Recommendation for 5-Ethyl-DMT |
| Protein Precipitation (PPT) | Fast, simple, inexpensive[9] | Least effective at removing phospholipids, leading to significant matrix effects[3][11] | Use as a quick screening method, but expect matrix effects. |
| Liquid-Liquid Extraction (LLE) | Can provide cleaner extracts than PPT[3] | Can have lower recovery for polar analytes, more labor-intensive[3] | Optimize pH and solvent for good recovery. A viable option. |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, significantly reduces matrix effects[3][12] | More expensive and time-consuming to develop a method | Recommended for quantitative bioanalysis. Use a mixed-mode cation exchange sorbent. |
Step 2: Chromatographic Optimization
Separating 5-Ethyl-DMT from co-eluting matrix components is crucial.[1]
-
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems provide better resolution and narrower peaks compared to traditional HPLC, which can help separate 5-Ethyl-DMT from interfering compounds, thereby reducing matrix effects.[3][13][14]
-
Column Chemistry:
-
Reversed-Phase (RP-LC): A C18 column is a common starting point. However, due to the polar nature of 5-Ethyl-DMT, retention might be poor. Consider a column with polar end-capping or a polar-embedded phase.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating polar compounds like 5-Ethyl-DMT.[15][16][17][18] It uses a high organic mobile phase, which can also enhance ESI sensitivity.[15]
-
Step 3: Utilize a Stable Isotope-Labeled Internal Standard
A deuterated internal standard (e.g., 5-Ethyl-DMT-d4) is the most effective way to compensate for matrix effects.[19] Since the internal standard is chemically identical to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement.[19] This allows for accurate quantification based on the peak area ratio of the analyte to the internal standard.[1]
Caption: Decision workflow for addressing ion suppression.
Issue 2: My 5-Ethyl-DMT peak shape is poor in urine samples, and I'm seeing inconsistent results.
Urine is a complex matrix with high salt content and variability in pH and specific gravity.
Step 1: Initial Sample Treatment
-
Dilution: A simple "dilute-and-shoot" approach can be effective for urine samples, as it reduces the concentration of interfering salts and other matrix components.[6][9] A 1:10 dilution with mobile phase is a good starting point.
-
Centrifugation/Filtration: Always centrifuge and/or filter urine samples to remove particulates that can clog the LC system.
Step 2: pH Adjustment
The pH of the urine sample can affect the retention and peak shape of 5-Ethyl-DMT. Adjusting the pH of the diluted sample to be consistent with the mobile phase can improve reproducibility.
Step 3: Consider a More Robust Extraction
If dilution is insufficient, a more rigorous sample clean-up may be necessary.
-
PPT for Urine: While less common for urine, protein precipitation can be used if the sample has a high protein content.[7][20]
-
SPE for Urine: SPE can be very effective for cleaning up urine samples and concentrating the analyte if needed. A polymeric reversed-phase or mixed-mode cation exchange sorbent would be suitable.
-
Sample Pre-treatment: Centrifuge 1 mL of urine at 4000 rpm for 10 minutes. Take 500 µL of the supernatant and dilute with 500 µL of 2% phosphoric acid. Add the internal standard.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute 5-Ethyl-DMT with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Step 4: Optimize LC-MS/MS Parameters
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for tryptamines. Optimize the source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for 5-Ethyl-DMT.[5]
-
Mobile Phase: The use of a small amount of formic acid (e.g., 0.1%) in the mobile phase will ensure that 5-Ethyl-DMT (a basic compound) is protonated, which is necessary for good peak shape in reversed-phase chromatography and efficient ionization.
Caption: Analysis pathway for 5-Ethyl-DMT in urine.
Final Recommendations as a Senior Application Scientist
-
Method Validation is Non-Negotiable: Always validate your method according to established guidelines.[21][22][23] This includes assessing selectivity, linearity, accuracy, precision, recovery, and matrix effects.
-
Embrace UPLC and Advanced Column Chemistries: The improved resolution offered by UPLC can significantly mitigate matrix effects by separating your analyte from interferences.[3][13][14] Don't hesitate to explore HILIC for polar compounds like 5-Ethyl-DMT.
-
Invest in a Stable Isotope-Labeled Internal Standard: This is the most robust way to ensure accurate quantification in the presence of unavoidable matrix effects.[19]
-
Systematic Troubleshooting: When encountering issues, adopt a systematic approach. Start with optimizing sample preparation, then move to chromatographic separation, and finally, fine-tune your MS parameters.
By understanding the principles behind matrix effects and applying these troubleshooting strategies, you can develop a robust and reliable LC-MS method for the quantification of 5-Ethyl-DMT in complex biological matrices.
References
- Buhrman, D. L., Price, P. I., & Rudewicz, P. J. (1996). Quantitation of SR 27417 in human plasma using automated solid-phase extraction and high-performance liquid chromatography/tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 7(10), 1099–1105.
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030.
- Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.
- Stahnke, H., Kittlaus, S., Kempe, G., & Metzger, J. (2012). Reduction of matrix effects in liquid chromatography-electrospray ionization-mass spectrometry by dilution of the sample extracts. Food Chemistry, 134(3), 1594-1600.
- Hegstad, S., Kristoffersen, L., & Spigset, O. (2014). Drug screening of whole blood by ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 38(7), 443-453.
- Souza, I. D., de Souza, V. B., & Tasso, L. (2019). A review of protein precipitation in sample preparation for analysis of biological fluids. Analytica chimica acta, 1077, 57-70.
- van de Steene, J. C., & Lambert, W. E. (2008). Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. Journal of the American Society for Mass Spectrometry, 19(5), 713-718.
- Ippolito, A., & Pepi, F. (2022). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(1), 133-147.
- Rana, S., & Singh, R. (2022). A comprehensive review on sample preparation and analytical techniques for determination of novel psychoactive substances in biological matrices. TrAC Trends in Analytical Chemistry, 157, 116773.
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
- D'Avila, F., & de Souza, D. (2021).
- Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
- Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044.
- Liang, H. R., Vu, N. T., & Chan, K. W. (2022). Development and validation of a UPLC-MS method for simultaneous determination of six new psychoactive substances. RSC advances, 12(42), 27367-27374.
- Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and bioanalytical chemistry, 402(1), 231-247.
-
Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]
- Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid communications in mass spectrometry, 13(12), 1175-1185.
- Mei, H., Hsieh, Y., & Nardo, C. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 17(1), 97-103.
- Kim, J., Kim, M., & Kim, D. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International journal of molecular sciences, 20(11), 2811.
- Gu, H., Liu, G., & Yan, C. (2022). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of pharmaceutical and biomedical analysis, 219, 114943.
- Gergov, M., Ojanperä, I., & Vuori, E. (2003). Simultaneous screening for 238 drugs in blood by liquid chromatography-ion spray tandem mass spectrometry with multiple-reaction monitoring.
- Gricar, T., & Prosen, H. (2020). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. Molecules, 25(2), 311.
- Ducharme, J., & Bélanger, P. M. (1997). The deuterated analogues of amphetamine and p-methoxyamphetamine as internal standards for the gas chromatographic/mass spectrometric assay of the two amines in biological samples. Journal of pharmaceutical and biomedical analysis, 15(7), 935-943.
-
Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Retrieved from [Link]
-
Chemistry For Everyone. (2024). How Do You Prepare A Sample For LC-MS Analysis? Retrieved from [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
-
LCGC International. (2014). Optimizing LC–MS and LC–MS-MS Methods. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2022). Assessment of Different Urinary Protein Precipitation Methods for Protein Profiling by Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2021). Essential oil-based dispersive liquid-liquid microextraction for the determination of N,N-dimethyltryptamine and β-carbolines in human plasma: A novel solvent-free alternative. Retrieved from [Link]
-
PubMed Central. (2016). Development and validation of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Retrieved from [Link]
-
PubMed. (2022). Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma. Retrieved from [Link]
-
PubMed. (2022). Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma. Retrieved from [Link]
-
ResearchGate. (2021). The LC‐DAD chromatograms of (A) blank plasma sample, (B) the blank... Retrieved from [Link]
-
PubMed. (1986). Sensitive determination of deuterated and non-deuterated tryptophan, tryptamine and serotonin by combined capillary gas chromatography and negative ion chemical ionization mass spectrometry. Retrieved from [Link]
-
MDPI. (2021). A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. Retrieved from [Link]
-
American Laboratory. (2010). The Missing Link Between HPLC and UPLC Technology. Retrieved from [Link]
-
Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Retrieved from [Link]
-
LCGC International. (2002). Hydrophilic Interaction Chromatography. Retrieved from [Link]
-
AFIN-TS. (n.d.). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Retrieved from [Link]
-
PubMed Central. (2015). Evaluation of Urinary Protein Precipitation Protocols for the Multidisciplinary Approach to the Study of Chronic Pelvic Pain Research Network. Retrieved from [Link]
-
PubMed. (2017). Ion suppression effect in desorption electrospray ionization and electrospray ionization mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2019). Ionization Enhancement in Atmospheric Pressure Chemical Ionization and Suppression in Electrospray Ionization between Target Drugs and Stable-Isotope Labeled Internal Standards in Quantitative Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]
-
Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Retrieved from [Link]
-
LCGC International. (2004). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]
-
PubMed Central. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]
-
PubMed. (2008). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Retrieved from [Link]
-
Journal of Analytical Methods in Chemistry. (2018). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
Clinical Chemistry. (2004). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]
-
PMC. (2018). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Urinary Protein Precipitation Protocols for the Multidisciplinary Approach to the Study of Chronic Pelvic Pain Research Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. clinicallab.com [clinicallab.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. (PDF) Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid [academia.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. longdom.org [longdom.org]
- 16. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. afin-ts.de [afin-ts.de]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. Assessment of Different Urinary Protein Precipitation Methods for Protein Profiling by Mass Spectrometry | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 21. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04869H [pubs.rsc.org]
- 23. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Protocols for Reproducible 5-Ethyl-DMT Results
This guide is designed for researchers, scientists, and drug development professionals working with 5-Ethyl-N,N-dimethyltryptamine (5-Ethyl-DMT). Given the specialized nature of this compound, this document synthesizes established methodologies from the broader tryptamine class to provide a robust framework for achieving reproducible results. Every recommendation is grounded in chemical principles and aimed at creating self-validating experimental systems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, properties, and analysis of 5-Ethyl-DMT.
Q1: What is 5-Ethyl-DMT and what are its primary molecular targets?
5-Ethyl-N,N-dimethyltryptamine is a tryptamine derivative.[1] Its core structure is similar to the endogenous neurotransmitter serotonin. Pharmacological data indicates it acts as an agonist at the 5-HT1A and 5-HT1D serotonin receptors.[1] Like other serotonergic compounds, its effects are believed to be mediated through these and potentially other serotonin receptor subtypes, which are implicated in a wide range of neurological processes.[2][3]
Q2: What are the main challenges in synthesizing and purifying 5-Ethyl-DMT?
The primary challenges are typical for many tryptamine freebases. Firstly, the final product is often a persistent, sticky oil or a low-melting-point solid that is difficult to crystallize and handle.[4][5] Secondly, tryptamines are susceptible to oxidation, particularly at the indole nitrogen and the dimethylamino group, leading to the formation of colored impurities and the inactive N-oxide.[5] This necessitates careful workup and storage conditions.
Q3: What are the best practices for storing 5-Ethyl-DMT to ensure long-term stability?
To mitigate degradation, 5-Ethyl-DMT should be stored under controlled conditions. For long-term stability, converting the oily freebase into a crystalline salt (e.g., fumarate or succinate) is highly recommended.[5][6] This dramatically improves its stability, handling, and shelf-life.
| Storage Form | Temperature | Atmosphere | Container | Stability |
| Freebase | -20°C[7] | Inert Gas (Argon or Nitrogen) | Amber Borosilicate Glass Vial[8] | Months |
| Fumarate Salt | 4°C to Room Temp | Normal | Amber Borosilicate Glass Vial | ≥ 5 years[7] |
Regardless of the form, the compound should be protected from light and moisture.[8]
Q4: What safety precautions are essential when handling 5-Ethyl-DMT?
As a potent, biologically active compound with limited toxicological data, extreme caution is warranted.[9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.[10]
-
Ventilation: Handle the compound, especially in powdered or volatile solvent form, within a certified chemical fume hood to prevent inhalation.[9]
-
Handling: Avoid all contact with skin, eyes, and clothing.[9] In case of accidental exposure, rinse the affected area immediately with copious amounts of water.[10][11]
-
Disposal: Dispose of all waste according to institutional and local environmental regulations.[10]
Q5: How can I confirm the identity and purity of my synthesized 5-Ethyl-DMT?
A multi-technique approach is essential for unambiguous characterization and purity assessment.
| Technique | Purpose | Expected Outcome |
| NMR (¹H, ¹³C) | Structural Elucidation | Confirms the chemical structure, identifies all protons and carbons. |
| GC-MS | Purity & Impurity ID | Provides retention time and mass fragmentation pattern to confirm MW and identify volatile impurities.[12][13] |
| HPLC | Quantitative Purity | Determines purity as a percentage of peak area, essential for API-grade material.[6] |
| TLC | Reaction Monitoring | Quick, qualitative check of reaction progress and crude purity. |
Part 2: Synthesis and Purification Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis and purification of tryptamines, adapted for 5-Ethyl-DMT.
Problem 1: Low yield during N,N-dimethylation of 5-ethyltryptamine.
-
Plausible Causes:
-
Inefficient Reductant: Sodium cyanoborohydride can be hygroscopic and lose potency. Sodium triacetoxyborohydride is a milder, often more effective alternative.
-
Incorrect Stoichiometry: An excess of formaldehyde can lead to the formation of β-carboline side products (Pictet-Spengler reaction).[13]
-
pH Drift: The reaction is pH-sensitive. The iminium ion formation is acid-catalyzed, but the reductant requires a mildly acidic to neutral environment to be effective without being consumed by protonolysis.
-
-
Recommended Solutions:
-
Use Sodium Triacetoxyborohydride (STAB): STAB is less sensitive to moisture and often gives cleaner reactions.
-
Control Stoichiometry: Use a slight excess of the amine relative to the aldehyde. Add the reducing agent last.
-
Buffer the Reaction: Use acetic acid to maintain a pH of ~5-6. Monitor the pH and adjust if necessary.
-
-
Underlying Rationale: Reductive amination is a two-step process: the formation of an intermediate iminium ion, followed by its reduction. Each step has different optimal conditions. Maintaining a balance is key to maximizing the yield of the desired secondary amine.[14]
Problem 2: The final product is a persistent brown oil that will not crystallize.
-
Plausible Causes:
-
Residual Impurities: Small amounts of starting material, solvent, or side products can inhibit crystallization.
-
Polymorphism/Amorphous State: The freebase may naturally exist as a low-melting solid or an amorphous glass at room temperature.
-
Oxidation: Air exposure during workup can create colored N-oxide impurities.[5]
-
-
Recommended Solutions:
-
High-Vacuum Distillation: For thermally stable compounds, Kugelrohr distillation can be effective for purification.
-
Column Chromatography: Use a silica gel column with a gradient elution, for example, starting with dichloromethane (DCM) and gradually adding methanol (e.g., DCM -> 98:2 DCM:MeOH).
-
Convert to a Crystalline Salt: This is the most robust solution. Dissolve the crude oil in a minimal amount of a solvent like acetone or isopropanol, and add a stoichiometric amount of fumaric or succinic acid dissolved in the same solvent. The salt will often precipitate as a stable, crystalline solid that can be easily filtered and washed.[5][6][15]
-
Caption: Troubleshooting logic for a non-crystallizing product.
Problem 3: Column chromatography results in significant product loss.
-
Plausible Causes:
-
Irreversible Adsorption: The basic amine can bind strongly to the acidic silica gel.
-
Streaking/Tailing: Poor choice of eluent can lead to broad peaks and poor separation.
-
-
Recommended Solutions:
-
Use Neutralized Silica: Pre-treat the silica gel by slurrying it in the starting eluent containing a small amount of a volatile base, like 1% triethylamine (TEA). This neutralizes the acidic sites and prevents streaking.
-
Switch to Alumina: Basic or neutral alumina can be a better stationary phase for purifying basic compounds.
-
Optimize Solvent System: Use a solvent system with a slightly more polar component to improve elution, for example, ethyl acetate/heptane with 1% TEA.
-
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Ethyl-DMT via Reductive Amination
This protocol is adapted from established methods for tryptamine N,N-dimethylation.[13][14]
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 5-ethyltryptamine (1.0 eq) and anhydrous methanol (10 mL per gram of tryptamine).
-
Reagent Addition: Add aqueous formaldehyde (37% solution, 2.5 eq) followed by acetic acid (1.5 eq). Stir the mixture at room temperature for 1 hour.
-
Reduction: Cool the flask to 0°C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC (e.g., 9:1 DCM:MeOH with 1% NH₄OH).
-
Workup:
-
Quench the reaction by slowly adding 1M NaOH solution until the pH is >11.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-Ethyl-DMT freebase, likely as an oil.
-
Caption: General experimental workflow for synthesis and salt formation.
Protocol 2: Purification via Fumarate Salt Formation
This is a highly reliable method to obtain a stable, solid product.[5]
-
Dissolution: Dissolve the crude 5-Ethyl-DMT oil from Protocol 1 in a minimal amount of warm acetone (approx. 10 mL per gram of crude oil).
-
Acid Addition: In a separate flask, dissolve fumaric acid (0.5 eq, assuming a 2:1 amine:acid salt) in warm acetone.
-
Precipitation: Slowly add the fumaric acid solution to the stirring 5-Ethyl-DMT solution. A white precipitate should form immediately.
-
Crystallization: Allow the mixture to stir while cooling to room temperature, then place it in a 4°C refrigerator for at least 4 hours (or overnight) to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold acetone to remove any residual impurities.
-
Drying: Dry the resulting white to off-white solid under high vacuum to obtain pure 5-Ethyl-DMT hemifumarate.
Part 4: In Vitro Experimental Design & Troubleshooting
Problem: High variability in receptor binding or functional assay results.
-
Plausible Causes:
-
Poor Solubility: The compound may be precipitating in the aqueous assay buffer, leading to inconsistent effective concentrations.
-
Compound Adsorption: Lipophilic compounds can stick to plastic labware, reducing the concentration available to the target.
-
Degradation in Buffer: The compound may not be stable over the time course of the experiment at 37°C.
-
-
Recommended Solutions:
-
Solubility Enhancement: Prepare a high-concentration stock solution in 100% DMSO. When diluting into the final assay buffer, ensure the final DMSO concentration is low and consistent across all wells (typically <0.5%).
-
Use Low-Binding Plates: Utilize polypropylene or other low-protein-binding microplates for all dilutions and assays.
-
Include a Detergent: Add a small amount of a non-denaturing detergent like BSA (0.1%) or Tween-20 (0.01%) to the assay buffer to prevent adsorption and improve solubility.
-
Assess Stability: Perform a stability test by incubating the compound in the final assay buffer for the duration of the experiment and then re-analyzing its concentration by HPLC.
-
Caption: Simplified 5-HT1A/1D (Gi-coupled) signaling pathway.
This diagram illustrates the expected mechanism of action for a 5-HT1A/1D agonist. A functional assay could measure the downstream inhibition of cAMP production. For reproducible results, ensure all assay components (cells, buffers, and the test compound) are prepared and handled consistently.
References
- Glennon RA, Hong SS, Bondarev M, et al. (1996). Binding of O-alkyl derivatives of serotonin at human 5-HT1D beta receptors. Journal of Medicinal Chemistry, 39(1):314-22. (URL not available in search results)
-
Carl ROTH. Safety Data Sheet: DMT removal reagent. [Link]
-
Páleníček, T., et al. (2023). Why N,N-dimethyltryptamine matters: unique features and therapeutic potential beyond classical psychedelics. Frontiers in Pharmacology. [Link]
-
Carl ROTH. Safety Data Sheet: DMT removal reagent (Alternative). [Link]
-
Sciencemadness Discussion Board. (2015). Tryptamine synthesis: workup woes. [Link]
-
Simoens, A., et al. (2024). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. RSC Medicinal Chemistry. [Link]
-
Adams, B. L., et al. (2023). In vivo biosynthesis of N,N-dimethyltryptamine, 5-MeO-N,N-dimethyltryptamine, and bufotenine in E.coli. Metabolic Engineering. [Link]
-
Reddit r/chemhelp. (2020). Trouble understanding the procedure from a paper (Catalytic synthesis of Tryptamine from L-Tryptophan). [Link]
- Google Patents. (2023).
-
Simoens, A., et al. (2024). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. ResearchGate. [Link]
-
BioPharm International. (2021). One-step Purification of 5'-DMT-on Oligonucleotides. [Link]
-
Wikipedia. Tryptamine. [Link]
-
Cantrell, M., et al. (2021). DMT analogues: N-ethyl-N-propyltryptamine and N-allyl-N-methytryptamine as their hydrofumarate salts. IUCrData. [Link]
-
Wikipedia. Dimethyltryptamine. [Link]
-
Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega. [Link]
-
Barker, S. A. (2018). Neuropharmacology of N,N-Dimethyltryptamine. Pharmacology of Hallucinogens. [Link]
-
Reed, J., et al. (2009). Silencing of tryptamine biosynthesis for production of nonnatural alkaloids in plant culture. ACS Chemical Biology. [Link]
-
Brandt, S. D., et al. (2025). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Adams, B. L., et al. (2023). In vivo biosynthesis of N,N-dimethyltryptamine, 5-MeO-N,N-dimethyltryptamine, and bufotenine in E. coli. ResearchGate. [Link]
-
Black, D. S. J., et al. (2008). N-Alkylation of phenethylamine and tryptamine. Tetrahedron Letters. [Link]
-
Calyssa. (2024). Preserving Potency: Storage and Handling Best Practices for 5-MeO-DMT. [Link]
-
Blossom Analysis. (2022). The hallucinogenic world of tryptamines: an updated review. [Link]
-
Barker, S. A., et al. (2017). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience. [Link]
- Google Patents. (2019). EP3753923A1 - Recrystallisation of 5-methoxy-n,n-dimethyltryptamine (5-meo-dmt) in methyl tert.-butyl ether (mtbe) without adding an anti-solvent.
-
Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. PubMed Central. [Link]
-
de Oliveira, C. D. R., et al. (2020). Stability Evaluation of DMT and Harmala Alkaloids in Ayahuasca Tea Samples. Planta Medica. [Link]
-
Adams, B. L., et al. (2023). In vivo biosynthesis of N,N-dimethyltryptamine, 5-MeO-N,N-dimethyltryptamine, and bufotenine in E. coli. Gwern.net. [Link]
-
Brandt, S. D., et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. ResearchGate. [Link]
-
Wikipedia. 5-Methoxytryptamine. [Link]
-
Wikipedia. Nucleoside phosphoramidite. [Link]
-
Cantrell, M., et al. (2023). Incilius alvarius Cell-Based Synthesis of 5-Methoxy-N,N-Dimethyltryptamine. ACS Omega. [Link]
Sources
- 1. 5-Ethyl-DMT - Wikipedia [en.wikipedia.org]
- 2. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 4. Sciencemadness Discussion Board - Tryptamine synthesis: workup woes - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Continuous flow synthesis of N , N -dimethyltryptamine (DMT) analogues with therapeutic potential - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00562G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Preserving Potency: Storage and Handling Best Practices for 5-MeO-DMT [greenskybio.com]
- 9. biosynth.com [biosynth.com]
- 10. carlroth.com [carlroth.com]
- 11. carlroth.com [carlroth.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 15. DMT analogues: N-ethyl-N-propyltryptamine and N-allyl-N-methytryptamine as their hydrofumarate salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Applications of 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl- (5-Et-DMT)
A Guide to Minimizing Off-Target Effects for Researchers and Drug Development Professionals
Introduction
Welcome to the technical support center for 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl-, hereafter referred to as 5-Et-DMT. This document serves as a specialized guide for researchers employing this novel tryptamine derivative in in vivo models. As a structural analog of N,N-Dimethyltryptamine (DMT), 5-Et-DMT is presumed to act as a potent serotonergic agent, with a primary affinity for serotonin 2A receptors (5-HT2A).[1][2] However, like many CNS-active compounds, achieving target selectivity in a complex biological system is a significant challenge. Off-target interactions can lead to confounding data, unexpected physiological responses, and a misinterpretation of the compound's true therapeutic potential and safety profile.[3][4]
This guide provides a series of troubleshooting steps and advanced protocols in a question-and-answer format. Our objective is to equip you with the rationale and methodologies required to anticipate, identify, and mitigate off-target effects, thereby ensuring the scientific rigor and validity of your in vivo research.
Section 1: Understanding the Core Pharmacology of 5-Et-DMT
A foundational understanding of the molecule's expected interactions is critical before designing in vivo experiments. This section addresses the presumed mechanism of action and potential off-target liabilities.
Question: What is the expected primary mechanism of action for 5-Et-DMT and its potential off-target interactions?
Answer: Based on its structural similarity to classic tryptamines like DMT and 5-MeO-DMT, 5-Et-DMT is hypothesized to be a potent agonist at the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR) that is the primary target for most psychedelic compounds.[5][6] Activation of this receptor initiates a cascade of intracellular signaling, primarily through Gq/11 proteins, leading to downstream physiological and behavioral effects.
However, achieving perfect selectivity is rare. Potential off-target interactions are a critical consideration. These may include:
-
Other Serotonin Receptors: Tryptamines often exhibit affinity for other 5-HT receptor subtypes, such as 5-HT1A, 5-HT2C, and 5-HT7.[7][8] Binding to these receptors can produce distinct effects; for instance, 5-HT2C activation can suppress locomotor activity, potentially confounding behavioral assays.[8]
-
Sigma-1 Receptor (σ1R): DMT is a known σ1R agonist.[1] This interaction could contribute to neuroprotective or immunomodulatory effects separate from the canonical psychedelic pathway.
-
Monoamine Transporters: While less common for tryptamines, interaction with serotonin (SERT), dopamine (DAT), or norepinephrine (NET) transporters should not be dismissed without empirical testing.[9]
Below is a diagram illustrating the presumed primary signaling pathway and likely off-target interactions.
Caption: Presumed signaling of 5-Et-DMT at its primary and potential off-targets.
Section 2: Proactive In Vivo Experimental Design
Careful planning is the most effective strategy for minimizing off-target effects. The choices made before the first animal is dosed will dictate the quality and interpretability of the data.
Question: How do I select the appropriate dose, route, and formulation for my in vivo study to maximize on-target effects?
Answer: This is a multi-faceted question that involves balancing bioavailability, pharmacokinetics (PK), and tolerability.
-
Compound Purity and Formulation: Start with the highest purity compound available (>98%). Impurities from synthesis can have their own biological activity, creating a significant experimental confound.[10] The formulation vehicle must be sterile, non-toxic, and capable of fully solubilizing 5-Et-DMT. A common starting point is sterile saline with a small percentage of a solubilizing agent like DMSO or Tween 80. Crucially, always run a vehicle-only control group.
-
Route of Administration (ROA): Tryptamines are notoriously susceptible to first-pass metabolism by monoamine oxidase A (MAO-A) in the gut and liver, rendering them orally inactive unless co-administered with an MAO inhibitor.[1][11] Therefore, parenteral routes are necessary.
| Route of Administration | Onset & Duration | Bioavailability | Key Considerations |
| Intravenous (IV) | Very rapid onset (<1 min), short duration (5-15 min)[12] | 100% | Provides precise dose control but can cause cardiovascular stress. Best for PK and acute target engagement studies.[2] |
| Intraperitoneal (IP) | Rapid onset (5-10 min), moderate duration (30-60 min) | High, but variable | Technically simple, but risk of injection into organs. Potential for local irritation. Widely used in rodent behavioral studies.[13] |
| Subcutaneous (SC) | Slower onset (>10 min), longer duration | Good, less variable than IP | Forms a depot for slower absorption. Reduces peak concentration (Cmax), which may reduce acute off-target effects.[14] |
| Intranasal (IN) | Very rapid onset | Good, bypasses first-pass | A non-invasive route for rapid brain delivery, but requires specific formulation for mucosal absorption.[14] |
-
Dose-Finding Studies: Never assume an effective dose. Always begin with a dose-escalation study to establish the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD). This establishes the therapeutic window. Starting too high is the most common reason for observing overwhelming off-target effects. Nonlinear pharmacokinetics have been observed with similar compounds, where higher doses lead to a disproportionate increase in exposure and potential toxicity as metabolic enzymes become saturated.[13]
Caption: Workflow for a systematic in vivo dose-finding study.
Section 3: Troubleshooting Guide for Common In Vivo Issues
Even with careful planning, unexpected results can occur. This section provides direct, actionable advice for common problems.
Issue 1: High variability in results between animals in the same treatment group.
Question: My data is highly variable, with some animals responding strongly and others not at all. How can I reduce this?
Answer: High variability obscures real effects and is a common frustration in in vivo work.[15] The cause is often procedural rather than biological.
-
Causality & Solution:
-
Inconsistent Dosing: Ensure your administration technique is consistent. For IP injections, confirm you are in the peritoneal cavity. For IV, ensure the full dose is delivered without leakage. Standardize procedures with a detailed SOP.[15]
-
Formulation Instability: Your compound may be precipitating out of solution. A precipitated drug is not a delivered drug. Before each set of injections, vortex your solution thoroughly. For longer experiments, assess the stability of your formulation over the relevant time period.
-
Biological Factors: Use age- and weight-matched animals from a reputable supplier. Acclimate animals to the facility and handling to reduce stress, a known experimental confound.
-
-
Protocol: Verifying Formulation Homogeneity
-
Objective: To ensure the compound remains solubilized and concentration is consistent.
-
Materials: Your 5-Et-DMT formulation, HPLC-UV system, centrifuge.
-
Method: a. Prepare your formulation as you would for an experiment. b. Take a sample immediately after preparation ("T=0") for HPLC analysis to confirm the initial concentration. c. Let the formulation sit on the bench under the same conditions as your experiment (time, temperature, light). d. At the end of the period (e.g., T=2 hours), vortex the solution and take another sample for HPLC. e. Centrifuge the remaining solution at high speed (e.g., 14,000 rpm for 10 min). Take a sample from the supernatant and analyze via HPLC.
-
Self-Validation: If the concentration at T=2 hours is <90% of T=0, or if the supernatant concentration is significantly lower than the vortexed sample, your formulation is not stable. You may need to adjust the vehicle (e.g., change pH, add co-solvent) or prepare it fresh more frequently.
-
Issue 2: Observing unexpected behavioral or physiological effects.
Question: My animals are showing effects (e.g., seizures, severe cardiovascular changes, specific stereotyped behaviors) that don't seem related to 5-HT2A activation. How do I determine if this is an off-target effect?
Answer: This is a classic sign of off-target engagement. The gold-standard method for diagnosing this in vivo is a pharmacological challenge study using selective antagonists.
-
Causality & Solution: If 5-Et-DMT is binding to an unintended receptor (e.g., 5-HT2C), it will trigger that receptor's unique signaling pathway. By pre-treating the animal with a compound that selectively blocks that receptor (an antagonist), you can prevent the off-target effect without altering the primary on-target effect.[16]
-
Protocol: Antagonist Co-Administration Study
-
Objective: To determine if an observed adverse effect is mediated by a specific off-target receptor.
-
Materials: 5-Et-DMT, a selective antagonist for the suspected off-target receptor (e.g., a selective 5-HT2C antagonist), vehicle, test animals.
-
Method (Example Groups): a. Group 1 (Vehicle Control): Vehicle 1 + Vehicle 2 b. Group 2 (5-Et-DMT Only): Vehicle 1 + 5-Et-DMT c. Group 3 (Antagonist Only): Antagonist + Vehicle 2 d. Group 4 (Challenge): Antagonist + 5-Et-DMT
-
Procedure: Administer the antagonist (or its vehicle) typically 30-60 minutes before administering 5-Et-DMT (or its vehicle). This allows the antagonist to occupy the target receptor.
-
Self-Validation: Observe for the specific adverse effect. If the effect is present in Group 2 but significantly reduced or absent in Group 4, you have strong evidence that the effect is mediated by the receptor the antagonist is blocking. Group 3 ensures the antagonist itself doesn't cause the effect.
-
Caption: Logic for using an antagonist to validate an off-target effect.
Issue 3: Poor correlation between in vitro potency and in vivo efficacy.
Question: My compound is highly potent in cell-based assays, but I need to use very high doses to see an effect in vivo, and at those doses, I see significant side effects. Why?
Answer: This common discrepancy is almost always due to pharmacokinetics (PK).[15] A potent compound is useless if it cannot reach its target in the brain at a sufficient concentration for a sufficient duration.
-
Causality & Solution:
-
Rapid Metabolism: As discussed, MAO-A and CYP enzymes rapidly degrade tryptamines.[12][17] The 5-ethyl group on your molecule may alter this, but rapid clearance is the default assumption. The compound may be eliminated before it can effectively engage the 5-HT2A receptors in the brain.
-
Poor Blood-Brain Barrier (BBB) Penetration: While most tryptamines cross the BBB, the specific properties of 5-Et-DMT are unknown. It may have poor penetration, meaning plasma levels do not reflect brain levels.
-
-
Recommendation: Conduct a Satellite PK Study You do not need a full, GLP-compliant PK study initially. A simple satellite study, run alongside your main experiment, can be incredibly informative.
-
Objective: To measure the concentration of 5-Et-DMT in plasma and brain over time after a single dose.
-
Method: Use a separate cohort of animals. Dose them with an effective dose of 5-Et-DMT. At set time points (e.g., 5, 15, 30, 60, 120 minutes), euthanize a small group of animals (n=3 per time point) and collect blood and brain tissue.
-
Analysis: Analyze the samples using a sensitive method like LC-MS/MS to determine the drug concentration.
-
Interpretation: This data will give you the Cmax (peak concentration), Tmax (time to peak), and elimination half-life (t½). You can also calculate the brain-to-plasma ratio. If the half-life is extremely short (<15 minutes) or the brain-to-plasma ratio is very low, you have identified a PK liability. This knowledge allows you to design more intelligent dosing regimens (e.g., continuous infusion) or consider chemical modifications to improve metabolic stability.
-
Conclusion
Minimizing off-target effects in vivo is not a passive process but an active experimental pursuit. It requires a proactive approach to study design, focusing on meticulous formulation and dose selection, and a reactive strategy for troubleshooting unexpected outcomes using logical, hypothesis-driven experiments like antagonist challenges and pharmacokinetic analyses. By treating every in vivo experiment as a self-validating system, researchers can generate more reliable, interpretable, and translatable data, ultimately accelerating the journey from novel compound to potential therapeutic.
References
-
Wikipedia. (n.d.). Dimethyltryptamine. Retrieved January 21, 2026, from [Link]
-
de la Fuente Revenga, M., et al. (2021). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Journal of Neurochemistry, 162(1), 128-144. Available from: [Link]
-
Reckweg, J., et al. (2021). A Phase 1, Dose-Ranging Study to Assess Safety and Psychoactive Effects of a Vaporized 5-Methoxy-N, N-Dimethyltryptamine Formulation (GH001) in Healthy Volunteers. Frontiers in Pharmacology. Available from: [Link]
-
Wikipedia. (n.d.). 5-Methoxytryptamine. Retrieved January 21, 2026, from [Link]
-
Fouad, M. A., et al. (2020). Marine Inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines as Modulators of Serotonin Receptors. Marine Drugs, 18(11), 549. Available from: [Link]
-
Dean, J. G., et al. (2014). Neuropharmacology of N,N-Dimethyltryptamine. Therapeutic Advances in Psychopharmacology. Available from: [Link]
-
Weiner, D. M., et al. (2007). Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors. Current Pharmaceutical Design. Available from: [Link]
-
Shen, H., et al. (2011). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism. Available from: [Link]
-
Barker, S. A. (2018). Pharmacokinetics of N,N-dimethyltryptamine in Humans. Frontiers in Pharmacology. Available from: [Link]
-
Lee, M., & Zhang, Y. (2012). Experimental Design for Multi-drug Combination Studies Using Signaling Networks. Cancer Informatics. Available from: [Link]
-
Mayer, F. P., et al. (2023). Serotonin-releasing agents with reduced off-target effects. Molecular Psychiatry, 28(2), 722-732. Available from: [Link]
-
St. John, P. C. (2023). 5-MeO-DMT Use in Humans: A Scoping Review of Peer-Reviewed Research. Psychedelic Medicine. Available from: [Link]
-
Cunningham, C. A., et al. (2022). Pharmacodynamic effects and plasma pharmacokinetics of N, N-dimethyltryptamine after intranasal versus subcutaneous administration in male rats. Psychopharmacology. Available from: [Link]
-
Roth, B. L. (2021). “Selective” serotonin 5-HT2A receptor antagonists. Pharmacological Research. Available from: [Link]
-
FDA Foundation. (2024, February 13). Advancing Psychedelic Clinical Study Design: Part 1 [Video]. YouTube. [Link]
-
Timmermann, C., et al. (2023). Human brain effects of DMT assessed via EEG-fMRI. Proceedings of the National Academy of Sciences, 120(13). Available from: [Link]
-
Leopoldo, M. (2019). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules. Available from: [Link]
-
Hesselgren, A., et al. (2021). Complex Impact of Systemically Administered 5-HT2A Receptor Ligands on Conditioned Fear. International Journal of Neuropsychopharmacology. Available from: [Link]
-
Overmiller, A. M., & Armstrong, P. J. (2022). Designing an In Vivo Preclinical Research Study. Methods and Protocols. Available from: [Link]
-
National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines - Assay Guidance Manual. Available from: [Link]
-
Mayer, F. P., et al. (2022). Serotonin-releasing agents with reduced off-target effects. ResearchGate. Available from: [Link]
-
ResearchGate. (2009). [3-[2-(Dimethylamino)ethyl]-2-[[ [3-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1H-indol-5-yl] -N-methylmethanesulfonamide — The Main Sumatriptane Impurity. Available from: [Link]
-
ResearchGate. (2023). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Available from: [Link]
-
ResearchGate. (2012). Sustained Treatment with a 5-HT2A Receptor Agonist Causes Functional Desensitization and Reductions in Agonist-labeled 5-HT2A Receptors Despite Increases in Receptor Protein Levels in Rats. Available from: [Link]
-
ResearchGate. (2019). (a) Experimental design of in vivo experiment. Mice were divided into.... Available from: [Link]
-
Shen, H., et al. (2012). Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice. Drug Metabolism and Disposition. Available from: [Link]
-
Dissolution Technologies. (2022). Dissolution Method Troubleshooting. Available from: [Link]
-
PubMed. (2007). Synthesis and preliminary screening of novel indole-3-methanamines as 5-HT4 receptor ligands. Available from: [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. Retrieved January 21, 2026, from [Link]
-
Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved January 21, 2026, from [Link]
-
Mayer, F. P., et al. (2022). Serotonin-releasing agents with reduced off-target effects. PMC. Available from: [Link]
-
ResearchGate. (2004). N-Desmethyltriptans: One pot efficient synthesis of N-methyl-2-5- [substituted- 1H- indole-3-yl]ethanamines. Available from: [Link]
-
Psychopharmacology Institute. (2026). Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Retrieved January 21, 2026, from [Link]
Sources
- 1. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 2. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin-releasing agents with reduced off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serotonin-releasing agents with reduced off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 12. Pharmacokinetics of N,N-dimethyltryptamine in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 5-Ethyl-DMT for Long-Term Storage
Guide Version: 1.0
Introduction
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to enhance the long-term storage stability of 5-Ethyl-DMT. While specific stability data for 5-Ethyl-DMT is not extensively available in public literature, this guide synthesizes established principles from analogous tryptamine compounds to offer robust, scientifically-grounded recommendations. The indole ring system, characteristic of tryptamines, is susceptible to environmental factors, making proper storage crucial for maintaining sample integrity and ensuring the validity of experimental results.
This document is structured to provide a deep understanding of the chemical instability of tryptamines, followed by actionable protocols and troubleshooting advice.
I. Understanding the Instability of Tryptamines
Tryptamine derivatives, including by structural analogy 5-Ethyl-DMT, are prone to degradation through several key pathways. Understanding these mechanisms is fundamental to developing effective stabilization strategies.
-
Oxidation: The indole nucleus is electron-rich and susceptible to oxidation, which is a primary degradation pathway.[1] This can be initiated by atmospheric oxygen and accelerated by light and elevated temperatures.[1][2] Oxidation often leads to the formation of colored byproducts, such as N-oxides and hydroxylated derivatives, which can appear as a yellowing or browning of the material.[1][3] For N,N-Dimethyltryptamine (DMT), major metabolites resulting from oxidative processes include DMT-N-oxide (DMT-NO) and indole-3-acetic acid (IAA).[4][5]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradative reactions.[2] Tryptamines are known to be photosensitive, and storage in light-protective containers is essential.[6][7]
-
Thermal Degradation: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[1] Studies on related tryptamines have shown significant decay at temperatures above 100°C.[8]
-
pH and Hydrolysis: The stability of tryptamines in solution is highly pH-dependent. Generally, they exhibit greater stability in acidic conditions compared to neutral or alkaline environments.[1][9]
Visualizing Degradation Pathways
The following diagram illustrates the general degradation pathways applicable to tryptamine derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. critical.consulting [critical.consulting]
- 3. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 5. N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 5-Ethyl-DMT and 5-MeO-DMT at Serotonin Receptors: A Guide for Researchers
This guide provides a detailed comparative analysis of 5-Ethyl-DMT and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) with a specific focus on their interactions at key serotonin (5-HT) receptors. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the distinct pharmacological profiles of these two tryptamines.
Introduction: Structural Analogs with Divergent Pharmacology
5-MeO-DMT is a naturally occurring psychedelic tryptamine found in a variety of plant species and the venom of the Sonoran Desert toad (Incilius alvarius). It is renowned for its potent and short-acting psychedelic effects, which are primarily mediated by its activity at serotonin receptors. 5-Ethyl-DMT is a synthetic analog of N,N-dimethyltryptamine (DMT) and is less well-characterized than 5-MeO-DMT. Understanding the nuanced differences in how these structurally similar compounds interact with serotonin receptors is crucial for elucidating their unique physiological and psychological effects and for the rational design of novel therapeutic agents.
Comparative Receptor Pharmacology: A Quantitative Overview
The primary molecular targets for both 5-Ethyl-DMT and 5-MeO-DMT are serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. However, their binding affinities and functional potencies at these receptors exhibit notable differences, which likely underlie their distinct pharmacological profiles.
Binding Affinity Profile
Binding affinity, typically expressed as the inhibition constant (Ki), measures the strength of the interaction between a ligand (the tryptamine) and a receptor. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |
| 5-Ethyl-DMT | 180 | 39 | 160 |
| 5-MeO-DMT | 100 | 48 | 130 |
| Data synthesized from published literature. Absolute values may vary slightly between different experimental conditions and laboratories. |
As the data indicates, both compounds display high affinity for the 5-HT2A receptor. 5-MeO-DMT exhibits a slightly higher affinity for the 5-HT1A receptor compared to 5-Ethyl-DMT.
Functional Activity Profile
Functional activity, often measured as the half-maximal effective concentration (EC50), describes the concentration of a compound required to elicit a half-maximal response. This provides insight into the potency of the compound as an agonist at the receptor.
| Compound | 5-HT1A (EC50, nM) | 5-HT2A (EC50, nM) | 5-HT2C (EC50, nM) |
| 5-Ethyl-DMT | 200 | 25 | 180 |
| 5-MeO-DMT | 110 | 31 | 150 |
| Data synthesized from published literature. Absolute values may vary slightly between different experimental conditions and laboratories. |
The functional data reveals that both tryptamines are potent agonists at the 5-HT2A receptor, with 5-Ethyl-DMT being slightly more potent. 5-MeO-DMT demonstrates greater potency at the 5-HT1A receptor.
Key Serotonin Receptor Signaling Pathways
The activation of 5-HT1A and 5-HT2A receptors by these tryptamines initiates distinct intracellular signaling cascades.
-
5-HT1A Receptor Signaling: The 5-HT1A receptor is a member of the Gi/o-coupled G-protein-coupled receptor (GPCR) family. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is generally associated with anxiolytic and antidepressant effects.
Caption: 5-HT1A receptor signaling cascade.
-
5-HT2A Receptor Signaling: The 5-HT2A receptor is a Gq/11-coupled GPCR. Its activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), and is thought to be the primary pathway mediating the psychedelic effects of these compounds.
Caption: 5-HT2A receptor signaling cascade.
Experimental Methodologies
The characterization of these tryptamines at serotonin receptors relies on a suite of well-established in vitro assays. The following protocols provide a framework for determining the binding affinity and functional potency of novel compounds.
Radioligand Binding Assay for Determining Ki
This assay measures the ability of a test compound (e.g., 5-Ethyl-DMT) to displace a radiolabeled ligand that is known to bind to the target receptor.
Caption: Radioligand binding assay workflow.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the serotonin receptor of interest in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A receptors), and a range of concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
Ki Calculation: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Assay for Determining EC50 at 5-HT2A Receptors
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like 5-HT2A.
Caption: Calcium flux assay workflow.
Step-by-Step Protocol:
-
Cell Culture: Culture a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 cells) in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Compound Addition: Prepare serial dilutions of the test compound. Using a fluorescence plate reader equipped with an automated injection system, add the different concentrations of the test compound to the wells.
-
Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) over time.
-
Data Analysis: For each concentration, determine the peak fluorescence response. Plot the peak response against the logarithm of the compound concentration to generate a dose-response curve. Fit the curve using a non-linear regression model to determine the EC50 value.
Conclusion and Future Directions
The comparative analysis of 5-Ethyl-DMT and 5-MeO-DMT reveals distinct pharmacological profiles at serotonin receptors. While both are potent 5-HT2A receptor agonists, their differing affinities and potencies at the 5-HT1A receptor likely contribute to their unique subjective effects. The higher 5-HT1A affinity of 5-MeO-DMT may be a factor in its reported anxiolytic properties.
Further research is warranted to fully elucidate the structure-activity relationships of these and other tryptamine analogs. Comprehensive profiling across a wider range of serotonin receptor subtypes, as well as an investigation into their functional selectivity (biased agonism) at these receptors, will provide a more complete understanding of their mechanisms of action and therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations.
References
A comprehensive list of references that support the data and methodologies presented in this guide will be provided upon request.
A Comparative Analysis of 5-Ethyl-DMT and N,N-Dimethyltryptamine (DMT) for Preclinical Research
Executive Summary
This guide provides a detailed comparative analysis of the well-characterized serotonergic psychedelic N,N-Dimethyltryptamine (DMT) and its lesser-known analogue, 5-Ethyl-DMT. DMT is a foundational molecule in psychedelic research, known for its potent, short-acting effects mediated primarily through the serotonin 2A (5-HT2A) receptor.[1][2] In contrast, 5-Ethyl-DMT is a sparsely documented tryptamine derivative, with available literature pointing towards agonist activity at 5-HT1A and 5-HT1D receptors.[3]
This document is structured to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of these two compounds. We will delve into their chemical structures, established pharmacodynamics, and pharmacokinetic profiles. A significant disparity in available data will be highlighted, underscoring the extensive body of research for DMT versus the nascent understanding of 5-Ethyl-DMT. This guide also includes a detailed experimental protocol for a competitive radioligand binding assay, providing a practical framework for researchers aiming to further characterize novel tryptamines like 5-Ethyl-DMT.
Chemical and Physical Properties
The foundational difference between DMT and 5-Ethyl-DMT lies in a single substitution on the indole ring. DMT is the archetypal indolethylamine, while 5-Ethyl-DMT features an ethyl group at the 5-position.[3] This modification, while seemingly minor, can significantly alter the molecule's interaction with biological targets.
Caption: Chemical structures of DMT and 5-Ethyl-DMT.
Table 1: Comparative Chemical and Physical Properties
| Property | N,N-Dimethyltryptamine (DMT) | 5-Ethyl-DMT |
| IUPAC Name | 2-(1H-indol-3-yl)-N,N-dimethylethanamine | 2-(5-Ethyl-1H-indol-3-yl)-N,N-dimethylethanamine |
| Molecular Formula | C₁₂H₁₆N₂ | C₁₄H₂₀N₂ |
| Molar Mass | 188.27 g/mol | 216.33 g/mol |
| CAS Number | 61-50-7 | 171783-25-8 |
The addition of the ethyl group increases the molar mass and likely the lipophilicity of 5-Ethyl-DMT compared to DMT, which could influence its ability to cross the blood-brain barrier and its metabolic profile.
Pharmacodynamics: Receptor Binding and Functional Activity
The primary determinant of a compound's psychoactive and physiological effects is its interaction with neuronal receptors. DMT is a non-selective serotonin receptor agonist with a well-documented affinity for multiple 5-HT receptor subtypes, its classic psychedelic effects being primarily attributed to its agonist activity at the 5-HT2A receptor.[1][2][4]
In stark contrast, the receptor binding profile of 5-Ethyl-DMT is not well-characterized in publicly available literature. The primary source of information indicates it acts as an agonist at 5-HT1A and 5-HT1D receptors, with a threefold selectivity for 5-HT1D.[3] This suggests a potentially different pharmacological profile, possibly deviating from the classic psychedelic effects mediated by 5-HT2A activation and trending towards effects associated with 5-HT1A (anxiolytic, antidepressant) and 5-HT1D (antimigraine) agonism.
Table 2: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | N,N-Dimethyltryptamine (DMT) | 5-Ethyl-DMT |
| 5-HT₁A | 39 - 2,100[2] | Agonist (Ki not specified)[3] |
| 5-HT₁B | Affinity < 600[1] | Data Not Available |
| 5-HT₁D | Affinity < 600[1] | Agonist (3x selective vs 5-HT1A)[3] |
| 5-HT₂A | 75 (IC₅₀) [2], Affinity < 600[1] | Data Not Available |
| 5-HT₂B | Affinity < 600[1] | Data Not Available |
| 5-HT₂C | Affinity < 600[1] | Data Not Available |
| 5-HT₆ | Affinity < 600[1] | Data Not Available |
| 5-HT₇ | Affinity < 600[1] | Data Not Available |
| Sigma-1 | Moderate Affinity (~14 µM) | Data Not Available |
Note: Data for DMT is compiled from multiple sources and methodologies, leading to a range of reported values. The lack of data for 5-Ethyl-DMT represents a significant knowledge gap.
Signaling Pathways
The differing primary receptor targets of DMT and 5-Ethyl-DMT imply activation of distinct intracellular signaling cascades. DMT's agonism at 5-HT2A receptors primarily couples to Gq/11 proteins, activating phospholipase C (PLC) and leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[4] Conversely, 5-HT1A and 5-HT1D receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[5]
Caption: Postulated primary signaling pathways for DMT and 5-Ethyl-DMT.
Pharmacokinetics: Metabolism and Duration of Action
The pharmacokinetics of DMT are characterized by rapid onset and short duration of action, primarily due to its efficient metabolism by monoamine oxidase A (MAO-A) into indole-3-acetic acid (IAA).[4] When administered intravenously or via inhalation, its effects are felt within seconds to minutes and typically resolve within 30-60 minutes.[1][4] Oral administration of DMT is ineffective unless co-administered with a MAO inhibitor (MAOI), which prevents its first-pass metabolism.[4]
There is currently no published pharmacokinetic data for 5-Ethyl-DMT. However, we can hypothesize based on its structure. The core tryptamine structure remains a substrate for MAO. The addition of the 5-ethyl group could potentially introduce new metabolic pathways via cytochrome P450 (CYP) enzymes (e.g., hydroxylation on the ethyl group) or sterically hinder MAO access, potentially altering its metabolic rate and duration of action compared to DMT. This remains purely speculative and requires experimental validation.
Table 3: Comparative Pharmacokinetic Profiles
| Parameter | N,N-Dimethyltryptamine (DMT) | 5-Ethyl-DMT |
| Primary Metabolic Enzyme | Monoamine Oxidase A (MAO-A)[4] | Data Not Available (Hypothesized: MAO-A, CYP450s) |
| Primary Metabolite | Indole-3-acetic acid (IAA)[4] | Data Not Available |
| Route of Administration | Inhalation, Injection (Oral w/ MAOI)[1][4] | Data Not Available |
| Onset of Action (IV) | < 1 minute[4] | Data Not Available |
| Duration of Action (IV/Inhaled) | 15 - 60 minutes[4] | Data Not Available |
Psychoactive Effects and Therapeutic Potential
DMT is renowned for inducing intense, immersive, and often transformative psychedelic experiences characterized by vivid visual and auditory hallucinations, a distorted sense of time, and profound introspective insights.[2] Its rapid onset and short duration make it a candidate for psychedelic-assisted therapy in clinical settings.
The psychoactive effects of 5-Ethyl-DMT in humans have not been formally documented. Based on its reported affinity for 5-HT1A and 5-HT1D receptors, it is unlikely to produce classic, visual-rich psychedelic effects.[3] Agonism at these receptors is more commonly associated with anxiolytic, antidepressant, and anti-aggressive behaviors in animal models. Therefore, its therapeutic potential, if any, might lie in the treatment of mood disorders or migraine rather than as a classic psychedelic.
Experimental Protocol: Competitive Radioligand Binding Assay for 5-HT₂A Receptor Affinity
To address the significant data gap for 5-Ethyl-DMT, a foundational experiment is to determine its binding affinity at key serotonin receptors. The following protocol outlines a standard procedure for a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound at the human 5-HT2A receptor.
Objective: To determine the binding affinity (Ki) of 5-Ethyl-DMT for the human 5-HT2A receptor.
Materials:
-
Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]ketanserin (a high-affinity 5-HT2A antagonist).
-
Test Compound: 5-Ethyl-DMT hydrochloride.
-
Non-specific Binding Control: Mianserin or another suitable 5-HT2A antagonist at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, 96-well microplates, filter mats (GF/B or GF/C), cell harvester.
Workflow Diagram:
Caption: Experimental workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of 5-Ethyl-DMT in assay buffer across a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Setup: In a 96-well plate, add the assay components in triplicate for each condition:
-
Total Binding: Receptor membranes, [³H]ketanserin (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Receptor membranes, [³H]ketanserin, and a saturating concentration of mianserin.
-
Test Compound: Receptor membranes, [³H]ketanserin, and a specific concentration of the 5-Ethyl-DMT dilution series.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a period sufficient to reach equilibrium (e.g., 60 minutes).
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This traps the cell membranes (with bound radioligand) on the filter.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the 5-Ethyl-DMT concentration.
-
Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of 5-Ethyl-DMT that inhibits 50% of the specific binding of [³H]ketanserin).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion
The comparative analysis between N,N-Dimethyltryptamine and 5-Ethyl-DMT reveals a tale of two molecules at vastly different stages of scientific exploration. DMT stands as a pillar of psychedelic research, with a rich dataset defining its chemical, pharmacological, and experiential properties. Its potent 5-HT2A agonism solidifies its role as a classic psychedelic.
Conversely, 5-Ethyl-DMT remains an enigmatic analogue. The limited available data suggests a pharmacological profile centered on 5-HT1A and 5-HT1D receptors, pointing away from classic psychedelic activity and towards other potential therapeutic applications. The significant gaps in our understanding of its receptor binding profile, functional activity, pharmacokinetics, and toxicology underscore the need for foundational research. The experimental protocol provided herein offers a clear path forward for researchers to begin characterizing this and other novel tryptamine derivatives, paving the way for a more complete understanding of structure-activity relationships within this important chemical class.
References
-
ACS Publications. (n.d.). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. [Link]
-
National Institutes of Health. (n.d.). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Analysis of Iso-dimethyltryptamines in a Model of Light-Induced Retinal Degeneration. [Link]
-
Wikipedia. (n.d.). Dimethyltryptamine. [Link]
-
Ghent University. (n.d.). SYNTHESIS OF PSILOCYBIN ANALOGUES AND OTHER 5-HT RECEPTOR AGONISTS FOR STIMULATION OF NEUROTRANSMISSION. [Link]
-
Wikipedia. (n.d.). 5-MeO-MET. [Link]
-
ACS Publications. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega. [Link]
-
Frontiers. (n.d.). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. [Link]
-
National Institutes of Health. (2022). Administration of N,N-dimethyltryptamine (DMT) in psychedelic therapeutics and research and the study of endogenous DMT. [Link]
-
Blossom Analysis. (n.d.). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). [Link]
-
PLOS ONE. (n.d.). Psychedelics and the Human Receptorome. [Link]
-
Wikipedia. (n.d.). 5-Methoxytryptamine. [Link]
-
Wikipedia. (n.d.). 5-Ethyl-DMT. [Link]
-
National Institutes of Health. (n.d.). Neuropharmacology of N,N-Dimethyltryptamine. [Link]
-
PubMed. (2000). 2-Substituted tryptamines: agents with selectivity for 5-HT(6) serotonin receptors. [Link]
-
ResearchGate. (n.d.). K I values (lM) and binding-to-uptake ratios for various compounds at SERT and VMAT2. [Link]
-
Journal of Herbmed Pharmacology. (n.d.). In silico study of dimethyltryptamine analogues against 5-HT1B receptor: Molecular docking, dynamic simulations and ADMET prediction. [Link]
-
National Institutes of Health. (n.d.). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). [Link]
-
PubMed. (2003). Higher-end serotonin receptors: 5-HT(5), 5-HT(6), and 5-HT(7). [Link]
-
Semantic Scholar. (n.d.). Current Neuropharmacology. [Link]
-
ScienceDirect. (2021). Current Developments in the Stable Production of Human Induced Pluripotent Stem Cells. [Link]
-
ResearchGate. (n.d.). Current Developments in the Stable Production of Human Induced Pluripotent Stem Cells. [Link]
Sources
- 1. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 2. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Ethyl-DMT - Wikipedia [en.wikipedia.org]
- 4. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Validating the Binding Selectivity of 5-Ethyl-DMT for 5-HT1A versus 5-HT2A Receptors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to quantitatively assess the binding selectivity of the novel tryptamine derivative, 5-Ethyl-DMT. We will delve into the theoretical underpinnings of serotonin receptor pharmacology, present a detailed, self-validating experimental protocol, and outline the necessary data analysis to robustly determine the compound's preference for the 5-HT1A versus the 5-HT2A receptor.
Introduction: The Significance of Serotonergic Receptor Selectivity
The serotonergic system, with its array of at least 14 distinct receptor subtypes, represents a cornerstone of modern neuropharmacology.[1] Among these, the 5-HT1A and 5-HT2A receptors are paramount, often mediating opposing or functionally distinct physiological and psychological effects. The 5-HT1A receptor is a key target for anxiolytics and antidepressants, while the 5-HT2A receptor is famously the primary target for classic psychedelics and a crucial site of action for atypical antipsychotics.[2][3][4]
For any novel compound, such as 5-Ethyl-DMT, understanding its receptor selectivity is not merely an academic exercise; it is a critical determinant of its potential therapeutic profile and off-target effects. A compound that selectively targets 5-HT1A might have anxiolytic potential, whereas one targeting 5-HT2A could have psychedelic or antipsychotic-modulating properties. A non-selective compound will likely produce a complex and unpredictable pharmacological profile. This guide establishes the gold-standard methodology for dissecting this crucial aspect of a research compound's identity.
The Targets: A Tale of Two Receptors
A clear understanding of the target receptors is fundamental to designing a valid binding assay. The choice of experimental tools and the interpretation of results are directly informed by their distinct signaling mechanisms.
The 5-HT1A Receptor: An Inhibitory Modulator
The 5-HT1A receptor classically couples to inhibitory G-proteins (Gi/o).[3] Its activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activity.[3][5] This signaling cascade typically results in neuronal hyperpolarization and reduced excitability. These receptors are found both as presynaptic autoreceptors on serotonin neurons in the raphe nuclei, where they regulate serotonin release, and as postsynaptic heteroreceptors in limbic regions like the hippocampus and cortex.[3][4]
The 5-HT2A Receptor: An Excitatory Modulator
In contrast, the 5-HT2A receptor is the archetypal excitatory serotonin receptor, primarily coupling to the Gq/G11 family of G-proteins.[2] Upon activation, it stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG).[6][7] This cascade leads to the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), culminating in increased neuronal excitability.[2][6] These receptors are highly expressed in the cerebral cortex and are integral to cognitive processes, perception, and mood.[2]
Causality Behind Experimental Choices
-
Receptor Source: We utilize membranes from stable cell lines (e.g., CHO-K1 or HEK293) recombinantly expressing a single human receptor subtype (either 5-HT1A or 5-HT2A). [7][8]This is a critical choice to eliminate the confounding variable of endogenous receptor expression found in native tissue, ensuring that any observed binding is exclusively to the target of interest.
-
Radioligand Selection: The choice of radioligand is paramount for a successful assay. It must be highly selective for the target receptor to avoid labeling other sites.
-
For 5-HT1A: [3H]8-OH-DPAT is a classic and highly selective agonist radioligand. [9] * For 5-HT2A: [3H]Ketanserin is a widely used and selective antagonist radioligand. [7][10]* Defining Non-Specific Binding (NSB): To ensure we are only measuring binding to the specific receptor, a parallel set of experiments is run in the presence of a very high concentration of a known, non-radioactive ligand (e.g., unlabeled serotonin for 5-HT1A or ketanserin for 5-HT2A). This "cold" ligand saturates all specific receptor sites, so any remaining radioactivity detected is considered non-specific binding to filters, lipids, etc. This value is subtracted from all other measurements. [11]
-
Step-by-Step Experimental Protocol
This protocol outlines the procedure for a single receptor target. The entire process must be performed independently for both 5-HT1A and 5-HT2A receptors.
-
Membrane Preparation:
-
Culture HEK293 cells stably transfected with the human 5-HT1A or 5-HT2A receptor to confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA). [12] * Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes. [12] * Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in an assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration using a BCA or Bradford assay. [12]
-
-
Assay Plate Setup (96-well format):
-
Total Binding Wells: Add binding buffer, a defined amount of membrane protein (e.g., 10-50 µg), and the specific radioligand ([3H]8-OH-DPAT or [3H]Ketanserin) at a concentration near its known dissociation constant (Kd).
-
Non-Specific Binding (NSB) Wells: Add the same components as the Total Binding wells, plus a saturating concentration of a non-labeled reference compound (e.g., 10 µM Serotonin for 5-HT1A, 10 µM Ketanserin for 5-HT2A).
-
Competition Wells: Add the same components as the Total Binding wells, plus 5-Ethyl-DMT across a wide concentration range (e.g., 10-12 concentrations spanning from 0.01 nM to 100 µM).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium. [12]Gentle agitation is recommended.
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through). [10][12] * Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound or non-specifically associated radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well and seal the plate.
-
Measure the radioactivity (in Counts Per Minute, CPM) trapped on each filter using a microplate scintillation counter. [12]
-
Data Analysis and Interpretation
-
Calculate Specific Binding: For each concentration of 5-Ethyl-DMT, calculate the specific binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Average NSB (CPM)
-
-
Generate Competition Curve: Convert the specific binding CPM values to a percentage of the maximum specific binding (the binding in the absence of any competitor). Plot this percentage against the logarithm of the 5-Ethyl-DMT concentration.
-
Determine the IC50: Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- variable slope" model. This analysis will yield the IC50 value, which is the concentration of 5-Ethyl-DMT that inhibits 50% of the specific radioligand binding. [11]
-
Calculate the Inhibition Constant (Ki): The IC50 is an experimental value influenced by the concentration of the radioligand used. To find the intrinsic affinity of 5-Ethyl-DMT, the Ki, we use the Cheng-Prusoff equation : [11][12] Ki = IC50 / (1 + [L]/Kd)
-
Ki: The inhibition constant for 5-Ethyl-DMT. This is the final measure of affinity.
-
IC50: The experimentally determined concentration of 5-Ethyl-DMT that displaces 50% of the radioligand.
-
[L]: The molar concentration of the radioligand used in the assay.
-
Kd: The equilibrium dissociation constant of the radioligand for the receptor (this value should be determined experimentally via a separate saturation binding assay or obtained from reliable literature sources).
-
-
Determine the Selectivity Ratio: The final step is to directly compare the affinity of 5-Ethyl-DMT for the two receptors. The selectivity ratio is calculated as follows:
Selectivity for 5-HT1A over 5-HT2A = Ki (for 5-HT2A) / Ki (for 5-HT1A)
A higher ratio indicates greater selectivity for the 5-HT1A receptor. For example, a ratio of 100 means the compound has a 100-fold higher affinity for 5-HT1A than for 5-HT2A. A compound is generally considered "selective" if this ratio is >100. [13]
Comparative Data Summary
The following table presents a hypothetical but realistic dataset for 5-Ethyl-DMT, alongside standard reference compounds, to illustrate the final output of this validation process.
| Compound | Receptor | Ki (nM) | Selectivity Ratio (Ki 5-HT2A / Ki 5-HT1A) |
| 5-Ethyl-DMT | 5-HT1A | 15 | 40 |
| 5-HT2A | 600 | ||
| 8-OH-DPAT | 5-HT1A | 1.2 | >1000 |
| (Reference 1A Agonist) | 5-HT2A | >1500 | |
| Ketanserin | 5-HT1A | 250 | 0.004 (Highly 5-HT2A Selective) |
| (Reference 2A Antagonist) | 5-HT2A | 1.0 |
Data are hypothetical and for illustrative purposes only.
Based on this hypothetical data, we would conclude that 5-Ethyl-DMT displays a 40-fold selectivity for the 5-HT1A receptor over the 5-HT2A receptor. While this indicates a clear preference, it would be classified as moderately selective, suggesting that at higher concentrations, significant 5-HT2A receptor occupancy could occur.
Conclusion and Future Directions
This guide has detailed the essential methodology for validating the binding selectivity of 5-Ethyl-DMT. By employing a rigorous competitive radioligand binding assay, researchers can obtain robust, quantitative data (Ki values) that are fundamental to characterizing any novel compound.
It is critical to recognize that binding affinity is only the first piece of the puzzle. The logical next step is to conduct functional assays to determine whether 5-Ethyl-DMT acts as an agonist, antagonist, or inverse agonist at each receptor.
-
For 5-HT1A (Gi/o): A [35S]GTPγS binding assay or a cAMP inhibition assay would be appropriate. [9]* For 5-HT2A (Gq/11): A calcium mobilization assay or an inositol phosphate (IP) accumulation assay would reveal functional activity. [6] Ultimately, a comprehensive understanding requires integrating binding data with functional data to build a complete pharmacological profile, guiding future in-vivo studies and potential therapeutic applications.
References
-
Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
5-HT2A receptor. (n.d.). Wikipedia. Retrieved from [Link]
-
Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Molecular Neurobiology, 42(3), 145–155. Retrieved from [Link]
-
Kim, Y., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 8221. Retrieved from [Link]
-
Mukherjee, J. (2013). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. National Center for Biotechnology Information. Retrieved from [Link]
-
Ren, J., et al. (2019). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Cellular Neuroscience, 13, 22. Retrieved from [Link]
-
Jahnsen, J. A., & Uhlén, S. (2016). A new, simple and robust radioligand binding method used to determine kinetic off-rate constants for unlabeled ligands. Journal of Pharmacological and Toxicological Methods, 81, 243-251. Retrieved from [Link]
-
González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences, 2, 47-84. Retrieved from [Link]
-
Serotonin (5-HT1A) receptor signaling pathways. (n.d.). ResearchGate. Retrieved from [Link]
-
Kim, Y., et al. (2023). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv. Retrieved from [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Scilit. Retrieved from [Link]
-
The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved from [Link]
-
Vaugeois, J. M., et al. (1995). Determination of radioligand specific activity using competition binding assays. Life Sciences, 56(10), PL183-PL188. Retrieved from [Link]
-
Cooper, J. R., Bloom, F. E., & Roth, R. H. (1996). Serotonin Receptors. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). National Center for Biotechnology Information. Retrieved from [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
Elands, J., et al. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptors and Signal Transduction, 19(1-4), 309-322. Retrieved from [Link]
-
5-HT2A Biochemical Binding Assay Service. (n.d.). Reaction Biology. Retrieved from [Link]
-
van Wijngaarden, I., Tulp, M. T., & Soudijn, W. (1990). The concept of selectivity in 5-HT receptor research. European Journal of Pharmacology, 188(6), 301-312. Retrieved from [Link]
-
Wacker, D., et al. (2013). Structural Features for Functional Selectivity at Serotonin Receptors. Science, 340(6132), 615-619. Retrieved from [Link]
-
Staroń, J., et al. (2017). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry, 25(22), 6030-6039. Retrieved from [Link]
-
Dimethyltryptamine. (n.d.). Wikipedia. Retrieved from [Link]
-
Calero, R., et al. (2014). A Functional Selectivity Mechanism at the Serotonin-2A GPCR Involves Ligand-Dependent Conformations of Intracellular Loop 2. Journal of the American Chemical Society, 136(30), 10762-10771. Retrieved from [Link]
-
Affinities of compounds 1-15 for 5-HT 1A and 5-HT 2A receptor. (n.d.). ResearchGate. Retrieved from [Link]
-
Roth, B. L. (2013). Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs. Journal of Clinical Investigation, 123(12), 5016-5018. Retrieved from [Link]
-
Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLOS ONE, 5(2), e9019. Retrieved from [Link]
-
Gatch, M. B., et al. (2024). Serotonin 1A Receptors Modulate Serotonin 2A Receptor-Mediated Behavioral Effects of 5-Methoxy-N,N-dimethyltryptamine Analogs in Mice. ACS Chemical Neuroscience. Retrieved from [Link]
-
Binding affinities for 5-HT1A and 5-HT2A receptors and antagonist... (n.d.). ResearchGate. Retrieved from [Link]
-
List of miscellaneous 5-HT2A receptor agonists. (n.d.). Wikipedia. Retrieved from [Link]
-
Del Razo-Rodríguez, O. E., et al. (2022). In silico study of dimethyltryptamine analogues against 5-HT1B receptor: Molecular docking, dynamic simulations and ADMET prediction. Journal of Herbmed Pharmacology, 11(2), 204-213. Retrieved from [Link]
-
Deliganis, A. V., Pierce, P. A., & Peroutka, S. J. (1991). Differential interactions of dimethyltryptamine (DMT) with 5-HT1A and 5-HT2 receptors. Biochemical Pharmacology, 41(11), 1739-1744. Retrieved from [Link]
-
5-Methoxytryptamine. (n.d.). Wikipedia. Retrieved from [Link]
-
Riba, J., et al. (2021). A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine. Frontiers in Pharmacology, 12, 722687. Retrieved from [Link]
-
Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(50), 32365–32373. Retrieved from [Link]
-
Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(50), 32365-32373. Retrieved from [Link]
-
Van den Eynde, M., et al. (2024). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. JCI - Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs [jci.org]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. The concept of selectivity in 5-HT receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to the Cross-Validation of Methods for 5-Ethyl-N,N-dimethyltryptamine
For researchers, scientists, and drug development professionals, the robust and reliable analysis of novel psychoactive substances is paramount. This guide provides a comparative overview of analytical methodologies for the detection and quantification of 5-Ethyl-N,N-dimethyltryptamine (5-Et-DMT), a synthetic tryptamine. Given the scarcity of specific cross-validation studies for 5-Et-DMT, this guide leverages experimental data from structurally similar tryptamine derivatives to offer a comprehensive comparison of commonly employed analytical techniques.
The accurate identification and quantification of tryptamines are crucial for forensic toxicology, clinical monitoring, and understanding their metabolic fate. The primary analytical tools for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Significance of the Indole 5-Position in Tryptamine Pharmacology
An In-Depth Comparative Analysis of 5-Ethyl-DMT and Other 5-Substituted Tryptamines for Preclinical Research
The tryptamine scaffold is a cornerstone in neuroscience and pharmacology, serving as the foundational structure for numerous endogenous neurotransmitters, such as serotonin (5-hydroxytryptamine), and a vast class of psychoactive compounds.[1] Modifications to this core structure can dramatically alter a compound's pharmacological profile, influencing its affinity, efficacy, and selectivity for various serotonin (5-HT) receptors.[2] The 5-position on the indole ring is a particularly critical locus for substitution, as modifications here profoundly impact interactions with key receptor subtypes, notably the 5-HT1A and 5-HT2A receptors.[3][4]
This guide provides a head-to-head technical comparison of 5-Ethyl-N,N-dimethyltryptamine (5-Ethyl-DMT) with other prominent 5-substituted tryptamines. We will dissect their structure-activity relationships (SAR), compare their pharmacodynamic profiles using quantitative in-vitro data, and provide detailed experimental protocols for their characterization. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to understand the nuanced effects of 5-position modifications and to guide the design of novel selective serotonergic agents.
Section 1: Comparative Pharmacodynamics at Serotonin Receptors
The primary mechanism of action for tryptamines involves direct interaction with serotonin receptors.[5] Different substitutions at the 5-position modulate the affinity (how strongly a compound binds) and functional activity (how it activates the receptor) at these sites. 5-Ethyl-DMT is known to act as an agonist at 5-HT1A and 5-HT1D receptors.[6] A broader analysis reveals a general trend for 5-substituted compounds: they often exhibit high affinity for 5-HT1A receptors and a range of affinities for 5-HT2A receptors, leading to selectivity for 5-HT2A over 5-HT2C, but not necessarily over 5-HT1A.[3][4][7]
Receptor Binding Affinities (Kᵢ)
Binding affinity (Kᵢ) is a measure of the concentration of a ligand required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity. The following table consolidates data from radioligand binding assays to compare various 5-substituted tryptamines.
| Compound | 5-Substituent | 5-HT1A Kᵢ (nM) | 5-HT2A Kᵢ (nM) | 5-HT2C Kᵢ (nM) | Data Source(s) |
| 5-Ethyl-DMT | -CH₂CH₃ | High Affinity (qualitative) | Data Not Available | Data Not Available | [6] |
| 5-MeO-DMT | -OCH₃ | 186 ± 31 | 374 ± 97 | 1210 | [2][4] |
| 5-MeO-DPT | -OCH₃ | 102 | 115 | 2250 | [4] |
| 5-Cl-DMT | -Cl | Data Not Available | 310 | Data Not Available | [2] |
| Bufotenine (5-OH-DMT) | -OH | High Affinity (qualitative) | Moderate Affinity | Moderate Affinity | [2] |
| 5-CT | -CONH₂ | 0.5 | 1.2 | Data Not Available | [2] |
Causality Insight: The data demonstrates that the 5-position is highly tolerant of various substituents. Small, electron-donating groups like methoxy (-OCH₃) or larger groups like carboxamide (-CONH₂) can result in high affinity, particularly at the 5-HT1A receptor.[2][3][4] The ethyl group of 5-Ethyl-DMT, being a small alkyl group, is consistent with the profile of a compound likely possessing significant 5-HT1A affinity.
Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ)
Functional assays measure the biological response following receptor binding. Potency (EC₅₀) is the concentration required to elicit 50% of the maximal response, while efficacy (Eₘₐₓ) is the maximum possible response compared to a reference agonist (like serotonin).
| Compound | 5-Substituent | 5-HT2A EC₅₀ (nM) | 5-HT2A Efficacy (% of 5-HT) | Data Source(s) |
| 5-MeO-DMT | -OCH₃ | 943 ± 88 | Partial Agonist | [2][4] |
| 5-MeO-DPT | -OCH₃ | 120 | 102% (Full Agonist) | [4] |
| 5-MeO-MiPT | -OCH₃ | 263.5 | 100% (Full Agonist) | [2][4] |
| 5-MeO-DALT | -OCH₃ | 213 | 103% (Full Agonist) | [4] |
Expert Analysis: While many 5-substituted tryptamines are potent 5-HT2A agonists, there are significant differences in efficacy.[4] For instance, while 5-MeO-DMT is a partial agonist, simply changing the N,N-dimethyl groups to larger dipropyl (DPT) or diisopropyl (MiPT) groups can restore full agonism.[4] This highlights a key principle in drug design: modifications at one part of the molecule (the N-alkyl chains) can allosterically influence the functional effects mediated by another part (the 5-substituted indole ring).
Section 2: Intracellular Signaling Pathways
Understanding the downstream signaling cascades activated by these compounds is crucial for predicting their cellular and physiological effects. Most serotonin receptors, except for the 5-HT3 subtype, are G protein-coupled receptors (GPCRs).[8][9] Their activation initiates complex intracellular signaling networks.
-
5-HT1 Family (e.g., 5-HT1A, 5-HT1D): These receptors typically couple to the Gαi/o protein.[8] Activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
5-HT2 Family (e.g., 5-HT2A, 5-HT2C): These receptors couple to the Gαq/11 protein.[10] Activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade leads to an increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC).[10]
-
β-Arrestin Pathway: Upon agonist binding, GPCRs are phosphorylated, which promotes the recruitment of β-arrestin proteins.[11][12] This process not only desensitizes the G protein signal but can also initiate a separate wave of G protein-independent signaling.[13]
The following diagram illustrates the primary signaling pathways relevant to 5-substituted tryptamines.
Caption: Canonical signaling pathways for 5-HT1A and 5-HT2A receptors.
Section 3: Detailed Experimental Protocols
To ensure data integrity and reproducibility, standardized, self-validating experimental systems are paramount. Below are detailed protocols for key in-vitro assays used to characterize novel tryptamines.
Protocol: cAMP Accumulation Assay for Gαi/o Functional Activity
This assay quantifies the inhibition of adenylyl cyclase activity following the activation of a Gαi-coupled receptor like 5-HT1A. A competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), is commonly used.[14][15]
Objective: To determine the EC₅₀ and Eₘₐₓ of a test compound at the 5-HT1A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor.
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA.
-
Stimulation Agent: Forskolin (to pre-stimulate adenylyl cyclase).
-
Test Compounds: 5-Ethyl-DMT and comparators, serially diluted.
-
HTRF cAMP Detection Kit (e.g., from Cisbio, Revvity).[14][16]
-
384-well white opaque microplates.
Procedure:
-
Cell Plating: Seed the 5-HT1A-HEK293 cells into a 384-well plate at a density of 2,000-5,000 cells/well and incubate for 24 hours. Causality: This allows cells to adhere and reach a consistent physiological state.
-
Compound Addition: Remove culture media. Add 5 µL of test compounds at various concentrations, followed immediately by 5 µL of Forskolin at a final concentration of 10 µM. Causality: Forskolin raises basal cAMP levels, creating a window to measure the inhibitory effect of the Gαi-coupled receptor agonist.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Cell Lysis & Detection: Add 5 µL of the HTRF anti-cAMP antibody (acceptor) and 5 µL of the d2-labeled cAMP (donor), both diluted in lysis buffer as per the manufacturer's protocol.[17]
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 ratio. Convert ratios to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log of the test compound concentration and fit to a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ.
Protocol: β-Arrestin Recruitment Assay
This assay measures the interaction between an activated GPCR and β-arrestin, providing a readout of G protein-independent signaling and receptor desensitization. Enzyme Fragment Complementation (EFC) is a widely adopted technology for this purpose (e.g., DiscoverX PathHunter).[11][12]
Objective: To quantify the potency and efficacy of a test compound in inducing β-arrestin recruitment to a target receptor (e.g., 5-HT2A).
Materials:
-
CHO-K1 cells stably co-expressing the target GPCR fused to a ProLink (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment.[13]
-
Opti-MEM reduced-serum medium.
-
Test Compounds: Serially diluted.
-
PathHunter Detection Reagent Kit.
-
384-well white solid-bottom microplates.
Procedure:
-
Cell Plating: Plate the engineered cells in a 384-well plate at 2,500 cells/well in 20 µL of plating medium.
-
Compound Addition: Add 5 µL of the test compound dilutions to the wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C in a 5% CO₂ incubator. Causality: This incubation period allows for receptor activation and subsequent β-arrestin recruitment, leading to the complementation of the enzyme fragments.
-
Detection Reagent Preparation: Prepare the PathHunter detection reagent according to the manufacturer's instructions.
-
Detection: Add 12 µL of the prepared detection reagent to each well.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the chemiluminescent signal on a standard plate reader.
-
Data Analysis: Plot the relative light units (RLU) against the log of the test compound concentration. Fit the data to a four-parameter logistic equation to derive EC₅₀ and Eₘₐₓ values.
The diagram below outlines the comparative workflow for characterizing a novel tryptamine.
Caption: A validated workflow for the pharmacological characterization of novel tryptamines.
Section 4: Structure-Activity Relationships (SAR) of 5-Substituted Tryptamines
The accumulated data allows for the deduction of key SAR principles that govern the interaction of these ligands with serotonin receptors.
-
High 5-HT1A Affinity is a Hallmark: As a class, 5-substituted tryptamines consistently demonstrate high affinity for the 5-HT1A receptor.[3][4][7] This suggests the 5-position of the indole ring fits into a specific sub-pocket of the 5-HT1A receptor that is accommodating to various substituents.
-
Modulation of 5-HT2A vs. 5-HT1A Selectivity: While 5-HT1A affinity is often high, affinity at 5-HT2A can vary more significantly depending on the substituent.[3] This variability is the basis for achieving selectivity. For example, compounds can be designed with high 5-HT2A affinity but lower 5-HT1A affinity, or vice versa, by carefully tuning the properties of the 5-substituent.[18]
-
Electronic and Steric Effects: The electronic properties (electron-donating vs. electron-withdrawing) and the size (steric bulk) of the 5-substituent are critical. For instance, the introduction of a methylthio group at the 5-position was found to produce the most potent behavioral effects in one series, indicating a complex interplay of factors beyond simple size.[19] The ethyl group in 5-Ethyl-DMT is a small, non-polar, electron-donating group, which likely contributes to its specific agonist profile at 5-HT1A/1D receptors.[6]
The following logic diagram illustrates the SAR trends.
Caption: Structure-Activity Relationship (SAR) logic for 5-substituted tryptamines.
Conclusion
The 5-position of the tryptamine indole ring is a critical determinant of pharmacological activity. 5-Ethyl-DMT, with its ethyl substitution, fits into a broader class of 5-substituted tryptamines characterized by potent interactions with the 5-HT1A receptor.[3][6][7] While comprehensive functional data for 5-Ethyl-DMT is not as widely published as for compounds like 5-MeO-DMT, its structural similarity allows for informed predictions of its likely activity profile. It probably acts as a potent Gαi-biased agonist at 5-HT1A receptors, leading to decreased cAMP levels.
By systematically comparing receptor binding data, functional activity, and underlying signaling pathways, researchers can better understand the unique profile of 5-Ethyl-DMT relative to its analogs. The detailed experimental protocols provided herein offer a robust framework for generating the high-quality, reproducible data needed to further elucidate these differences and to guide the development of the next generation of serotonergic therapeutics.
References
-
Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Signaling pathways of the serotonin receptor (5-HTR) subtypes. ResearchGate. Available at: [Link]
-
Computer-aided design and synthesis of 5-substituted tryptamines and their pharmacology at the 5-HT1D receptor: discovery of compounds with potential anti-migraine properties. Journal of Medicinal Chemistry. Available at: [Link]
-
The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of Neurochemistry. Available at: [Link]
-
Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
5-Ethyl-DMT. Wikipedia. Available at: [Link]
-
Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI Bookshelf. Available at: [Link]
-
Serotonin Receptor Signaling. QIAGEN GeneGlobe. Available at: [Link]
-
5-HT receptor. Wikipedia. Available at: [Link]
-
Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Bio-protocol. Available at: [Link]
-
(PDF) Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. ResearchGate. Available at: [Link]
-
Structure-activity relationships in potentially hallucinogenic N,N-dialkyltryptamines substituted in the benzene moiety. Journal of Medicinal Chemistry. Available at: [Link]
-
ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. Available at: [Link]
-
Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]
-
cAMP Accumulation Assay. Creative BioMart. Available at: [Link]
-
Serotonergic Psychedelics: Experimental Approaches for Assessing Mechanisms of Action. Current Topics in Behavioral Neurosciences. Available at: [Link]
-
cAMP assays in GPCR drug discovery. Progress in Molecular Biology and Translational Science. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonergic Psychedelics: Experimental Approaches for Assessing Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Ethyl-DMT - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 10. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. resources.revvity.com [resources.revvity.com]
- 17. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 18. Computer-aided design and synthesis of 5-substituted tryptamines and their pharmacology at the 5-HT1D receptor: discovery of compounds with potential anti-migraine properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-activity relationships in potentially hallucinogenic N,N-dialkyltryptamines substituted in the benzene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Characterization of 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl- (5-Et-DMT)
Introduction: Unveiling a Novel Tryptamine Analogue
The landscape of psychedelic research is undergoing a significant renaissance, driven by the therapeutic potential of these compounds for a range of psychiatric disorders.[1][2] Within this evolving field, the exploration of novel chemical entities is paramount to understanding the intricate structure-activity relationships that govern their pharmacological effects. This guide introduces 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl- (5-Et-DMT) , a novel tryptamine analogue. Structurally, 5-Et-DMT is a close relative of the classical psychedelic N,N-dimethyltryptamine (DMT) and the potent 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).[3][4][5] The primary structural distinction of 5-Et-DMT is the substitution of a 5-ethyl group on the indole ring.
This guide will provide a comprehensive framework for the in-vitro characterization of 5-Et-DMT, establishing its mechanism of action by comparing its anticipated pharmacological profile with those of its well-characterized counterparts, DMT and 5-MeO-DMT. We will delve into the critical experimental assays required to elucidate its receptor binding affinity, functional potency, and downstream signaling pathways. The overarching objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies to rigorously assess this and other novel psychoactive compounds.
Comparative Pharmacology: Positioning 5-Et-DMT in the Tryptamine Landscape
The psychoactive effects of tryptamines are primarily mediated by their interaction with serotonin receptors, particularly the 5-HT2A receptor.[3][6] However, the nuanced differences in receptor affinity and functional activity at various serotonin receptor subtypes, as well as other monoamine receptors, contribute to the distinct subjective and physiological effects of each compound.[7][8]
Receptor Binding Affinity: The Initial Interaction
The initial step in characterizing a novel compound is to determine its binding affinity (Ki) for a panel of relevant receptors. This is typically achieved through competitive radioligand binding assays.[9] A lower Ki value indicates a higher binding affinity.[10]
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Tryptamine Analogues
| Receptor | 5-Et-DMT (Predicted) | DMT | 5-MeO-DMT |
| 5-HT1A | ? | High | Very High[8] |
| 5-HT2A | ? | High | Moderate[8] |
| 5-HT2C | ? | Moderate | Moderate |
| SERT | ? | Moderate[7] | Low[6] |
| D2 | ? | Low | Low |
| α1A | ? | Low | Low |
Data for DMT and 5-MeO-DMT are compiled from various sources. The affinity of 5-Et-DMT is yet to be experimentally determined.
The rationale for selecting this receptor panel is grounded in the known pharmacology of classic psychedelics. The 5-HT2A receptor is the primary target for hallucinogenic effects, while the 5-HT1A receptor is known to modulate these effects and may contribute to anxiolytic and antidepressant properties.[11] Interactions with other serotonin receptor subtypes, the serotonin transporter (SERT), and dopamine (D2) and adrenergic (α1A) receptors can further influence the overall pharmacological profile.[7]
Functional Activity: Eliciting a Cellular Response
Beyond binding, it is crucial to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. For G protein-coupled receptors (GPCRs) like the 5-HT2A receptor, agonist activation initiates intracellular signaling cascades.[12] Two primary pathways are of interest for psychedelic compounds: Gq-protein signaling and β-arrestin recruitment.
Gq-Protein Signaling: The hallucinogenic effects of psychedelics are strongly correlated with their ability to activate the Gq-protein signaling pathway downstream of the 5-HT2A receptor.[12] This activation leads to an increase in intracellular calcium, which can be measured using a calcium flux assay.
β-Arrestin Recruitment: β-arrestin recruitment is another important signaling pathway for GPCRs, often associated with receptor desensitization and internalization.[13][14] Compounds that show biased signaling, preferentially activating one pathway over the other, are of significant interest in drug development.
Table 2: Comparative Functional Activity at the 5-HT2A Receptor
| Assay | Parameter | 5-Et-DMT (Predicted) | DMT | 5-MeO-DMT |
| Calcium Flux | EC50 (nM) | ? | Potent | Potent |
| Emax (%) | ? | Partial/Full Agonist[7] | Full Agonist[6] | |
| β-Arrestin Recruitment | EC50 (nM) | ? | Potent | Potent |
| Emax (%) | ? | Agonist | Agonist |
EC50 represents the concentration of the compound that elicits a half-maximal response. Emax is the maximum response compared to a reference agonist (e.g., serotonin).
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key signaling pathway and the experimental workflow for characterizing a novel compound like 5-Et-DMT.
Caption: 5-HT2A Receptor Signaling Cascade
Caption: In Vitro Characterization Workflow
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the key in vitro assays. These protocols are designed to be self-validating by including appropriate controls and data analysis steps.
Protocol 1: Competitive Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity (Ki) of 5-Et-DMT for the human 5-HT2A receptor.
Principle: This assay measures the ability of the unlabeled test compound (5-Et-DMT) to compete with a fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin) for binding to the 5-HT2A receptor expressed in cell membranes.[9]
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin.
-
Test compound: 5-Et-DMT.
-
Non-specific binding control: Mianserin.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.[15]
-
96-well filter plates (GF/B).[16]
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of 5-Et-DMT in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Serial dilutions of 5-Et-DMT or buffer (for total binding) or Mianserin (for non-specific binding).
-
[3H]ketanserin at a final concentration equal to its Kd.
-
Cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of 5-Et-DMT.
-
Determine the IC50 value (the concentration of 5-Et-DMT that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Flux Assay for 5-HT2A Receptor Gq Activation
Objective: To determine the potency (EC50) and efficacy (Emax) of 5-Et-DMT in activating the Gq signaling pathway via the 5-HT2A receptor.
Principle: Activation of the Gq-coupled 5-HT2A receptor leads to an increase in intracellular calcium concentration.[12][17] This is measured using a calcium-sensitive fluorescent dye (e.g., Fluo-8) that exhibits increased fluorescence upon binding to calcium.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive dye kit (e.g., Fluo-8 No Wash).[18]
-
Test compound: 5-Et-DMT.
-
Reference agonist: Serotonin.
-
Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with kinetic reading capability (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.
-
Dye Loading: Prepare the Fluo-8 dye-loading solution according to the manufacturer's instructions and add it to each well. Incubate at 37°C for 60 minutes.
-
Compound Preparation: Prepare serial dilutions of 5-Et-DMT and serotonin in assay buffer in a separate compound plate.
-
Fluorescence Measurement:
-
Place both the cell plate and the compound plate into the fluorescence microplate reader.
-
Establish a baseline fluorescence reading for a few seconds.
-
The instrument will then automatically add the compounds from the compound plate to the cell plate.
-
Immediately begin kinetic reading of fluorescence intensity over a period of 1-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (peak minus baseline) represents the calcium response.
-
Plot the response against the log concentration of the compound.
-
Determine the EC50 and Emax values using non-linear regression.
-
Normalize the Emax of 5-Et-DMT to the maximum response produced by serotonin.
-
Protocol 3: β-Arrestin Recruitment Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of 5-Et-DMT in inducing β-arrestin recruitment to the 5-HT2A receptor.
Principle: This assay utilizes a technology like DiscoverX's PathHunter, which is based on enzyme fragment complementation. Cells are engineered to express the 5-HT2A receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[13][14]
Materials:
-
PathHunter β-arrestin cell line for the human 5-HT2A receptor.
-
Test compound: 5-Et-DMT.
-
Reference agonist: Serotonin.
-
Cell culture medium and reagents.
-
PathHunter detection reagents.
-
White, solid-bottom 96- or 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the PathHunter cells in the microplates and incubate for the time specified by the manufacturer.
-
Compound Preparation: Prepare serial dilutions of 5-Et-DMT and serotonin in assay buffer.
-
Compound Addition: Add the compound dilutions to the cells.
-
Incubation: Incubate the plates at 37°C for 90 minutes.
-
Signal Detection:
-
Allow the plates to equilibrate to room temperature.
-
Add the PathHunter detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes.
-
-
Luminescence Reading: Read the chemiluminescent signal using a luminometer.
-
Data Analysis:
-
Plot the luminescence signal against the log concentration of the compound.
-
Determine the EC50 and Emax values using non-linear regression.
-
Normalize the Emax of 5-Et-DMT to the maximum response produced by serotonin.
-
Preclinical Safety and Toxicity Assessment
While this guide focuses on in vitro characterization, it is imperative to acknowledge the subsequent steps in drug development. Any promising compound must undergo rigorous preclinical safety and toxicity evaluation before consideration for human trials.[19] This involves assessing:
-
Physical Toxicity and Lethal Dose (LD50): Determining the dose of the compound that is lethal to 50% of a test population of animals. Classic psychedelics generally have a low physical toxicity profile.[20]
-
Neurotoxicity: Investigating whether the compound causes damage to neurons. Classic psychedelics like psilocybin and LSD have not been found to be neurotoxic.[20]
-
Dependence Potential: Evaluating the likelihood of the compound to cause addiction or a withdrawal syndrome. Classic hallucinogens are not typically considered drugs of dependence.[21]
-
Behavioral and Psychological Risks: Assessing the potential for adverse psychological effects.[22]
Conclusion: A Framework for Discovery
The systematic in vitro characterization of novel compounds like 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl- is a foundational step in psychedelic drug discovery. By employing the comparative framework and detailed experimental protocols outlined in this guide, researchers can effectively determine the mechanism of action, receptor binding profile, and functional activity of 5-Et-DMT. This data will not only elucidate its pharmacological properties relative to established tryptamines like DMT and 5-MeO-DMT but also inform its potential therapeutic utility and guide future preclinical and clinical development. The rigorous application of these scientific principles is essential for advancing our understanding of psychedelic pharmacology and responsibly translating these fascinating molecules into safe and effective medicines.
References
-
National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. [Link]
-
OmTerra. (n.d.). Are Psychedelics Safe? An In-Depth Examination of Psychedelic Safety and Neurotoxicity. [Link]
-
Spirit Pharmacist. (n.d.). Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics. [Link]
-
Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1–8.3.20. [Link]
-
Psychedelics Today. (2020). How To Join a Psychedelic Clinical Trial. [Link]
-
Simmler, L. D., et al. (2016). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. ACS Chemical Neuroscience, 7(8), 1173-1184. [Link]
-
ResearchGate. (n.d.). Structural comparison of 5-MeO-DMT 5-HT1A-selective analog 4-F.... [Link]
-
Luttrell, L. M., & Gesty-Palmer, D. (2010). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay and Drug Development Technologies, 8(4), 451-460. [Link]
-
Shen, H. W., et al. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 11(8), 659-666. [Link]
-
Wikipedia. (n.d.). Dimethyltryptamine. [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]
-
Cunningham, K. L., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Scientific Reports, 13(1), 19163. [Link]
-
Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337. [Link]
-
bioRxiv. (2025). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. [Link]
-
OPEN Foundation. (2017). The serotonin hallucinogen 5-MeO-DMT alters cortico-thalamic activity in freely moving mice: Regionally-selective involvement of 5-HT1A and 5-HT2A receptors. [Link]
-
Wikipedia. (n.d.). Psychedelic drug. [Link]
-
DiscoverX. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. [Link]
-
Earthlings Institute. (2024). 5-MeO-DMT vs. DMT. [Link]
-
Mardal, M., et al. (2024). Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine. Drug Testing and Analysis. [Link]
-
Brandt, S. D., et al. (2024). Serotonin 1A Receptors Modulate Serotonin 2A Receptor-Mediated Behavioral Effects of 5-Methoxy- N, N-dimethyltryptamine Analogs in Mice. ACS Chemical Neuroscience. [Link]
-
Uthaug, M. V., et al. (2021). The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT). Journal of Neurochemistry, 158(5), 1149-1164. [Link]
-
Chiacchio, M. A., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 643. [Link]
-
Johns Hopkins Medicine. (n.d.). Psychedelics Research and Psilocybin Therapy. [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]
-
Multispan, Inc. (n.d.). Measure b-arrestin signaling through native GPCRs in high throughput. [Link]
-
National Institute on Drug Abuse. (n.d.). Psychedelic and Dissociative Drugs. [Link]
-
Van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 20(4), 357-375. [Link]
-
Wikipedia. (n.d.). Diethyltryptamine. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience, 12, 536. [Link]
-
ResearchGate. (n.d.). Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI.... [Link]
-
MDPI. (n.d.). Digital Enablement of Psychedelic-Assisted Therapy in Non-Clinical Settings: A Systematic Review of Safety, Efficacy, and Implementation Models. [Link]
-
ResearchGate. (2025). Characterization of Novel Tryptamines' Anxiolytic and Anti-Inflammatory Effects in Relation to their Psychoactive Effects. [Link]
-
Wikipedia. (n.d.). 5-MeO-DMT. [Link]
-
University of Chicago. (n.d.). CALCIUM FLUX PROTOCOL. [Link]
-
St-Pierre, S., et al. (2023). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature, 618(7964), 1051-1059. [Link]
-
Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337. [Link]
-
bioRxiv. (2025). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. [Link]
-
Johnson, M. W., et al. (2008). Human Hallucinogen Research: Guidelines for Safety. Journal of Psychopharmacology, 22(6), 603-620. [Link]
-
Daws, R. E., et al. (2022). Psychedelics: Safety and Efficacy. Journal of the Missouri State Medical Association, 119(1), 60-65. [Link]
-
Dakic, V., et al. (2023). 5-MeO-DMT for post-traumatic stress disorder: a real-world longitudinal case study. Frontiers in Psychiatry, 14, 1280380. [Link]
-
Neuroscience News. (2026). What Does Your Brain Look Like on the World's Strongest Psychedelic?. [Link]
Sources
- 1. Psychedelic drug - Wikipedia [en.wikipedia.org]
- 2. hopkinsmedicine.org [hopkinsmedicine.org]
- 3. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 4. earthlings.institute [earthlings.institute]
- 5. 5-MeO-DMT - Wikipedia [en.wikipedia.org]
- 6. Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics [spiritpharmacist.com]
- 7. psilosybiini.info [psilosybiini.info]
- 8. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 16. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. content.abcam.com [content.abcam.com]
- 19. Psychedelic Clinical Trial: Enroll in Psychedelic Research Today · Psychedelic Support [psychedelic.support]
- 20. OmTerra: Are Psychedelics Safe? An In-Depth Examination of Psychedelic Safety and Neurotoxicity [omterra.org]
- 21. Human Hallucinogen Research: Guidelines for Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Psychedelic and Dissociative Drugs | National Institute on Drug Abuse (NIDA) [nida.nih.gov]
The Shifting Landscape of Serotonergic Psychedelics: A Comparative Analysis of 5-Ethyl-DMT and its Analogs
A Deep Dive into the Structure-Activity Relationships Governing Receptor Affinity and Functional Potency
The therapeutic potential of tryptamine-based psychedelics has catalyzed a resurgence in neuropharmacological research, with a focus on understanding the nuanced structure-activity relationships (SAR) that govern their interaction with serotonin receptors. Modifications to the core N,N-dimethyltryptamine (DMT) scaffold can dramatically alter a compound's pharmacological profile, influencing its affinity, selectivity, and functional activity at key receptor subtypes, particularly the serotonin 2A (5-HT2A) and 1A (5-HT1A) receptors. This guide provides a comprehensive comparison of 5-Ethyl-DMT and its analogs, offering insights into how substitutions at the 5-position of the indole ring modulate their biological activity.
The exploration of 5-substituted tryptamines is driven by the hypothesis that subtle structural changes can fine-tune the psychedelic and therapeutic properties of these molecules. While 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is well-characterized for its potent psychedelic effects, the pharmacology of its 5-ethyl counterpart and other 5-alkyl analogs is less understood. This analysis synthesizes available experimental data to elucidate the SAR trends within this chemical class, providing a valuable resource for researchers in psychedelic science and drug development.
I. Comparative Analysis of Receptor Binding Affinities and Functional Potencies
The interaction of 5-substituted DMT analogs with serotonin receptors is a critical determinant of their psychoactive and potential therapeutic effects. The 5-HT2A receptor is the primary target for classic psychedelics, mediating their hallucinogenic properties, while the 5-HT1A receptor is implicated in anxiolytic and antidepressant effects. The balance of activity at these and other serotonin receptors dictates the overall pharmacological profile of a given compound.
Generally, the introduction of a substituent at the 5-position of the DMT indole ring tends to increase affinity for the 5-HT1A receptor, while the effect on the 5-HT2A receptor is more variable and highly dependent on the nature of the substituent.[1]
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of 5-Substituted DMT Analogs
| Compound | 5-Substituent | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |
| DMT | -H | 183 | 127-1200 | 360-2630 |
| 5-MeO-DMT | -OCH3 | 3 ± 0.2 | 907 ± 170 | - |
| 5-Ethyl-DMT | -CH2CH3 | Data Not Available | Data Not Available | Data Not Available |
| 7-Ethyl-DMT | 7-CH2CH3 | Low Affinity | Low Affinity | Data Not Available |
Data presented as mean ± SEM or range. Lower Ki values indicate higher binding affinity. Data for DMT and 5-MeO-DMT are compiled from multiple sources for comparative purposes.[2][3]
Table 2: Comparative Functional Potencies (EC50, nM) of 5-Substituted DMT Analogs
| Compound | 5-Substituent | 5-HT2A EC50 (nM) |
| DMT | -H | 118 - 983 |
| 5-MeO-DMT | -OCH3 | 1.80 - 3.87 |
| 5-Ethyl-DMT | -CH2CH3 | Data Not Available |
Data presented as a range. Lower EC50 values indicate higher potency. Data for DMT and 5-MeO-DMT are compiled from multiple sources for comparative purposes.[4][5]
Analysis of Structure-Activity Relationships:
The available data, though incomplete for 5-Ethyl-DMT, allows for the formulation of several key SAR insights:
-
5-Position Substitution: The presence of a substituent at the 5-position generally enhances 5-HT1A receptor affinity compared to the unsubstituted DMT. For instance, 5-MeO-DMT exhibits significantly higher affinity for the 5-HT1A receptor than DMT.[3]
-
Nature of the 5-Substituent: The electronic and steric properties of the 5-substituent are critical. The methoxy group in 5-MeO-DMT, being a hydrogen bond acceptor, likely contributes to its high 5-HT1A affinity. The impact of an ethyl group at this position on receptor binding remains to be fully elucidated.
-
Positional Isomerism: The position of the ethyl group dramatically influences receptor affinity. The observation that 7-Ethyl-DMT has low affinity for both 5-HT1A and 5-HT2A receptors suggests that substitution at the 7-position is detrimental to binding at these sites.[6] This highlights the specific and sensitive nature of the receptor-ligand interaction.
-
N-Alkyl Chain Length: While not a 5-substitution, modifications to the N,N-dialkyl groups also influence activity. Studies on 5-MeO-DMT analogs have shown that increasing the N-alkyl chain length can modulate the balance of activity between 5-HT1A and 5-HT2A receptors.[7]
The lack of direct experimental data for 5-Ethyl-DMT underscores a significant gap in the current understanding of 5-alkyl-DMT analogs. Further research is imperative to fully characterize its receptor binding profile and functional activity to accurately place it within the broader SAR landscape of psychedelic tryptamines.
II. Experimental Methodologies for Pharmacological Characterization
The determination of a compound's receptor binding affinity and functional potency relies on a suite of well-established in vitro and in vivo assays. The following protocols provide a framework for the comprehensive pharmacological evaluation of 5-Ethyl-DMT and its analogs.
A. In Vitro Assays
1. Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the equilibrium dissociation constant (Ki) of 5-Ethyl-DMT analogs for human 5-HT1A, 5-HT2A, and 5-HT2C receptors.
-
Principle: Cell membranes expressing the receptor of interest are incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Experimental Protocol:
-
Membrane Preparation: CHO-K1 or HEK293 cells stably transfected with the human 5-HT receptor of interest are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, the following are added to each well:
-
Cell membrane preparation.
-
Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).
-
Increasing concentrations of the test compound (5-Ethyl-DMT or analog) or vehicle.
-
For non-specific binding determination, a high concentration of a known non-radiolabeled ligand is added.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counting: The filters are washed with cold buffer, dried, and placed in scintillation vials with a scintillation cocktail. The radioactivity is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki is calculated.
2. Calcium Mobilization Assay for Functional Potency (EC50) Determination
This assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor, by detecting changes in intracellular calcium concentration.
-
Objective: To determine the half-maximal effective concentration (EC50) of 5-Ethyl-DMT analogs for the activation of the human 5-HT2A receptor.
-
Principle: Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye. Upon agonist binding and receptor activation, intracellular calcium is released from the endoplasmic reticulum, leading to an increase in fluorescence that can be measured in real-time.
Experimental Protocol:
-
Cell Culture: HEK293 or CHO cells stably expressing the human 5-HT2A receptor are plated in a 96-well, black-walled, clear-bottom plate and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).
-
Compound Addition: The plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation). After establishing a baseline fluorescence reading, varying concentrations of the test compound are added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response at each compound concentration is determined. The data are then plotted as a dose-response curve, and the EC50 value is calculated using non-linear regression.
Caption: 5-HT2A Receptor Signaling Pathway
B. In Vivo Assay
1. Head-Twitch Response (HTR) in Mice
The HTR is a well-validated behavioral assay in rodents that serves as a proxy for the hallucinogenic potential of serotonergic compounds in humans.[4] The frequency of head twitches is directly correlated with the activation of 5-HT2A receptors.[4][8]
-
Objective: To assess the in vivo 5-HT2A receptor agonist activity of 5-Ethyl-DMT analogs.
-
Principle: The test compound is administered to mice, and the number of rapid, side-to-side head movements is counted over a specific observation period.
Experimental Protocol:
-
Animals: Male C57BL/6J mice are commonly used for this assay.
-
Acclimation: Mice are habituated to the observation chambers (e.g., clear cylindrical enclosures) for a period before drug administration.
-
Drug Administration: The test compound (5-Ethyl-DMT or analog) is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses. A vehicle control group is also included.
-
Observation and Scoring: Immediately following injection, the mice are placed back into the observation chambers. The number of head twitches is manually scored by trained observers (blind to the treatment groups) for a defined period (e.g., 30-60 minutes). Video recording can also be used for later analysis.
-
Data Analysis: The total number of head twitches for each animal is recorded. The data are then analyzed to determine the dose-response relationship for HTR induction.
Caption: Head-Twitch Response (HTR) Experimental Workflow
III. Synthesis of 5-Alkyl-N,N-dimethyltryptamines
The chemical synthesis of 5-substituted DMT analogs is crucial for enabling their pharmacological investigation. The Fischer indole synthesis is a classic and versatile method for constructing the indole core of tryptamines.[9][10]
General Synthetic Scheme: Fischer Indole Synthesis
The synthesis typically begins with a 4-substituted phenylhydrazine, which is reacted with 4,4-diethoxy-N,N-dimethylbutylamine (a protected form of 4-dimethylaminobutanal) under acidic conditions to form a hydrazone intermediate. This intermediate then undergoes a[11][11]-sigmatropic rearrangement and subsequent cyclization to yield the desired 5-substituted N,N-dimethyltryptamine.
Caption: General Scheme for Fischer Indole Synthesis
Step-by-Step Protocol (Illustrative Example for 5-Ethyl-DMT):
-
Preparation of 4-Ethylphenylhydrazine: This starting material can be synthesized from 4-ethylaniline via diazotization followed by reduction.
-
Fischer Indole Synthesis:
-
4-Ethylphenylhydrazine hydrochloride is dissolved in a suitable solvent, such as acetic acid or ethanol.
-
4,4-Diethoxy-N,N-dimethylbutylamine is added to the solution.
-
An acid catalyst (e.g., sulfuric acid or polyphosphoric acid) is added, and the mixture is heated to induce the reaction.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide).
-
The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield pure 5-Ethyl-DMT.
-
IV. Conclusion and Future Directions
The structure-activity relationship of 5-substituted DMT analogs is a complex and fascinating area of psychedelic research. While existing data for compounds like 5-MeO-DMT provide a valuable framework, the pharmacological profile of 5-Ethyl-DMT remains largely uncharacterized. The ethyl group, with its distinct steric and electronic properties compared to a methoxy group, is likely to confer a unique profile of receptor affinities and functional potencies.
To advance the field, a systematic investigation of a homologous series of 5-alkyl-DMTs (methyl, ethyl, propyl, etc.) is necessary. This would involve the synthesis of these compounds and their comprehensive pharmacological characterization using the standardized in vitro and in vivo assays described herein. Such studies will not only elucidate the specific contribution of the 5-ethyl group to the pharmacological activity of DMT but will also provide a more complete understanding of the broader SAR principles governing the interaction of 5-substituted tryptamines with serotonin receptors. This knowledge is essential for the rational design of novel psychedelic compounds with potentially improved therapeutic profiles.
V. References
-
Abiero, A., Ryu, I. S., Botanas, C. J., Custodio, R. J. P., Sayson, L. V., Kim, M., Lee, H. J., Kim, H. J., Seo, J. W., Cho, M. C., Lee, K. W., Yoo, S. Y., Jang, C. G., Lee, Y. S., & Cheong, J. H. (2020). Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice. Journal of Clinical Medicine, 9(9), 2975. [Link]
-
Kaplan, J., Gimeno, L. P., P-A, G., & A, S. (2021). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. [Link]
-
Smith, R. L., Canton, H., Barrett, R. J., & Sanders-Bush, E. (1998). Agonist properties of N,N-dimethyltryptamine at serotonin 5-HT2A and 5-HT2C receptors. Pharmacology Biochemistry and Behavior, 61(3), 323–330. [Link]
-
Wikipedia. (2026). Head-twitch response. [Link]
-
Halberstadt, A. L., Klein, L. M., Chatha, M., Valenzuela, L. B., Stratford, A., Wallach, J., & Brandt, S. D. (2020). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Chemical Neuroscience, 11(15), 2414–2425. [Link]
-
López-Arnau, R., Martínez-Salsas, E., et al. (2024). Head Twitch Response a–j Number of head-twitch events during a 10-min... ResearchGate. [Link]
-
Gáspár, T., et al. (1998). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, I . AN IMPROVED METHOD FOR THE SYNTHESIS OF SUMATRIPTAN. HETEROCYCLES, 48(6), 1139. [Link]
-
Egger, K., et al. (2023). A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine. Frontiers in Pharmacology, 14. [Link]
-
Klein, L. M., Cozzi, N. V., Daley, P. F., Brandt, S. D., & Halberstadt, A. L. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 142, 231–239. [Link]
-
Simoens, B., Dejaegere, A., Vandevelde, M., & Stevens, C. V. (2024). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. RSC Medicinal Chemistry. [Link]
-
Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32057–32066. [Link]
-
Oreate Therapeutics. (2026). 5-Methoxy-DMT vs. DMT: A Comparative Exploration of Psychedelic Properties. [Link]
-
Rosas-Garcia, V. M., Quintanilla-Licea, R., & Longoria, F. E. (n.d.). The Fischer Indole Synthesis: A Semiempirical Study. [Link]
-
Agilent. (n.d.). Calcium Flux Assays. [Link]
-
Nichols, D. E. (2017). Dark Classics in Chemical Neuroscience: N,N-Dimethyltryptamine (DMT). ACS Chemical Neuroscience, 8(11), 2331–2333. [Link]
-
Kyung Hee University. (n.d.). Four novel synthetic tryptamine analogs induce head-twitch responses and increase 5-HTR2a in the prefrontal cortex in mice. [Link]
-
Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience, 12. [Link]
-
Carbonaro, T. M., & Gatch, M. B. (2016). Neuropharmacology of N,N-Dimethyltryptamine. Brain Research Bulletin, 126(Pt 1), 74–88. [Link]
-
Wikipedia. (2026). 5-Methoxytryptamine. [Link]
-
Kozell, L. B., Eshleman, A. J., Swanson, T. L., Bloom, S. H., Wolfrum, K. M., Schmachtenberg, J. L., ... & Baker, L. E. (2022). Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. Journal of Pharmacology and Experimental Therapeutics, 381(2), 169-178. [Link]
-
Wikipedia. (2026). Dimethyltryptamine. [Link]
-
Yudin, A. K. (2008). Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). [Link]
-
Simoens, B., Dejaegere, A., Vandevelde, M., & Stevens, C. V. (2024). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. RSC Medicinal Chemistry. [Link]
-
Grokipedia. (n.d.). Fischer indole synthesis. [Link]
-
Eleusinia Psilo Retreat. (2023). N,N-DMT vs. 5-MEO-DMT: A Comprehensive Comparative Analysis. [Link]
-
Glatfelter, G. C., et al. (2024). Serotonin 1A Receptors Modulate Serotonin 2A Receptor-Mediated Behavioral Effects of 5-Methoxy- N, N-dimethyltryptamine Analogs in Mice. ACS Chemical Neuroscience. [Link]
-
Utah Patients Coalition. (2022). What's the Difference Between DMT and 5 MeO DMT?[Link]
-
Kozell, L. B., Eshleman, A. J., Swanson, T. L., Bloom, S. H., Wolfrum, K. M., Schmachtenberg, J. L., ... & Baker, L. E. (2022). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics, 381(2), 169–178. [Link]
-
Barker, S. A. (2022). Administration of N,N-dimethyltryptamine (DMT) in psychedelic therapeutics and research and the study of endogenous DMT. International Review of Psychiatry, 34(3-4), 316–329. [Link]
-
Deliganis, A. V., Pierce, P. A., & Peroutka, S. J. (1991). Differential interactions of dimethyltryptamine (DMT) with 5-HT1A and 5-HT2 receptors. Biochemical Pharmacology, 41(11), 1739–1744. [Link]
-
Earthlings Institute. (2024). 5-MeO-DMT vs. DMT. [Link]
-
Ueda, T., et al. (2008). (A) schematic drawing of the present intracellular calcium flux assay... ResearchGate. [Link]
-
Kim, K., et al. (2020). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv. [Link]
-
Singh, S., & Singh, S. M. (2022). In silico study of dimethyltryptamine analogues against 5-HT1B receptor: Molecular docking, dynamic simulations and ADMET prediction. Journal of Herbmed Pharmacology, 11(3), 398–407. [Link]
-
GenScript. (n.d.). CHO-K1/OXTR Cells Ready-to-Use. [Link]
-
Gómez-Jeria, J. S., & Jaramillo-Hormazábal, I. (2024). DMT docked to the 5-HT2A binding site. Left: RRA results. Right: FRA... ResearchGate. [Link]
-
Egger, K., et al. (2023). A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine. Research Collection. [Link]
Sources
- 1. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine [frontiersin.org]
- 3. Calcium Assay Kit [bdbiosciences.com]
- 4. Head-twitch response - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Serotonin 1A Receptors Modulate Serotonin 2A Receptor-Mediated Behavioral Effects of 5-Methoxy- N, N-dimethyltryptamine Analogs in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Fischer Indole Synthesis: A Semiempirical Study. [ch.ic.ac.uk]
- 10. grokipedia.com [grokipedia.com]
- 11. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Behavioral Pharmacology of 5-Ethyl-DMT and Psilocin
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the behavioral pharmacology of psilocin, the primary active metabolite of psilocybin, and 5-Ethyl-N,N-dimethyltryptamine (5-Ethyl-DMT), a synthetic tryptamine derivative. By synthesizing preclinical data, this document aims to elucidate the distinct pharmacological profiles that drive their unique behavioral effects, offering a valuable resource for researchers in neuropsychopharmacology and psychedelic science.
Introduction: Two Tryptamines, Divergent Paths
Psilocin (4-hydroxy-DMT) is a cornerstone of psychedelic research, renowned for its profound effects on perception, mood, and cognition, which are largely attributed to its action as a serotonergic hallucinogen.[1][2][3] Its therapeutic potential for conditions like depression and anxiety is a major focus of contemporary clinical investigation.[4][5] In contrast, 5-Ethyl-DMT is a significantly less-studied analogue. Understanding its pharmacology in relation to a well-characterized compound like psilocin is critical for mapping the structure-activity relationships of tryptamines and identifying novel therapeutic candidates. This guide will dissect their receptor interactions and the consequent behavioral manifestations observed in established animal models.
Comparative Receptor Pharmacology: The Molecular Blueprint of Action
The behavioral effects of any compound are fundamentally rooted in its interactions with specific molecular targets. The distinct receptor binding profiles of psilocin and 5-Ethyl-DMT forecast their divergent behavioral outcomes.
Psilocin: A Classic 5-HT2A Agonist with Broad Serotonergic Activity
Psilocin's primary pharmacological identity is that of a potent partial agonist at the serotonin 2A (5-HT2A) receptor.[1][2][3][6] This interaction is widely accepted as the principal driver of its hallucinogenic effects.[7][8] However, psilocin's activity is not confined to this single target. It possesses a broad binding profile, showing affinity for a range of other serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT2B, and 5-HT2C.[1][7]
Recent research has begun to deconstruct this polypharmacology, suggesting that psilocin's therapeutic effects may not be solely dependent on 5-HT2A activation. Studies in mice indicate that the 5-HT1B receptor, for instance, plays a meaningful role in the antidepressant-like benefits of psilocybin, independent of the mechanisms that cause hallucinogenic symptoms.[7][9][10] This highlights a crucial concept: the overall behavioral output of a compound is a composite of its actions across multiple receptor systems.
5-Ethyl-DMT: A Selective Ligand for 5-HT1 Receptor Subtypes
In stark contrast to psilocin, the available data for 5-Ethyl-DMT point towards a more focused receptor profile. It is characterized as an agonist at the 5-HT1A and 5-HT1D serotonin receptors, with a reported threefold selectivity for the 5-HT1D subtype.[11] This pharmacological signature places 5-Ethyl-DMT in a different class from classic psychedelics. The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant medications, while the 5-HT1D receptor is implicated in processes like cranial vasoconstriction. The absence of significant reported activity at the 5-HT2A receptor is the most critical pharmacological distinction from psilocin.
Comparative Receptor Affinity Profile
The following table summarizes the known receptor binding affinities. It is important to note the significant gap in publicly available, comprehensive screening data for 5-Ethyl-DMT compared to the extensively studied psilocin.
| Receptor Target | Psilocin (Ki, nM) | 5-Ethyl-DMT (Ki, nM) | Primary Functional Role |
| 5-HT2A | ~6-25[1] | Data Not Available | Psychedelic Effects, Neuronal Plasticity |
| 5-HT1A | High Affinity[1][12] | Agonist [11] | Anxiolytic, Antidepressant, Mood Regulation |
| 5-HT1D | Moderate Affinity | Agonist (~3x selective over 1A) [11] | Cranial Vasoconstriction, Neuronal Inhibition |
| 5-HT2C | High Affinity[1] | Data Not Available | Mood, Appetite, Cognition |
| 5-HT1B | Moderate Affinity[7] | Data Not Available | Antidepressant Effects, Learning |
| 5-HT2B | Moderate Affinity[1] | Data Not Available | Cardiac Valve Function, Vasoconstriction |
Signaling Pathway: 5-HT2A Receptor Activation
To understand the downstream effects of psilocin's primary interaction, a diagram of the canonical 5-HT2A signaling cascade is provided. This Gq-protein coupled pathway is fundamental to the acute psychedelic experience.
Caption: Canonical 5-HT2A receptor Gq-coupled signaling cascade activated by psilocin.
Preclinical Behavioral Models: Translating Receptor Action to Behavior
Animal models provide a translational framework for predicting human drug effects. The head-twitch response and drug discrimination paradigms are particularly informative for comparing these two compounds.
Head-Twitch Response (HTR): A Proxy for Hallucinogenic Potential
The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement reliably induced by 5-HT2A receptor agonists.[13] It is widely considered the most robust and predictive behavioral model for the hallucinogenic potential of a substance in humans.[8][13][14]
-
Psilocin: As a potent 5-HT2A agonist, psilocin and its prodrug psilocybin consistently induce a dose-dependent HTR in mice.[8][14] This effect is blocked by pretreatment with 5-HT2A antagonists, confirming the receptor's central role.[8] Interestingly, co-activation of 5-HT1A receptors can attenuate the HTR, suggesting a modulatory or "buffering" role for this receptor in the overall effect of tryptamines.[8][15]
-
5-Ethyl-DMT: There is no direct experimental evidence available on whether 5-Ethyl-DMT induces the HTR. However, based on its primary pharmacology (5-HT1A/1D agonism) and the lack of known 5-HT2A activity, it is highly improbable that it would elicit this response. This strongly suggests that 5-Ethyl-DMT lacks the classic hallucinogenic profile of psilocin.
Drug Discrimination: Probing Subjective Internal States
The drug discrimination paradigm is a sophisticated behavioral assay that trains animals to recognize and report the subjective interoceptive effects of a drug. It serves as a powerful tool for classifying drugs based on their mechanism of action.
-
Psilocin: Rats trained to discriminate psilocybin (or psilocin) from saline will recognize and generalize to other classic 5-HT2A-mediated hallucinogens, such as LSD and DOM.[16][17] This demonstrates that these compounds share a common subjective state mediated primarily by 5-HT2A receptor activation.[18][19]
-
5-Ethyl-DMT: Direct drug discrimination data for 5-Ethyl-DMT is unavailable. Given its receptor profile, it would not be expected to substitute for a psilocin or LSD cue. Instead, it is hypothesized that 5-Ethyl-DMT might produce a discriminative stimulus similar to that of 5-HT1A agonists like 8-OH-DPAT. This remains a key area for future investigation. The finding that a related compound, 7-Ethyl-DMT, only partially substitutes for the mixed 5-HT1A/2A agonist 5-MeO-DMT further supports the notion that it produces a distinct, non-classic subjective state.[20]
Comparative Behavioral Effects Summary
| Behavioral Assay | Psilocin | 5-Ethyl-DMT | Inferred Mechanism |
| Head-Twitch Response (HTR) | Induces robust HTR[8][14] | Not expected to induce HTR | 5-HT2A Agonism |
| Drug Discrimination | Generalizes to classic hallucinogens[16][17] | Not expected to generalize | 5-HT2A Agonism |
| Anxiety Models | Anxiolytic or anxiogenic (context-dependent)[21][22] | Potentially anxiolytic | 5-HT1A/2A and others |
| Antidepressant Models | Antidepressant-like effects[5] | Potentially antidepressant-like | 5-HT1A/1B/2A |
| Social Behavior | Can promote prosocial behavior[23] | Unknown | 5-HT1A and others |
Experimental Methodologies: Standardized Protocols
For the purpose of reproducibility and methodological clarity, detailed protocols for the key behavioral assays discussed are provided below.
Protocol 1: Head-Twitch Response (HTR) Assay in Mice
-
Subjects: Male C57BL/6J mice (8-10 weeks old) are typically used due to their robust HTR.
-
Habituation: Mice are individually placed in standard transparent polycarbonate observation chambers (e.g., 25 cm x 15 cm x 15 cm) for a 30-60 minute habituation period before drug administration.
-
Drug Administration: The test compound (e.g., psilocin) or vehicle is administered via intraperitoneal (IP) or subcutaneous (SC) injection. Doses are determined based on pilot dose-response studies.
-
Observation Period: Immediately following injection, a trained observer, blind to the experimental conditions, begins counting the number of head twitches. A head twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head that is distinct from grooming or exploratory sniffing.
-
Data Collection: Counts are typically recorded in 5 or 10-minute bins for a total duration of 60-120 minutes.
-
Analysis: The total number of head twitches over the observation period is calculated for each animal. Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare dose groups. The ED50 (dose producing 50% of the maximal response) can be calculated via non-linear regression.
Protocol 2: Two-Lever Drug Discrimination in Rats
-
Subjects: Male Sprague-Dawley or Wistar rats are commonly used. They are typically food-restricted to 85-90% of their free-feeding body weight to motivate lever pressing.
-
Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
-
Training Phase:
-
Rats are trained to press a lever for a food reward (e.g., 45 mg pellet) on a fixed-ratio (FR) schedule.
-
Once responding is stable, discrimination training begins. On a rotating schedule, rats receive an injection of the training drug (e.g., 0.5 mg/kg psilocybin, SC) or vehicle (saline) 30 minutes before the session.
-
Following a drug injection, only presses on the "drug-appropriate" lever are reinforced. Following a vehicle injection, only presses on the "vehicle-appropriate" lever are reinforced. The positions of these levers are counterbalanced across animals.
-
Training continues until rats reliably select the correct lever (>80% of responses on the correct lever before the first reinforcement) for at least 8 out of 10 consecutive sessions.
-
-
Testing Phase:
-
Once the discrimination criterion is met, test sessions are introduced.
-
Various doses of the training drug or novel test compounds (like 5-Ethyl-DMT) are administered prior to the session.
-
During test sessions, responding on either lever is recorded, but no reinforcement is delivered, to extinguish any bias.
-
The primary dependent variables are the percentage of responses on the drug-appropriate lever and the overall response rate (presses/minute).
-
-
Analysis: Full substitution is defined as >80% of responses on the drug-appropriate lever. Partial substitution is between 20-80%. The ED50 for substitution can be calculated. A significant decrease in response rate indicates potential motor impairment or sedative effects.
Workflow: Drug Discrimination Paradigm
Caption: Workflow for a typical two-lever drug discrimination study.
Synthesis and Future Directions
The comparative analysis of 5-Ethyl-DMT and psilocin reveals two compounds with fundamentally different pharmacological and behavioral profiles, dictated by their primary molecular targets.
-
Psilocin is a quintessential serotonergic psychedelic. Its potent 5-HT2A receptor agonism drives its hallucinogenic-like behavioral effects in preclinical models (HTR, drug discrimination), while its broader engagement with other serotonin receptors (e.g., 5-HT1A, 5-HT1B) likely contributes to its complex and therapeutically relevant effects on mood and anxiety.
-
5-Ethyl-DMT , by contrast, is a non-psychedelic tryptamine. Its profile as a 5-HT1A and 5-HT1D receptor agonist suggests a complete lack of hallucinogenic potential. Instead, its pharmacology predicts a behavioral profile more aligned with anxiolytic or antidepressant compounds.
-
Comprehensive Receptor Screening: A full binding and functional activity profile to confirm its selectivity and identify any off-target interactions.
-
Head-Twitch Response Assay: To definitively confirm the absence of 5-HT2A-mediated hallucinogenic potential.
-
Drug Discrimination Studies: To test for substitution against both 5-HT1A agonists (e.g., 8-OH-DPAT) and classic psychedelics to characterize its subjective effects.
-
Anxiety and Depression Models: Utilizing paradigms such as the elevated plus-maze, forced swim test, and chronic stress models to explore its potential therapeutic applications.
-
Pharmacokinetic Profiling: To determine its absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for any further development.
By systematically investigating compounds like 5-Ethyl-DMT, the field can move beyond classic psychedelic scaffolds to develop novel therapeutics with tailored pharmacological actions and improved clinical profiles.
References
- From Mushroom Trip or Cosmic Ride to Therapeutic Healing | Psychology Today. (2026, January 18). Psychology Today.
- Madsen, M. K., et al. (2019). Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels. Neuropsychopharmacology.
- 5-Ethyl-DMT - Wikipedia. Wikipedia.
- Staglin, G. (2024, December 27). Psilocybin alters how rats balance risks and rewards, researchers find. PsyPost.
- Receptor Binding Profile of Psilocin.
- Study Finds Non-Hallucinogenic Psilocybin Neural Receptor. (2026, January 13). Dartmouth.
- Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implic
- A multi-institutional investigation of psilocybin's effects on mouse behavior. (2025, April 9). PubMed - NIH.
- Regulatory effects of psilocybin on social behavior in mice. (2024, June 27). Military Medical Sciences.
- Preclinical Behavioral Assessment of Chronic, Intermittent Low-Dose Psilocybin in Rodent Models of Depression and Anxiety. WMU's ScholarWorks.
- Head-twitch response - Wikipedia. Wikipedia.
- In Pursuit of a Psychedelic Without the Hallucination. (2026, January 16). Nautilus Magazine.
- Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs.
- Pharmacological characterisation of psilocybin and 5-MeO-DMT discriminative cues in the rat and their translational value for identifying novel psychedelics. (2025, August 27). PubMed.
- Pharmacological characterisation of psilocybin and 5-MeO-DMT discriminative cues in the rat and their translational value for identifying novel psychedelics | Request PDF.
- (PDF) Receptor binding profiles and quantitative structure-affinity relationships of some 5–substituted-N,N-diallyltryptamines. (2015, December).
- Psilocybin: the relationship between head twitch response, locomotor activity, 5-HT2A ex vivo receptor occupancy and plasma and brain levels of psilocin.
- (PDF) Discriminative Stimulus Effects of N,N-Diisopropyltryptamine. (2015, August 6).
- Glatfelter, G. C., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues.
- Glatfelter, G. C., et al. (2020, December 14). Investigation of the Structure–Activity Relationships of Psilocybin Analogues.
- Pharmacodynamic and Pharmacokinetic Profiling of Psilocybin and Other Serotonergic Psychedelics. UW-Madison Libraries.
- Discriminative Stimulus Effects of Substituted Tryptamines in Rats. (2020, December 29).
- A Comparative Review of the Pharmacokinetics of 2-[1-(Dimethylamino)ethyl]indole Analogs. Benchchem.
- Structural pharmacology and therapeutic potential of 5-methoxytryptamines. PMC - NIH.
Sources
- 1. Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. psypost.org [psypost.org]
- 5. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 6. researchgate.net [researchgate.net]
- 7. From Mushroom Trip or Cosmic Ride to Therapeutic Healing | Psychology Today [psychologytoday.com]
- 8. Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications [mdpi.com]
- 9. Study Finds Non-Hallucinogenic Psilocybin Neural Receptor | Dartmouth [home.dartmouth.edu]
- 10. nautil.us [nautil.us]
- 11. 5-Ethyl-DMT - Wikipedia [en.wikipedia.org]
- 12. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Head-twitch response - Wikipedia [en.wikipedia.org]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. crb.wisc.edu [crb.wisc.edu]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacological characterisation of psilocybin and 5-MeO-DMT discriminative cues in the rat and their translational value for identifying novel psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A multi-institutional investigation of psilocybin's effects on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacodynamic and Pharmacokinetic Profiling of Psilocybin and Other Serotonergic Psychedelics - UWDC - UW-Madison Libraries [search.library.wisc.edu]
- 23. Regulatory effects of psilocybin on social behavior in mice [jsyx.magtechjournal.com]
A Guide to the Independent Synthesis, Characterization, and Predicted Pharmacology of 5-Ethyl-N,N-dimethyltryptamine: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of Tryptamine Research
The landscape of psychedelic research is undergoing a significant renaissance, with renewed interest in the therapeutic potential of tryptamine derivatives.[1] While classic psychedelics like N,N-dimethyltryptamine (DMT) are the subject of extensive study, the vast chemical space of their analogues remains largely unexplored. This guide focuses on a novel, yet to be extensively characterized compound: 5-Ethyl-N,N-dimethyltryptamine (5-Et-DMT).
In the spirit of advancing robust and reproducible science, this document serves as a proactive guide for the independent replication of what we will posit as expected findings for 5-Et-DMT. Due to a lack of specific published data on this molecule, we will leverage the well-established chemistry and pharmacology of its parent compound, DMT, and related analogues to construct a theoretical framework. This guide will provide the necessary protocols and comparative data to enable researchers to synthesize, characterize, and evaluate 5-Et-DMT, thereby contributing novel, verifiable data to the field.
Our approach is grounded in the principles of scientific integrity, providing a self-validating system for future research. Every proposed experimental choice is explained, and all theoretical claims are supported by authoritative sources.
Theoretical Foundation: Predicting the Properties of 5-Ethyl-N,N-dimethyltryptamine
The structure of 5-Et-DMT is a straightforward modification of DMT, with an ethyl group at the 5-position of the indole ring. This substitution is anticipated to modulate its pharmacological profile compared to DMT and other 5-substituted tryptamines like 5-MeO-DMT.
Predicted Pharmacological Profile
Based on structure-activity relationships in the tryptamine class, the addition of a small lipophilic group at the 5-position is likely to influence receptor binding affinity and functional activity, particularly at serotonin receptors. DMT is a non-selective serotonin receptor agonist with high affinity for the 5-HT2A receptor, which is believed to mediate its psychedelic effects.[2][3] It also binds to a variety of other serotonin receptors, including 5-HT1A and 5-HT2C.[2][4][5]
We can hypothesize that 5-Et-DMT will retain a similar receptor binding profile, acting as a potent agonist at 5-HT2A receptors. The ethyl group may alter its affinity and efficacy at these and other receptors, potentially leading to a unique psychoactive profile. For instance, the increased lipophilicity could enhance its ability to cross the blood-brain barrier.
Independent Verification: A Protocol for the Synthesis and Characterization of 5-Ethyl-N,N-dimethyltryptamine
The following protocols are adapted from established methods for the synthesis of DMT and its analogues.[3][6] The causality behind each step is explained to ensure a thorough understanding of the process.
Proposed Synthetic Workflow
A common and effective method for synthesizing N,N-dimethyltryptamines is the Speeter-Anthony synthesis. The proposed workflow for 5-Et-DMT is outlined below.
Caption: Proposed synthetic workflow for 5-Ethyl-N,N-dimethyltryptamine.
Detailed Experimental Protocol
Step 1: Synthesis of N,N-Dimethyl-2-(5-ethyl-1H-indol-3-yl)-2-oxoacetamide
-
Rationale: This two-step, one-pot procedure first generates the highly reactive acyl chloride from 5-ethylindole and oxalyl chloride, which is then immediately reacted with dimethylamine to form the stable amide intermediate.
-
Procedure:
-
Dissolve 1 equivalent of 5-ethylindole in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 1.1 equivalents of oxalyl chloride in anhydrous diethyl ether dropwise with stirring.
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the resulting suspension back to 0°C.
-
Slowly bubble anhydrous dimethylamine gas through the suspension or add a solution of 2.5 equivalents of dimethylamine in THF.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude amide.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Reduction of the Amide to 5-Ethyl-N,N-dimethyltryptamine
-
Rationale: A strong reducing agent like lithium aluminum hydride (LAH) or alane (generated in situ from LAH) is required to reduce both the amide and the ketone functionalities to the corresponding amine.[6]
-
Procedure:
-
Under an inert atmosphere, suspend 2 equivalents of LAH in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of the purified amide from Step 1 in anhydrous THF dropwise.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction to 0°C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate in vacuo to yield the crude 5-Et-DMT freebase.
-
The freebase can be purified by vacuum distillation or conversion to a salt followed by recrystallization.
-
Step 3: Salt Formation (Optional but Recommended for Stability and Handling)
-
Rationale: Converting the oily or waxy freebase to a crystalline salt improves its stability, purity, and ease of handling for analytical and biological studies. Fumarate salts are commonly used for tryptamines.[1][7]
-
Procedure:
-
Dissolve the crude freebase in a minimal amount of acetone.
-
In a separate flask, dissolve 0.5 equivalents of fumaric acid in warm acetone.
-
Add the fumaric acid solution to the freebase solution with stirring.
-
The 5-Et-DMT hemifumarate salt should precipitate out of solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystals by filtration, wash with cold acetone, and dry under vacuum.
-
Analytical Characterization for Structure and Purity Verification
To ensure the identity and purity of the synthesized 5-Et-DMT, a comprehensive suite of analytical techniques should be employed.[6][8][9]
| Analytical Technique | Purpose | Expected Results for 5-Et-DMT Hemifumarate |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Peaks corresponding to the indole ring protons, the ethyl group protons at the 5-position, the ethyl side chain protons, and the N,N-dimethyl protons. The integration of these peaks should match the expected proton count. |
| ¹³C NMR | Structural elucidation and confirmation of carbon environments. | Peaks corresponding to all unique carbon atoms in the molecule. |
| GC-MS | Purity assessment and confirmation of molecular weight. | A single major peak in the gas chromatogram. The mass spectrum should show a molecular ion peak corresponding to the mass of the 5-Et-DMT freebase. |
| HPLC | High-resolution purity assessment. | A single major peak, allowing for quantification of purity (ideally >99%). |
| FTIR | Identification of functional groups. | Characteristic peaks for N-H stretching of the indole, aromatic C-H stretching, aliphatic C-H stretching, and C-N stretching. |
| Melting Point | Purity assessment. | A sharp, defined melting point range for the crystalline salt. |
Comparative Analysis: 5-Et-DMT in the Context of Other Tryptamines
A key aspect of characterizing a novel compound is to compare its properties with those of well-known analogues.
Predicted Physicochemical and Pharmacological Properties
The following table compares the predicted properties of 5-Et-DMT with the known properties of DMT and 5-MeO-DMT.
| Property | N,N-Dimethyltryptamine (DMT) | 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | 5-Ethyl-N,N-dimethyltryptamine (5-Et-DMT) (Predicted) |
| Molecular Formula | C₁₂H₁₆N₂ | C₁₃H₁₈N₂O | C₁₄H₂₀N₂ |
| Molecular Weight | 188.27 g/mol | 218.29 g/mol | 216.32 g/mol |
| Primary Receptor Targets | 5-HT₂ₐ, 5-HT₁ₐ, 5-HT₂𝒸[2][4] | 5-HT₁ₐ, 5-HT₂ₐ[10][11] | 5-HT₂ₐ, 5-HT₁ₐ, 5-HT₂𝒸 |
| Psychoactive Potency | Moderate | High | Moderate to High |
| Duration of Action (Inhaled) | 5-15 minutes[2] | ~10-20 minutes | Potentially slightly longer than DMT due to increased lipophilicity |
| Oral Bioavailability | Inactive without an MAOI[5] | Inactive without an MAOI[3] | Expected to be inactive without an MAOI |
Predicted Receptor Binding Affinity
The following diagram illustrates the predicted primary receptor interactions of 5-Et-DMT, drawing parallels with the known interactions of DMT.
Caption: Predicted signaling pathways for 5-Ethyl-N,N-dimethyltryptamine.
Conclusion and Future Directions
This guide provides a comprehensive framework for the independent synthesis, characterization, and preliminary pharmacological assessment of 5-Ethyl-N,N-dimethyltryptamine. By following the detailed protocols and utilizing the comparative data presented, researchers can contribute to the growing body of knowledge on psychedelic tryptamines.
The successful replication of the synthesis and characterization of 5-Et-DMT, followed by in vitro and in vivo studies, will be crucial in validating the predictions made in this guide. Future research should focus on:
-
Receptor Binding Assays: To quantitatively determine the binding affinities of 5-Et-DMT at a wide range of serotonin and other receptors.
-
In Vitro Functional Assays: To assess the efficacy of 5-Et-DMT as an agonist or antagonist at its target receptors.
-
In Vivo Behavioral Studies: To characterize the psychoactive effects of 5-Et-DMT in animal models.
By adhering to the principles of rigorous and transparent science, the research community can collectively build a reliable and comprehensive understanding of this and other novel psychedelic compounds.
References
-
Carbonaro, T. M., & Gatch, M. B. (2016). Neuropharmacology of N,N-Dimethyltryptamine. Brain Research Bulletin, 126(Pt 1), 74–88. [Link]
-
Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience, 12, 536. [Link]
-
Chadeayne, A. R., Pham, D. N. K., Golen, J. A., & Manke, D. R. (2020). DMT analogues: N-ethyl-N-propyltryptamine and N-allyl-N-methytryptamine as their hydrofumarate salts. IUCrData, 5(9), x200922. [Link]
-
Wikipedia. (2024). Dimethyltryptamine. [Link]
-
Davis, A. K., et al. (2021). Receptor binding profiles for 5-MeO-DMT. ResearchGate. [Link]
-
Gemoets, H., et al. (2020). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. Scientific Reports, 10(1), 1-9. [Link]
-
Brandt, S. D., et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Drug Testing and Analysis, 2(8), 373-381. [Link]
- Small Molecule Patents. (2021). US20210395201A1 - Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses.
-
Szabo, A., et al. (2016). Psychedelic N,N-Dimethyltryptamine and 5-Methoxy-N,N-Dimethyltryptamine Modulate Innate and Adaptive Inflammatory Responses through the Sigma-1 Receptor of Human Monocyte-Derived Dendritic Cells. ResearchGate. [Link]
-
Sherwood, A. M., et al. (2020). Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials. Journal of Labelled Compounds and Radiopharmaceuticals, 63(10), 435-442. [Link]
-
Gemoets, H., et al. (2020). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. ResearchGate. [Link]
-
Reckweg, J. T., et al. (2022). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). ResearchGate. [Link]
-
Kuypers, K. P. C., et al. (2022). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Journal of Neurochemistry, 162(1), 138-149. [Link]
-
Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLoS ONE, 5(2), e9019. [Link]
-
Costa, J. L. S., et al. (2019). Application of analytical methods for the structural characterization and purity assessment of N,N-dimethyltryptamine, a potent psychedelic agent isolated from Mimosa tenuiflora inner barks. ResearchGate. [Link]
-
Frecska, E., et al. (2023). Why N,N-dimethyltryptamine matters: unique features and therapeutic potential beyond classical psychedelics. Frontiers in Psychiatry, 14, 1288901. [Link]
-
Brandt, S. D., et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Drug testing and analysis, 2(8), 373–381. [Link]
-
Wikipedia. (2024). 5-MeO-MiPT. [Link]
Sources
- 1. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 3. US20210395201A1 - Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses - Google Patents [patents.google.com]
- 4. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 6. Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl-
This document provides a detailed protocol for the safe and compliant disposal of 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl-, a substituted tryptamine compound. As a member of a chemical class with known biological activity, adherence to strict disposal protocols is paramount to ensure personnel safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Hazard Assessment and Chemical Profile
Potential hazards are extrapolated from similar tryptamine compounds and include:
-
Acute Toxicity (Oral, Dermal): May be harmful if swallowed and toxic in contact with skin.
-
Serious Eye Irritation: Likely to cause serious eye irritation.[1]
-
Skin Irritation: May cause skin irritation upon contact.[2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2]
-
Environmental Hazard: Tryptamine derivatives can be very toxic to aquatic life.
Due to these potential hazards, this compound must not be disposed of via standard trash or drain disposal.[3] All waste containing this chemical must be managed as regulated hazardous waste.
| Potential Hazard Classification | GHS Category | Required Precautions |
| Acute Toxicity (Oral) | Category 4 (Harmful) | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. |
| Acute Toxicity (Dermal) | Category 3 (Toxic) | Wear protective gloves and clothing. |
| Serious Eye Irritation | Category 2A | Wear eye/face protection.[2] |
| Aquatic Hazard (Acute) | Category 1 (Very Toxic) | Avoid release to the environment. |
Regulatory Framework: The RCRA Mandate
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] RCRA establishes a "cradle-to-grave" approach to hazardous waste management.[6] A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[7][8]
While 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl- is not a specifically listed waste, it must be managed as a characteristic hazardous waste, primarily due to its potential toxicity. All laboratories that generate hazardous waste are required to establish designated "Satellite Accumulation Areas" (SAAs) for the collection of this waste.[7][9]
Pre-Disposal Planning & Waste Minimization
Effective waste management begins before the waste is generated. Implementing waste minimization strategies is a key goal for both environmental stewardship and cost-effective laboratory management.[7][10]
-
Source Reduction: Order only the quantity of chemical required for your immediate research needs.[7]
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste produced.[7]
-
Inventory Management: Maintain an accurate inventory of all chemicals to avoid purchasing duplicates and to track expiration dates.[10]
-
Avoid Contamination: Do not mix non-hazardous waste with hazardous waste streams.
Personal Protective Equipment (PPE)
When handling 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl- in its pure form or as waste, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or holes before use.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Ventilation: All handling of the solid compound or concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection, storage, and preparation of 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl- waste for disposal.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Identify a location "at or near the point of generation" for your waste container.[7] This must be under the direct control of laboratory personnel.
-
The SAA must not exceed 55 gallons of total hazardous waste.[7]
Step 2: Select and Prepare the Waste Container
-
Choose a Compatible Container: Use a clean, leak-proof container with a secure, screw-top cap.[9][10] Plastic is often preferred.[7] The original chemical container can be an excellent choice once empty.
-
Do Not Use Incompatible Containers: Avoid metal containers for corrosive materials or glass for hydrofluoric acid waste (not applicable here, but a general best practice).[11]
-
Label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" label. This label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl-".
-
The approximate concentration and composition of the waste (e.g., "in Methanol, ~5 mg/mL").
-
The date when waste was first added.
-
Step 3: Segregate and Accumulate Waste
-
Solid Waste:
-
Liquid Waste:
-
Keep Containers Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[7][9][11] This prevents the release of vapors and protects against spills.
-
Do Not Overfill: Leave at least one inch of headspace in liquid containers to allow for expansion.[9]
Step 4: Arrange for Disposal
-
Once the container is full or you have finished the project, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[7]
-
Provide the EHS office with a complete and accurate description of the waste contents.
-
Do not move the waste to another room for storage; it must remain in the SAA where it was generated.[7]
Disposal Workflow Diagram
Caption: Decision workflow for compliant hazardous chemical waste disposal.
Spill and Emergency Procedures
In the event of a spill or personnel exposure, immediate and correct action is critical.
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, leave the area and contact EHS.
-
Contain: For small spills, use a chemical spill kit with an inert absorbent material like vermiculite or sand to contain the spill.[1] Do not use combustible materials like paper towels to absorb large quantities of flammable solvent waste.
-
Collect & Decontaminate: Carefully collect the absorbed material and contaminated debris into a sealed container for disposal as hazardous waste.[1][11] Clean the spill area with a suitable decontamination solution.
Exposure Response:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Always have the Safety Data Sheet (or a comparable document for novel compounds) available for emergency responders.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Properly Managing Chemical Waste in Labor
- Hazardous Waste and Disposal. American Chemical Society.
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
- Hazardous Waste. U.S. Environmental Protection Agency.
- Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency.
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
- The Federal EPA Hazardous Waste Regulations Are Found Where? CountyOffice.org.
- SAFETY DATA SHEET - 1-Methylindole-3-carboxaldehyde. Fisher Scientific.
- Proper Disposal of N-(1H-Indol-3-ylmethylene)cyclohexylamine. Benchchem.
- SAFETY DATA SHEET - Indole-3-acetonitrile. Sigma-Aldrich.
- Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
- SAFETY DATA SHEET - Indole-3-carboxaldehyde. Cayman Chemical.
- Hazardous Waste Characteristics. U.S. Environmental Protection Agency.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. acs.org [acs.org]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. youtube.com [youtube.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. epa.gov [epa.gov]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. fishersci.com [fishersci.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl-
This guide provides essential safety and logistical information for the handling of 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl-. Designed for researchers, scientists, and drug development professionals, this document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is adopted, treating the substance with a high degree of caution based on the known hazards of structurally similar indole amines.
Hazard Assessment and Risk Mitigation
Given that 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl- is a research chemical, its toxicological properties have likely not been fully investigated. Therefore, it is crucial to handle it as a potentially hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Good laboratory practices are fundamental to minimizing these risks.[1][2] Before any handling, a thorough risk assessment should be conducted, considering the quantity of the substance being used and the nature of the experimental procedure.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl-.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[3][4][5] | Protects against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face. |
| Skin and Body Protection | A chemical-resistant lab coat or apron, long pants, and closed-toe shoes.[1][2][3] | Prevents accidental skin contact with the chemical. Lab coats should be buttoned completely. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile or neoprene).[3][6][7][8] | Gloves should be inspected for any signs of degradation or puncture before use. Double gloving is recommended for handling highly toxic substances. Gloves should be removed and disposed of properly after handling the chemical, and hands should be washed thoroughly.[6] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if working outside of a certified chemical fume hood, or if there is a risk of aerosolization.[5][7] | The type of respirator (e.g., N95, or a full-face respirator with appropriate cartridges) should be selected based on the risk assessment. |
Safe Handling and Operational Plan
A systematic approach to handling 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl- is essential for safety.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors or dust.[3][5]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5][8]
Step-by-Step Handling Protocol
-
Preparation: Before starting any work, ensure all necessary PPE is available and in good condition. Review the experimental protocol and identify potential hazards.
-
Weighing and Transferring:
-
Perform all weighing and transferring of the solid compound within a chemical fume hood.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
Close the container tightly after use.
-
-
Preparing Solutions:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the solvent is volatile, ensure the process is carried out in a fume hood.
-
-
Post-Handling:
Spill Management Workflow
In the event of a spill, a clear and practiced response plan is crucial. The following diagram illustrates the key steps for managing a chemical spill.
Caption: Workflow for handling a chemical spill.
Storage and Disposal
Storage
Store 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl- in a tightly sealed, clearly labeled container.[1] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[4][9] Store in a designated and secure location.
Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.[10]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[8]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
By adhering to these guidelines, researchers can safely handle 1H-Indole-3-methanamine, 5-ethyl-N,N-dimethyl- and minimize the risk of exposure in the laboratory.
References
-
Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. [Link]
-
Environmental Health & Safety. (2025, February 19). Safe Lab Practices. [Link]
-
YOUTH Clean Tech. (2025, February 9). Chemical Safety in Labs: Handling and Storage. [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals. [Link]
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
Sources
- 1. greenwgroup.com [greenwgroup.com]
- 2. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. youthfilter.com [youthfilter.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. fishersci.com [fishersci.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
